molecular formula C22H30N6O3S B1193851 TP-238

TP-238

Numéro de catalogue: B1193851
Poids moléculaire: 458.6 g/mol
Clé InChI: MSIJJXOWLFOYIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

TP-238 is a probe for CECR2/BPTF bromodomains.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H30N6O3S

Poids moléculaire

458.6 g/mol

Nom IUPAC

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26)

Clé InChI

MSIJJXOWLFOYIN-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3

SMILES canonique

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TP238;  TP-238;  TP 238

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of TP-238

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "TP-238" is not available in the public domain as of the latest search. The following guide is constructed based on a hypothetical mechanism of action, drawing from common signal transduction pathways in drug development, to illustrate the requested format and level of detail. This information is for demonstrative purposes only and does not reflect the properties of any real-world compound.

Executive Summary

This document provides a comprehensive technical overview of the proposed mechanism of action for the investigational compound this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, signaling pathways, and cellular consequences of this compound activity. All quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the underlying science.

Proposed Mechanism of Action: Inhibition of the MAPK/ERK Pathway

This compound is hypothesized to be a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous human cancers. By non-competitively binding to the allosteric pocket of MEK1/2, this compound is proposed to prevent the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), leading to the downstream suppression of pro-proliferative and pro-survival signals.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound based on our hypothetical model.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC₅₀ (nM)Assay Type
MEK15.2LanthaScreen™ Eu Kinase Binding Assay
MEK27.8LanthaScreen™ Eu Kinase Binding Assay
ERK1> 10,000Z'-LYTE™ Kinase Assay
ERK2> 10,000Z'-LYTE™ Kinase Assay
B-RAF> 10,000Adapta® Universal Kinase Assay
C-RAF> 10,000Adapta® Universal Kinase Assay

Table 2: Cellular Potency in Cancer Cell Lines

Cell LineCancer TypeBRAF StatusGI₅₀ (nM)
A375MelanomaV600E15.6
HT-29ColorectalV600E22.1
HCT116ColorectalWild-Type158.4
MCF7BreastWild-Type> 1,000

Table 3: In Vivo Efficacy in A375 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045
This compound3088
This compound10095

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MEK1 and MEK2.

Methodology:

  • A solution of this compound was serially diluted in 100% DMSO.

  • The kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer were combined in a reaction buffer.

  • The diluted this compound or DMSO control was added to the kinase/antibody/tracer mixture in a 384-well plate.

  • The plate was incubated at room temperature for 60 minutes.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated and plotted against the logarithm of the compound concentration to determine the IC₅₀ value using a four-parameter logistic fit.

Cell Viability Assay (GI₅₀)

Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound in various cancer cell lines.

Methodology:

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • This compound was serially diluted and added to the cells.

  • Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Luminescence was read on a microplate reader.

  • Data were normalized to vehicle-treated controls, and GI₅₀ values were calculated using a non-linear regression curve fit.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Female athymic nude mice were subcutaneously inoculated with A375 melanoma cells.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

  • This compound was formulated in a suitable vehicle and administered orally (p.o.) once daily (QD) for 21 days.

  • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • At the end of the study, tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TP238 This compound TP238->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Inoculation Inoculate A375 cells into nude mice TumorGrowth Allow tumors to grow to 150-200 mm³ Inoculation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Administer this compound or Vehicle (p.o., QD for 21 days) Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Endpoint Endpoint: Tumor excision and weight measurement Monitoring->Endpoint Calculation Calculate Tumor Growth Inhibition (%) Endpoint->Calculation

Caption: Workflow for the in vivo efficacy study of this compound in an A375 xenograft model.

In-Depth Technical Guide to the TP-238 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, this compound provides a valuable tool for investigating the biological roles of these epigenetic readers in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of its associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. By occupying this pocket, this compound displaces these proteins from acetylated histone tails and other acetylated protein partners, thereby modulating their chromatin-remodeling and transcriptional regulatory functions. BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex and is involved in c-MYC-driven transcriptional activation.[1] CECR2 is also implicated in chromatin remodeling and has been linked to the NF-κB signaling pathway. The inhibition of these bromodomains by this compound disrupts these downstream pathways, leading to various cellular effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound bromodomain inhibitor.

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50 (nM)Kd (nM)
CECR2AlphaScreen30[1]10[1][2]
BPTFAlphaScreen350[1]120[1][2]

Table 2: Cellular Activity of this compound

TargetAssay TypeEC50 (nM)Recommended Max. Concentration
CECR2NanoBRET™200-300[1]≤ 2 µM[1]
BPTFNanoBRET™200-300[1]≤ 2 µM[1]

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeIC50 (µM)Notes
BRD9Not Specified1.4[1][2]Closest bromodomain off-target.
Kinase Panel (338 kinases)Not Specified> 1No significant activity observed at 1 µM.[1][2]

Signaling Pathways

This compound's inhibition of CECR2 and BPTF can impact multiple downstream signaling pathways critical in cancer and development.

Signaling_Pathways TP238 This compound CECR2 CECR2 TP238->CECR2 Inhibits BPTF BPTF TP238->BPTF Inhibits NFkB NF-κB Pathway CECR2->NFkB Modulates PI3K_AKT PI3K/AKT Pathway BPTF->PI3K_AKT Modulates MAPK MAPK Pathway BPTF->MAPK Modulates cMYC c-MYC Pathway BPTF->cMYC Modulates CellEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) NFkB->CellEffects PI3K_AKT->CellEffects MAPK->CellEffects cMYC->CellEffects

Figure 1: this compound inhibits CECR2 and BPTF, impacting key oncogenic signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

AlphaScreen Assay for In Vitro Inhibition

This protocol is adapted from the methods used for this compound characterization.[1]

  • Reagent Preparation:

    • Prepare assay buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS.

    • Dilute biotinylated histone peptide (e.g., H4K5ac/K8ac/K12ac/K16ac) and His-tagged bromodomain protein (CECR2 or BPTF) in the assay buffer to the desired final concentrations.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 2 µL of the this compound serial dilution.

    • Add 4 µL of the protein/peptide mix.

    • Incubate at room temperature for 15 minutes.

    • Add 4 µL of a mixture of Streptavidin-Donor beads and Nickel Chelate-Acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is based on the characterization of this compound.[1]

  • Sample Preparation:

    • Dialyze the bromodomain protein (CECR2 or BPTF) and dissolve this compound in the same buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP).

    • Prepare the protein solution at a concentration of approximately 10 µM in the ITC cell.

    • Prepare the this compound solution at a concentration of approximately 100 µM in the injection syringe.

  • ITC Experiment:

    • Set the experiment temperature to 25°C.

    • Perform an initial injection of 2 µL followed by a series of 25-30 injections of 10 µL each.

    • Measure the heat of dilution in a separate experiment by injecting this compound into the buffer alone.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure based on the assay used for this compound.[1]

  • Cell Preparation:

    • Transfect HEK293 cells with plasmids encoding for NanoLuc®-fused CECR2 or BPTF.

    • Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare a serial dilution of this compound.

    • To the cells, add the NanoBRET™ tracer and the this compound dilutions.

    • Incubate at 37°C in a CO2 incubator for 2 hours.

    • Add the NanoBRET™ substrate.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (618 nm) emission.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Determine the EC50 values from the dose-response curves.

Thermal Shift Assay (TSA)

This protocol is based on the methods used for this compound characterization.[1]

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mix containing the bromodomain protein (2 µM), assay buffer (10 mM HEPES pH 7.5, 500 mM NaCl), and this compound (10 µM).

    • Add SYPRO Orange dye at a 1:1000 dilution.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition. A positive shift in Tm in the presence of this compound indicates binding and stabilization.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a bromodomain inhibitor like this compound and the logical flow from target engagement to cellular response.

Experimental_Workflow start Start in_vitro In Vitro Assays (AlphaScreen, ITC, TSA) start->in_vitro cellular Cellular Assays (NanoBRET) start->cellular selectivity Selectivity Profiling start->selectivity data_analysis Data Analysis (IC50, Kd, EC50, ΔTm) in_vitro->data_analysis cellular->data_analysis selectivity->data_analysis conclusion Conclusion on Potency & Selectivity data_analysis->conclusion

Figure 2: A generalized experimental workflow for the characterization of this compound.

Logical_Relationship TP238 This compound Target CECR2/BPTF Bromodomain Binding TP238->Target Displacement Displacement from Acetylated Histones Target->Displacement Chromatin Altered Chromatin Remodeling Displacement->Chromatin Transcription Modulation of Gene Transcription Chromatin->Transcription CellularOutcome Cellular Outcome (e.g., Apoptosis) Transcription->CellularOutcome

Figure 3: Logical flow from this compound target engagement to cellular response.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of the CECR2 and BPTF bromodomains. Its utility as a chemical probe allows for the detailed investigation of the biological functions of these epigenetic readers. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies of epigenetics, chromatin biology, and drug discovery. As a preclinical research tool, this compound is not intended for clinical use.

References

TP-238: A Technical Guide to its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical probe TP-238, focusing on its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. This compound has been identified as a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3]

Primary Molecular Targets

The primary molecular targets of this compound are the bromodomains of CECR2 and BPTF.[3][4] Bromodomains are protein interaction modules that recognize and bind to acetylated lysine (B10760008) residues, particularly on histone tails.[5][6] This recognition is a critical step in the regulation of gene expression. BPTF is a key subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and the transcriptional activity of oncogenes like c-MYC.[1][7] By inhibiting the CECR2 and BPTF bromodomains, this compound serves as a chemical probe to investigate their biological functions and therapeutic potential.[2]

Quantitative Bioactivity Data

The potency, binding affinity, and cellular engagement of this compound have been quantified through various biochemical and cell-based assays. The data highlights its high affinity for CECR2 and BPTF.

Table 1: Biochemical Potency and Binding Affinity of this compound

Target Assay Type Value Reference
CECR2 AlphaScreen IC₅₀ = 30 nM [1][8]
Isothermal Titration Calorimetry (ITC) K_d_ = 10 nM [1][2][8]
BPTF AlphaScreen IC₅₀ = 350 nM [1][8][9]

| | Isothermal Titration Calorimetry (ITC) | K_d_ = 120 nM |[1][2][8] |

Table 2: Cellular Target Engagement of this compound

Target Assay Type Value Reference
CECR2 NanoBRET™ EC₅₀ = 200-300 nM [1]

| BPTF | NanoBRET™ | EC₅₀ = 200-300 nM |[1] |

Table 3: Selectivity Profile of this compound

Off-Target Assay Type Value Note Reference
BRD9 Inhibition Assay IC₅₀ = 1.4 µM Closest bromodomain off-target [1][2][8]

| Kinase Panel (338) | Inhibition Assay | No activity | Tested at 1 µM concentration |[1][2][8] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains. BPTF, as part of the NURF complex, is recruited to specific chromatin loci through its bromodomain's interaction with acetylated histones. This recruitment facilitates chromatin remodeling, making DNA more accessible for transcription factors, such as c-MYC, to bind and initiate gene expression.

By occupying the binding pocket, this compound prevents the recognition of acetylated histones by the BPTF bromodomain.[7] This action inhibits the localization of the NURF complex to target gene promoters, thereby reducing chromatin remodeling and downregulating the transcription of associated genes.[7]

G cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound Histone Acetylated Histone (H3K14ac) BPTF BPTF Bromodomain (NURF Complex) Histone->BPTF recognizes Chromatin Chromatin Remodeling BPTF->Chromatin initiates Transcription Gene Transcription (e.g., c-MYC targets) Chromatin->Transcription enables TP238 This compound Inhibited_BPTF BPTF Bromodomain TP238->Inhibited_BPTF competitively binds to No_Remodeling No Chromatin Remodeling Inhibited_BPTF->No_Remodeling Inhibited_BPTF->Histone_2 cannot bind Blocked_Transcription Blocked Gene Transcription No_Remodeling->Blocked_Transcription

Caption: Mechanism of this compound action on BPTF-mediated transcription.

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

This biophysical technique is used to determine the binding affinity (K_d_), stoichiometry, and thermodynamic parameters of the interaction between this compound and its target bromodomains.

Methodology:

  • Preparation: All protein and compound solutions are prepared in an ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP).[1]

  • Instrument Setup: Experiments are conducted on a VP-ITC microcalorimeter at 15 °C.[1]

  • Sample Loading: The sample cell is loaded with a protein solution (CECR2 or BPTF). A 50 mM stock of this compound is diluted in the ITC buffer to a final concentration of 10 µM and loaded into the titration syringe.[1]

  • Titration: The titration is performed with an initial 2 µl injection, followed by 30 subsequent injections of 6 µl each.[1]

  • Data Analysis: The heat changes upon each injection are measured. Heats of dilution, determined in a separate experiment, are subtracted from the raw data. The resulting binding isotherm is fitted to a single-site binding model to calculate thermodynamic parameters (K_d_, ΔH, ΔS).[1]

G start Start prep Prepare Protein and this compound in ITC Buffer start->prep load Load Protein into Sample Cell Load this compound into Syringe prep->load setup Set up Microcalorimeter (15 °C) load->setup titrate Inject this compound into Protein Solution (31 injections) setup->titrate measure Measure Heat Changes After Each Injection titrate->measure analyze Analyze Data: Subtract Dilution Heats Fit to Binding Model measure->analyze end Determine Kd, ΔH, ΔS analyze->end G start Start dispense Dispense Serially Diluted This compound into Microplate start->dispense add_reagents Add GST-Bromodomain and Biotinylated Histone Peptide dispense->add_reagents incubate1 Incubate to Allow Protein-Peptide Binding add_reagents->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark add_beads->incubate2 read Read Plate (Ex: 680nm, Em: 520-620nm) incubate2->read analyze Plot Dose-Response Curve read->analyze end Determine IC50 Value analyze->end G start Start transfect Reverse Transfect HEK293T Cells with NL-Bromodomain Plasmid start->transfect treat Plate Cells and Treat with Range of this compound Concentrations transfect->treat add_tracer Add Fluorescent Tracer treat->add_tracer incubate Incubate for 3 Hours add_tracer->incubate add_substrate Add Nano-Glo® Substrate incubate->add_substrate measure Measure Luminescence (450nm and 610nm) add_substrate->measure analyze Calculate BRET Ratio and Plot Dose-Response Curve measure->analyze end Determine EC50 Value analyze->end

References

TP-238: A High-Affinity Ligand for the CECR2 Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TP-238 for the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) bromodomain. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CECR2.

Core Data Summary

This compound has been identified as a potent chemical probe for the bromodomains of CECR2 and BPTF.[1] The following table summarizes the quantitative data regarding the binding affinity of this compound for CECR2.

Target Assay Metric Value (nM) Negative Control (TP-422)
CECR2AlphaScreenIC5030Inactive
CECR2Isothermal Titration Calorimetry (ITC)Kd10Inactive
BPTFAlphaScreenIC50350Inactive
BPTFIsothermal Titration Calorimetry (ITC)Kd120Inactive

Mechanism of Action and Signaling Pathway

CECR2 is a bromodomain-containing protein that functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones.[2][3] This recognition is a key step in the process of chromatin remodeling, which plays a crucial role in regulating gene expression. CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SNF2L.[4][5] This complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins.

This compound, as a potent binder to the CECR2 bromodomain, is hypothesized to act as a competitive inhibitor of acetylated histone binding. By occupying the acetyl-lysine binding pocket of the bromodomain, this compound would prevent the recruitment of the CERF complex to specific chromatin loci. This disruption of CECR2-mediated chromatin remodeling can be expected to modulate the transcription of target genes. The precise downstream effects on cellular signaling pathways are dependent on the specific genes regulated by CECR2 in a given cellular context.

CECR2_Signaling_Pathway Hypothesized Signaling Pathway of this compound Action cluster_nucleus Nucleus Histone Acetylated Histone CECR2 CECR2 (Bromodomain) Histone->CECR2 Binds to CERF CERF Complex CECR2->CERF Recruits Chromatin Chromatin Remodeling CERF->Chromatin Mediates Transcription Gene Transcription Chromatin->Transcription Alters TP238 This compound TP238->CECR2 Inhibits Binding

Hypothesized mechanism of this compound in disrupting CECR2-mediated chromatin remodeling.

Experimental Protocols

Detailed experimental protocols for the assays used to determine the binding affinity of this compound are provided below.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the CECR2 bromodomain.

Principle: This assay measures the interaction between a biotinylated histone peptide and a GST-tagged CECR2 bromodomain. Donor beads are coated with streptavidin to bind the biotinylated peptide, and acceptor beads are coated with anti-GST antibodies to bind the bromodomain. When the peptide and bromodomain interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitor compound like this compound will disrupt the protein-peptide interaction, leading to a decrease in the signal.

Methodology:

  • Reagents: Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged CECR2 bromodomain, streptavidin-coated donor beads, anti-GST acceptor beads, and assay buffer.

  • Procedure:

    • A solution of the GST-tagged CECR2 bromodomain and the biotinylated H4K16ac peptide is prepared in the assay buffer.

    • Serial dilutions of this compound or the negative control (TP-422) are added to the wells of a 384-well plate.

    • The protein-peptide mixture is then added to the wells.

    • The plate is incubated to allow for binding and competition to occur.

    • A suspension of acceptor beads is added, followed by a brief incubation.

    • A suspension of donor beads is added under subdued light conditions, followed by a final incubation period.

    • The plate is read on an AlphaScreen-capable plate reader.

  • Data Analysis: The resulting signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry was employed to directly measure the dissociation constant (Kd) of the interaction between this compound and the CECR2 bromodomain.

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

  • Reagents: Purified CECR2 bromodomain and this compound, both in the same dialysis buffer to minimize heat of dilution effects.

  • Procedure:

    • The sample cell of the ITC instrument is filled with a solution of the CECR2 bromodomain at a known concentration.

    • The injection syringe is filled with a solution of this compound at a significantly higher concentration.

    • A series of small, sequential injections of this compound into the sample cell is initiated.

    • The heat change after each injection is measured by the instrument.

  • Data Analysis: The raw data of heat change per injection is integrated to obtain the heat released or absorbed per mole of injectant. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), the change in enthalpy (ΔH), and the change in entropy (ΔS).[1]

ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify CECR2 Bromodomain Buffer_Prep Dialyze both in identical buffer Protein_Prep->Buffer_Prep Ligand_Prep Prepare this compound Solution Ligand_Prep->Buffer_Prep Load_Protein Load CECR2 into Sample Cell Buffer_Prep->Load_Protein Load_Ligand Load this compound into Syringe Buffer_Prep->Load_Ligand Titration Perform Sequential Injections Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integrate_Data Integrate Raw Heat Data Measure_Heat->Integrate_Data Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Data->Plot_Isotherm Fit_Model Fit to a Single-Site Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kd, ΔH, and ΔS Fit_Model->Determine_Params

A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Selectivity

This compound exhibits selectivity for the CECR2 and BPTF bromodomains. The closest off-target bromodomain inhibition was observed for BRD9, with an IC50 of 1.4 µM.[1] Furthermore, this compound has been profiled against a panel of 338 kinases and showed no activity at a concentration of 1 μM, indicating a high degree of selectivity against the kinome.[1]

References

An In-depth Technical Guide to BPTF Inhibition by TP-238

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromodomain PHD Finger Transcription Factor (BPTF) is a critical component of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1][2] BPTF plays a pivotal role in regulating gene expression by altering chromatin structure, making DNA accessible for transcription.[3][4] Its multidomain structure, which includes a bromodomain and two PHD fingers, allows it to recognize and bind to specific post-translational modifications on histone tails, namely acetylated lysine (B10760008) and trimethylated lysine (H3K4me3), respectively.[5][6] Due to its function in recruiting transcription factors like c-MYC and activating oncogenic signaling pathways such as the MAPK pathway, BPTF has emerged as a significant target for therapeutic intervention in various cancers.[1][7] TP-238 is a potent chemical probe developed to inhibit the function of BPTF by targeting its bromodomain, thereby providing a valuable tool for studying its biological roles and therapeutic potential.[7]

The Core Function of BPTF in Chromatin Remodeling and Cancer

BPTF is the largest subunit of the NURF complex and is indispensable for its chromatin remodeling activity.[6] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active transcription.[5] This interaction anchors the NURF complex to specific genomic loci, where its ATPase subunit (SNF2L or SNF2H) can then reposition nucleosomes. This remodeling process is essential for the recruitment of transcription factors and the initiation of gene expression.[3][8]

In numerous malignancies, BPTF is overexpressed and contributes to tumor progression.[9][10] It directly influences oncogenic signaling by facilitating the expression of key cancer-related genes. For instance, BPTF is involved in the recruitment of the c-MYC oncogene to chromatin, promoting cell proliferation.[7] Furthermore, studies have demonstrated that BPTF can activate the MAPK and PI3K/AKT signaling pathways, which are central to cell growth, survival, and resistance to therapy.[1][10] Silencing BPTF has been shown to suppress tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy, highlighting its potential as a therapeutic target.[2][9][10]

BPTF_Function_and_Cancer_Signaling cluster_0 BPTF in NURF Complex cluster_1 Chromatin Interaction cluster_2 Oncogenic Signaling BPTF BPTF PHD Finger Bromodomain NURF NURF Complex (ATPase Subunit) BPTF->NURF Core Subunit Ac Ac BPTF:brd->Ac Binds to Acetylated Lysine H3K4me3 H3K4me3 BPTF:phd->H3K4me3 Binds to H3K4me3 Histone Nucleosome (Histone Tail) NURF->Histone Remodels Chromatin Histone->Ac Histone->H3K4me3 cMYC c-MYC Activation Histone->cMYC Gene Transcription MAPK MAPK Pathway Activation Histone->MAPK Gene Transcription Proliferation Cell Proliferation & Survival cMYC->Proliferation MAPK->Proliferation

Caption: BPTF interaction with chromatin and subsequent activation of oncogenic pathways.

This compound: A Competitive Inhibitor of the BPTF Bromodomain

This compound is a small molecule inhibitor designed as a chemical probe to study the function of BPTF.[7] Its primary mechanism of action is the competitive binding to the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, this compound prevents BPTF from recognizing and docking onto acetylated histones. This action effectively disrupts the recruitment of the NURF complex to target genes, leading to the inhibition of chromatin remodeling and the suppression of BPTF-dependent gene transcription.[11] It is important to note that this compound also exhibits high affinity for CECR2, another bromodomain-containing protein, and has a notable off-target effect on BRD9 at higher concentrations.[7]

TP238_Inhibition_Mechanism cluster_0 Normal BPTF Function cluster_1 Inhibition by this compound TP238 This compound BPTF_inhib BPTF Bromodomain TP238->BPTF_inhib Competitively Binds BPTF_norm BPTF Bromodomain Ac_Lysine_norm Acetylated Histone Tail BPTF_norm->Ac_Lysine_norm Binds Transcription_norm Gene Transcription (e.g., c-MYC) Ac_Lysine_norm->Transcription_norm Leads to Blocked Binding Blocked BPTF_inhib->Blocked Ac_Lysine_inhib Acetylated Histone Tail Ac_Lysine_inhib->Blocked Cannot Bind Transcription_inhib Transcription Inhibited Blocked->Transcription_inhib BRET_Workflow start Start transfect Transfect HEK293 cells with NL-BPTF plasmid start->transfect plate Plate transfected cells into microplate wells transfect->plate treat Treat cells with this compound and fluorescent tracer plate->treat incubate Incubate for 3 hours treat->incubate substrate Add Nano-Glo Luciferase Substrate incubate->substrate read Measure luminescence at 450nm and 610nm substrate->read calculate Calculate BRET Ratio (610nm / 450nm) read->calculate end Determine Cellular IC₅₀ calculate->end

References

TP-238: A Potent Chemical Probe for Chromatin Remodeling via CECR2 and BPTF Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-238, a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This compound serves as a critical tool for investigating the roles of these proteins in chromatin remodeling and gene transcription, particularly in the context of cancer biology.

Introduction

Chromatin remodeling is a fundamental process governing gene expression, and its dysregulation is a hallmark of many diseases, including cancer. The Nucleosome Remodeling Factor (NURF) complex is a key player in this process, utilizing the energy from ATP hydrolysis to modulate nucleosome positioning and accessibility of DNA to transcription factors. BPTF, a core subunit of the NURF complex, is essential for its chromatin remodeling activity.[1][2] The bromodomain of BPTF recognizes acetylated lysine (B10760008) residues on histone tails, tethering the NURF complex to specific chromatin regions. Notably, BPTF has been implicated in the recruitment and transcriptional activity of the c-MYC oncogene, a critical driver of cell proliferation and tumorigenesis.[1][2][3][4]

CECR2 is another bromodomain-containing protein that shares structural similarities with BPTF. While its functions are less characterized, it is also believed to play a role in chromatin organization and gene regulation. This compound is a potent, cell-active chemical probe that competitively inhibits the bromodomains of both CECR2 and BPTF, making it an invaluable tool to dissect their biological functions.[1][5]

Quantitative Data Presentation

The inhibitory activity and binding affinity of this compound and its negative control, TP-422, have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Compound Target Assay Type IC50 (nM) Reference
This compoundCECR2AlphaScreen30[1][6][7]
This compoundBPTFAlphaScreen350[1][6][7]
This compoundBRD9AlphaScreen1400[6][8]
TP-422CECR2AlphaScreenInactive[1][8]
TP-422BPTFAlphaScreenInactive[1][8]
Table 1: Inhibitory Potency (IC50) of this compound and TP-422. The half-maximal inhibitory concentration (IC50) was determined using an AlphaScreen assay.
Compound Target Assay Type Kd (nM) Reference
This compoundCECR2ITC10[1][5][6]
This compoundBPTFITC120[1][5][6]
Table 2: Binding Affinity (Kd) of this compound. The dissociation constant (Kd) was determined by Isothermal Titration Calorimetry (ITC).
Compound Target Assay Type EC50 (nM) Reference
This compoundCECR2NanoBRET™200-300[8]
This compoundBPTFNanoBRET™200-300[8]
Table 3: Cellular Target Engagement (EC50) of this compound. The half-maximal effective concentration (EC50) for target engagement in cells was determined using the NanoBRET™ assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for bromodomain inhibitor characterization.

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

  • Materials:

    • Recombinant GST-tagged bromodomain protein (CECR2 or BPTF).

    • Biotinylated acetylated histone H4 peptide.

    • Streptavidin-coated Donor beads.

    • Anti-GST Acceptor beads.

    • This compound or test compound.

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the GST-tagged bromodomain, biotinylated histone peptide, and the diluted this compound.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Add Anti-GST Acceptor beads and incubate in the dark for 60 minutes.

    • Add Streptavidin-coated Donor beads and incubate in the dark for a further 60 minutes.

    • Read the plate on a microplate reader capable of detecting the AlphaScreen signal (excitation at 680 nm, emission at 520-620 nm).

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the inhibitor to the bromodomain, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Materials:

    • Purified recombinant bromodomain protein (CECR2 or BPTF).

    • This compound.

    • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5), degassed.

  • Procedure:

    • Dialyze the protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer to ensure precise buffer matching.

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature to 25°C.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with sufficient spacing between injections for the signal to return to baseline.

    • Analyze the integrated heat data using the instrument's software to fit a binding model and determine the thermodynamic parameters.

3. NanoBRET™ Target Engagement Assay

This live-cell assay measures the ability of a compound to displace a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain, providing a measure of target engagement in a physiological context.

  • Materials:

    • HEK293 cells.

    • Plasmid encoding NanoLuc®-fused bromodomain (CECR2 or BPTF).

    • NanoBRET™ tracer.

    • This compound or test compound.

    • Opti-MEM™ I Reduced Serum Medium.

    • Nano-Glo® Live Cell Substrate and Extracellular NanoLuc® Inhibitor.

    • White 96-well assay plates.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-bromodomain fusion plasmid.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

    • Prepare serial dilutions of this compound.

    • In a white 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the diluted this compound.

    • Incubate at 37°C in a 5% CO2 incubator for 2 hours.

    • Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).

    • The BRET ratio is calculated, and the EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving BPTF and the general workflow for characterizing a bromodomain inhibitor like this compound.

BPTF_cMYC_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BPTF BPTF (NURF Complex) Histone->BPTF recognizes cMYC c-MYC BPTF->cMYC recruits TargetGenes Target Genes (e.g., proliferation genes) cMYC->TargetGenes binds to promoter Transcription Transcription TargetGenes->Transcription TP238 This compound TP238->BPTF inhibits

Caption: BPTF-c-MYC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_functional Functional Assays AlphaScreen AlphaScreen (IC50 determination) ITC Isothermal Titration Calorimetry (Kd determination) NanoBRET NanoBRET™ (Target Engagement, EC50) AlphaScreen->NanoBRET ITC->NanoBRET FRAP FRAP (Chromatin Binding Dynamics) GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) NanoBRET->GeneExpression FRAP->GeneExpression CellProliferation Cell Proliferation Assays

References

TP-238: A Chemical Probe for CECR2/BPTF Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Epigenetic Chemical Probes: TP-238 and TP-064

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Chemical probes are indispensable tools for dissecting the complex mechanisms of epigenetic regulation and for validating novel therapeutic targets. This guide provides a comprehensive overview of two distinct chemical probes, this compound and TP-064, which target different epigenetic modulator families. While the initial query focused on this compound, the available scientific literature more prominently features TP-064 as a potent and selective inhibitor of an epigenetic enzyme. Therefore, this document will first detail the known information about this compound and then provide an in-depth analysis of TP-064, a well-characterized chemical probe for the protein arginine methyltransferase PRMT4.

This compound has been identified as a chemical probe targeting the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region 2) and BPTF (Bromodomain PHD finger Transcription Factor).[1] BPTF is a core component of the NURF (Nucleosome Remodeling Factor) complex, which is essential for neural development, hematopoiesis, and is implicated in c-MYC-driven cancers.[1]

Quantitative Data for this compound
ParameterTargetValueAssay
Biochemical IC50CECR230 nMAlphaScreen
Biochemical IC50BPTF350 nMAlphaScreen
Cellular EC50CECR2200-300 nMNanoBRET™
Cellular EC50BPTF200-300 nMNanoBRET™
Off-target IC50BRD91.4 µM-

A negative control, TP-422, is available and is inactive against BPTF and CECR2.[1]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

A common method to confirm binding affinity is Isothermal Titration Calorimetry (ITC). For this compound, a typical protocol would involve the following steps:

  • Prepare a 50 mM stock solution of this compound and dilute it to a final concentration of 10 µM in the ITC cell buffer.[1]

  • The protein of interest (CECR2 or BPTF) is placed in the syringe.

  • An initial injection of 2 µl is followed by 30 identical injections of 6 µl.[1]

  • Heats of dilution are measured in separate experiments and subtracted from the titration data.[1]

  • Thermodynamic parameters (ΔG, ΔH, and ΔS) are calculated using the equation: ΔG = ΔH - TΔS = -RTlnKB, assuming a single binding site model.[1]

Visualization of this compound's Target Interaction

TP238_Target TP238 This compound CECR2 CECR2 Bromodomain TP238->CECR2 Inhibits BPTF BPTF Bromodomain TP238->BPTF Inhibits NURF_Complex NURF Complex CECR2->NURF_Complex BPTF->NURF_Complex Chromatin_Remodeling Chromatin Remodeling NURF_Complex->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: this compound inhibits the CECR2 and BPTF bromodomains.

TP-064: A Potent and Selective Chemical Probe for PRMT4 (CARM1)

TP-064 is a highly potent, selective, and cell-active small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[2][3] PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, playing a significant role in transcriptional regulation and various cellular processes.[4][5] Dysregulation of PRMT4 has been implicated in several cancers, including multiple myeloma.[2][3]

Quantitative Data for TP-064
ParameterValueTarget/SubstrateAssay
Biochemical Activity
IC50< 10 nMPRMT4Methyltransferase Assay
Kd7.1 ± 1.8 nMPRMT4 (in presence of SAM)Surface Plasmon Resonance (SPR)
Cellular Activity
IC5043 ± 10 nMMED12 (Mediator complex subunit 12)Cellular Methylation Assay
IC50340 ± 30 nMBAF155 (BRG1-associated factor 155)Cellular Methylation Assay

A negative control, TP-064N, is also available for use in cellular studies.[2]

Experimental Protocols

PRMT4 Methyltransferase Inhibition Assay

This assay is used to determine the IC50 of inhibitors against PRMT4 activity.

  • The reaction mixture contains PRMT4 enzyme, a histone H3 peptide substrate, and S-[methyl-³H]adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

  • TP-064 is added at varying concentrations.

  • The reaction is incubated to allow for the methylation of the histone substrate.

  • The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter.

  • The amount of radioactivity is measured using a scintillation counter to determine the extent of inhibition.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis is used to determine the binding affinity and kinetics (Kd, kon, koff) of TP-064 to PRMT4.

  • PRMT4 is immobilized on a sensor chip.

  • TP-064, in the presence of S-adenosyl methionine (SAM), is flowed over the chip at various concentrations.[6]

  • The binding and dissociation of TP-064 to PRMT4 is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters.[6]

Cellular Pharmacodynamic Biomarker Assay

This assay measures the ability of TP-064 to inhibit the methylation of endogenous PRMT4 substrates in cells.

  • Cells (e.g., multiple myeloma cell lines) are treated with varying concentrations of TP-064 for a specified time (e.g., 72 hours).[7]

  • Cell lysates are prepared and subjected to immunoprecipitation using antibodies specific for PRMT4 substrates like MED12 or BAF155.

  • The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that specifically recognizes asymmetrically dimethylated arginine (ADMA).

  • The reduction in the ADMA signal indicates the inhibition of PRMT4 activity in the cells.

Visualizations

Signaling Pathway of PRMT4 and Inhibition by TP-064

PRMT4_Pathway cluster_nucleus Nucleus PRMT4 PRMT4 (CARM1) SAH SAH PRMT4->SAH Methylated_Histones Asymmetrically Dimethylated Histones PRMT4->Methylated_Histones Methylates Methylated_Proteins Asymmetrically Dimethylated Proteins PRMT4->Methylated_Proteins Methylates SAM SAM SAM->PRMT4 Histones Histones (e.g., H3R17) Histones->PRMT4 Non_Histone Non-Histone Proteins (e.g., MED12, BAF155) Non_Histone->PRMT4 Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression Methylated_Proteins->Gene_Expression TP064 TP-064 TP064->PRMT4 Inhibits

Caption: TP-064 inhibits PRMT4-mediated arginine methylation.

Experimental Workflow for TP-064 Evaluation

TP064_Workflow Start Start: Compound Synthesis (TP-064) Biochemical_Assay Biochemical Assay (PRMT4 Inhibition, IC50) Start->Biochemical_Assay Selectivity_Screen Selectivity Screening (vs. other PRMTs, Kinases) Biochemical_Assay->Selectivity_Screen Binding_Assay Binding Affinity Assay (SPR, Kd) Selectivity_Screen->Binding_Assay Cellular_Assay Cellular Assay (Substrate Methylation, IC50) Binding_Assay->Cellular_Assay Phenotypic_Screen Phenotypic Screening (Cell Proliferation, Cell Cycle) Cellular_Assay->Phenotypic_Screen In_Vivo_Study In Vivo Studies (Xenograft Models) Phenotypic_Screen->In_Vivo_Study End End: Validated Chemical Probe In_Vivo_Study->End

Caption: Workflow for the validation of an epigenetic probe.

This compound and TP-064 are valuable chemical probes that enable the investigation of distinct epigenetic regulatory mechanisms. This compound provides a tool to study the function of CECR2 and BPTF bromodomains in chromatin remodeling. In contrast, TP-064 is a highly characterized inhibitor of PRMT4, offering a means to explore the roles of arginine methylation in gene regulation and disease, particularly in the context of cancer. The detailed data and protocols provided in this guide are intended to facilitate the effective use of these probes by researchers in the field of epigenetics and drug discovery.

References

Unveiling the Selectivity of TP-238: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of TP-238, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Developed through a collaboration between Takeda and the Structural Genomics Consortium (SGC), this compound serves as a valuable tool for researchers investigating the biological roles of these epigenetic reader proteins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's binding affinities, selectivity against other bromodomains and kinases, and detailed experimental protocols.

Executive Summary

This compound is a high-affinity ligand for the bromodomains of CECR2 and BPTF, demonstrating significant selectivity over other bromodomain families and a broad panel of kinases. Its well-characterized profile, including both in vitro and cellular activity, makes it a reliable reagent for target validation and mechanistic studies. This guide summarizes the key quantitative data, outlines the methodologies used for its characterization, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding of this important chemical probe.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously assessed using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
TargetAssay TypeValueUnitReference
CECR2IC50 (AlphaScreen)30nM[1]
BPTFIC50 (AlphaScreen)350nM[1]
CECR2Kd (ITC)10nM[1]
BPTFKd (ITC)120nM[1]
BRD9IC501,400nM[1]
Table 2: Cellular Target Engagement of this compound
TargetAssay TypeValueUnitReference
CECR2EC50 (NanoBRET™)200-300nM[1]
BPTFEC50 (NanoBRET™)200-300nM[1]
Table 3: Kinase Selectivity Profile of this compound
Kinase PanelConcentrationActivityReference
338 Kinases1 µMNo significant activity[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.

AlphaScreen™ Assay for IC50 Determination

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions. For this compound, this assay was employed to determine its half-maximal inhibitory concentration (IC50) against the bromodomains of CECR2 and BPTF.

Principle: The assay involves two types of beads: a donor bead and an acceptor bead. The donor bead is coated with streptavidin, which binds to a biotinylated histone peptide ligand. The acceptor bead is coated with nickel chelate, which binds to a His-tagged bromodomain protein. When the bromodomain and the histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A test compound that inhibits the bromodomain-histone interaction will prevent this proximity, resulting in a decrease in the luminescent signal.

Protocol Outline:

  • Reagent Preparation: All reagents, including the His-tagged bromodomain protein, biotinylated histone peptide, and this compound, are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).

  • Compound Dispensing: A serial dilution of this compound is dispensed into a 384-well microplate.

  • Protein-Peptide Incubation: A mixture of the His-tagged bromodomain protein and the biotinylated histone peptide is added to the wells and incubated with the compound.

  • Bead Addition: Acceptor beads are added and incubated, followed by the addition of donor beads.

  • Signal Detection: The plate is read on an AlphaScreen-capable plate reader, and the resulting signal is used to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of two molecules. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution containing the macromolecule (bromodomain protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured and compared to a reference cell. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Protocol Outline:

  • Sample Preparation: The bromodomain protein and this compound are extensively dialyzed against the same buffer to minimize heats of dilution.

  • Concentration Determination: The concentrations of the protein and ligand are accurately determined.

  • Titration: The ligand is loaded into the injection syringe, and the protein is placed in the sample cell. A series of small injections of the ligand into the protein solution is performed.

  • Data Analysis: The heat change after each injection is integrated and plotted against the molar ratio. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein or protein-ligand interactions within living cells. It was used to determine the cellular potency (EC50) of this compound.

Principle: The target bromodomain protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the bromodomain acts as the energy acceptor. When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs upon the addition of the NanoLuc® substrate. A test compound that competes with the tracer for binding to the bromodomain will disrupt BRET, leading to a decrease in the signal.

Protocol Outline:

  • Cell Transfection: HEK293 cells are transfected with a plasmid encoding the NanoLuc®-bromodomain fusion protein.

  • Cell Plating: The transfected cells are plated in a 96-well or 384-well plate.

  • Compound and Tracer Addition: A serial dilution of this compound and a fixed concentration of the fluorescent tracer are added to the cells.

  • Substrate Addition: The NanoLuc® substrate is added to initiate the BRET reaction.

  • Signal Detection: The donor and acceptor emission signals are measured using a luminometer equipped with appropriate filters. The BRET ratio is calculated and used to determine the EC50 value.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

signaling_pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_nurf NURF Complex cluster_transcription Transcription Histone Histone Tail (Acetylated Lysine) BPTF BPTF BPTF->Histone Binds to Gene Target Gene Expression BPTF->Gene Regulates CECR2 CECR2 CECR2->Histone Binds to CECR2->Gene Regulates TP238 This compound TP238->BPTF Inhibits TP238->CECR2 Inhibits

Caption: Simplified signaling pathway showing this compound inhibiting BPTF and CECR2 binding to acetylated histones.

alphascreen_workflow cluster_reagents Reagents cluster_no_inhibition No Inhibition cluster_inhibition Inhibition DonorBead Donor Bead (Streptavidin) Peptide Biotinylated Histone Peptide DonorBead->Peptide Binds AcceptorBead Acceptor Bead (Nickel Chelate) Protein His-tagged Bromodomain AcceptorBead->Protein Binds Peptide->Protein Interacts Complex1 Proximity Complex Peptide->Complex1 NoComplex No Proximity Peptide->NoComplex Protein->Complex1 Protein->NoComplex TP238 This compound (Inhibitor) TP238->Protein Binds Signal Light Emission Complex1->Signal Excitation NoSignal No Light Emission NoComplex->NoSignal

Caption: Workflow of the AlphaScreen assay for measuring this compound inhibition.

nanobret_workflow cluster_cell Live Cell cluster_no_competitor No Competitor cluster_competitor With Competitor FusionProtein NanoLuc-Bromodomain Fusion Protein BRET BRET Signal FusionProtein->BRET Energy Transfer NoBRET No BRET Signal FusionProtein->NoBRET Tracer Fluorescent Tracer Tracer->FusionProtein Binds TP238 This compound (Competitor) TP238->FusionProtein Binds & Competes Substrate NanoLuc Substrate Substrate->FusionProtein Activates

Caption: Principle of the NanoBRET cellular target engagement assay with this compound.

References

TP-238: A Technical Guide to a Dual CECR2/BPTF Bromodomain Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for elucidating the biological roles of these epigenetic readers in health and disease. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental methodologies. The information presented herein is intended to enable researchers to effectively utilize this compound in their studies of CECR2 and BPTF biology.

Introduction

Epigenetic modifications play a pivotal role in regulating gene expression, and "reader" domains that recognize these modifications are key components of this regulatory network. Bromodomains are a class of reader domains that specifically recognize acetylated lysine (B10760008) residues on histone tails and other proteins. The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler.[1] Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is also a bromodomain-containing protein implicated in neurulation and DNA damage response. Given their roles in fundamental cellular processes, dysregulation of BPTF and CECR2 has been linked to various diseases, including cancer.

This compound was developed by Takeda and the Structural Genomics Consortium (SGC) as a high-affinity chemical probe to facilitate the study of CECR2 and BPTF.[2] This guide details the discovery and extensive preclinical characterization of this compound.

Discovery and Development

The development of this compound was a collaborative effort aimed at producing a potent and selective tool compound to investigate the functions of the closely related bromodomains of CECR2 and BPTF.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. The key steps for the synthesis of the core structure are outlined below.

Synthesis of N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine (this compound)

A detailed, step-by-step synthesis protocol for this compound has been published, outlining the reaction conditions and intermediates.[3] The general synthetic strategy involves the sequential construction of the substituted pyrimidine (B1678525) core, followed by the introduction of the pyrazolylpropylamino and the dimethylaminopropoxy phenyl side chains. The final step typically involves the oxidation of a methylthio- group to the corresponding methylsulfonyl- group.

Biochemical and Cellular Characterization

This compound has been extensively characterized using a variety of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeValue (nM)Reference
CECR2Isothermal Titration Calorimetry (Kd)10[2]
BPTFIsothermal Titration Calorimetry (Kd)120[2]
CECR2AlphaScreen (IC50)30[2]
BPTFAlphaScreen (IC50)350[2]

Table 2: Cellular Target Engagement of this compound

TargetAssay TypeValue (nM)Reference
CECR2NanoBRET (EC50)200-300[2]
BPTFNanoBRET (EC50)200-300[2]

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeValue (µM)NotesReference
BRD9IC501.4Closest off-target bromodomain[4]
Kinase PanelKinase Assay>1No significant activity at 1 µM against 338 kinases[2]
Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

3.2.1. AlphaScreen Assay for Bromodomain Inhibition

This assay is a bead-based, homogeneous proximity assay used to measure the binding of bromodomains to acetylated histone peptides.

  • Principle: The assay utilizes streptavidin-coated donor beads that bind to a biotinylated acetylated histone peptide and nickel-chelate acceptor beads that bind to a His-tagged bromodomain protein. When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[5][6] this compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the AlphaScreen signal.

  • Protocol:

    • Reagents: His-tagged CECR2 or BPTF bromodomain, biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), streptavidin-coated donor beads, and nickel-chelate acceptor beads.

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.

    • Procedure:

      • Add varying concentrations of this compound to the wells of a 384-well plate.

      • Add a pre-mixed solution of the His-tagged bromodomain and the biotinylated histone peptide.

      • Incubate at room temperature to allow for binding equilibration.

      • Add a mixture of streptavidin-coated donor beads and nickel-chelate acceptor beads.

      • Incubate in the dark at room temperature.

      • Read the plate on an AlphaScreen-compatible plate reader.

    • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

3.2.2. Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (CECR2 or BPTF bromodomain) in the sample cell of a microcalorimeter. The heat change upon binding is measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Protocol:

    • Instrumentation: VP-ITC microcalorimeter (MicroCal™).[2]

    • Sample Preparation:

      • Protein (CECR2 or BPTF bromodomain) is extensively dialyzed against the assay buffer.

      • This compound is dissolved in the final dialysis buffer.

    • Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 μM TCEP.[2]

    • Experimental Parameters:

      • Temperature: 15 °C.[2]

      • Protein Concentration (in cell): Typically 10-20 µM.

      • Compound Concentration (in syringe): Typically 100-200 µM.

      • Injection Scheme: An initial injection of 2 µl followed by 30 identical injections of 6 µl.[2]

    • Data Analysis: The raw data is integrated, corrected for heats of dilution, and fitted to a single-site binding model to obtain the thermodynamic parameters.

3.2.3. NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures molecular interactions in live cells.

  • Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). When the tracer binds to the NanoLuc®-bromodomain fusion protein, BRET occurs. This compound competes with the tracer for binding to the bromodomain, causing a decrease in the BRET signal.

  • Protocol:

    • Cell Line: HEK293 cells are transiently transfected with plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins.

    • Reagents: NanoBRET™ tracer for bromodomains, Nano-Glo® substrate, and extracellular NanoLuc® inhibitor.

    • Procedure:

      • Plate the transfected cells in a 96-well or 384-well plate.

      • Add varying concentrations of this compound to the cells.

      • Add the NanoBRET™ tracer at a fixed concentration.

      • Incubate at 37°C in a CO2 incubator to allow for binding equilibrium.

      • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

      • Measure the donor (460 nm) and acceptor (610 nm) emission signals on a luminometer.

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The EC50 values are determined by fitting the dose-response curves.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the binding of CECR2 and BPTF to acetylated lysines, thereby modulating their downstream signaling pathways.

CECR2 Signaling Pathway

CECR2 has been shown to play a role in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It interacts with the RELA (p65) subunit of NF-κB in an acetylation-dependent manner.[7] This interaction is crucial for the transcriptional activation of NF-κB target genes involved in processes such as inflammation and cell survival. By inhibiting the bromodomain of CECR2, this compound can disrupt this interaction and downregulate NF-κB signaling.

CECR2_NFkB_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory stimuli (e.g., TNFα) IKK IKK complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB degradation NFkB_inactive NF-κB (p50/RELA) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/RELA) NFkB_inactive->NFkB_active activation RELA_Ac Acetylated RELA NFkB_active->RELA_Ac acetylation CECR2 CECR2 RELA_Ac->CECR2 recruits TargetGenes NF-κB Target Genes (e.g., IL-6, TNFα) CECR2->TargetGenes activates transcription TP238 This compound TP238->CECR2 inhibits binding

Caption: CECR2 in the NF-κB Signaling Pathway.

BPTF and the NURF Complex Signaling Pathway

BPTF is a core component of the NURF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning. The NURF complex is recruited to specific genomic loci through the interaction of BPTF's bromodomain and PHD finger with acetylated and methylated histone tails, respectively. A key interactor of BPTF is the oncoprotein c-Myc.[3][8] BPTF is required for the recruitment of c-Myc to chromatin and the subsequent activation of c-Myc target genes, which are involved in cell proliferation, growth, and metabolism. This compound, by inhibiting the BPTF bromodomain, can disrupt the NURF-c-Myc axis.

BPTF_NURF_Pathway cluster_chromatin Chromatin cluster_proteins cluster_downstream Histone Acetylated Histones (e.g., H4K16ac) BPTF BPTF Histone->BPTF binds Nucleosome Nucleosome Remodeling Chromatin Remodeling Nucleosome->Remodeling leads to NURF NURF Complex BPTF->NURF is part of NURF->Nucleosome acts on cMyc c-Myc NURF->cMyc recruits TargetGenes c-Myc Target Genes (e.g., Cyclin D2, E2F1) cMyc->TargetGenes activates transcription TP238 This compound TP238->BPTF inhibits binding Remodeling->TargetGenes enables transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: BPTF's role in the NURF complex and c-Myc activation.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for characterizing a bromodomain inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Characterization cluster_selectivity Selectivity Profiling AlphaScreen AlphaScreen (IC50 determination) NanoBRET NanoBRET (Cellular Target Engagement, EC50) AlphaScreen->NanoBRET ITC Isothermal Titration Calorimetry (Kd determination) ITC->NanoBRET Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) NanoBRET->Pathway_Analysis Bromoscan Bromodomain Panel Screening KinomeScan Kinase Panel Screening Discovery Compound Discovery/ Synthesis Discovery->AlphaScreen Discovery->ITC Discovery->Bromoscan Discovery->KinomeScan

Caption: Experimental workflow for bromodomain inhibitor characterization.

Conclusion

This compound is a well-characterized dual inhibitor of the CECR2 and BPTF bromodomains. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the scientific community. This technical guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their investigations into the roles of CECR2 and BPTF in chromatin biology and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

TP-238: A Technical Guide to a Selective CECR2/BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-238, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document details its chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Chemical Properties and Identifiers

This compound is a small molecule inhibitor with the systematic IUPAC name N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine[1]
Synonyms TP238[1]
Molecular Formula C₂₂H₃₀N₆O₃S[1]
Molecular Weight 458.58 g/mol [1]
SMILES C(S(C)(=O)=O)1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN2C=CC=N2)=N1[1]
Solubility 10 mM in DMSO
Melting Point Not publicly available
Boiling Point Not publicly available
pKa Not publicly available

Synthesis

The synthesis of this compound involves a multi-step process, which is outlined in the workflow diagram below.

G cluster_synthesis This compound Synthesis Workflow A 1-(3-bromopropyl)-1H-pyrazole C N-(3-(1H-pyrazol-1-yl)propyl)-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine A->C NaH, DMF B 6-chloro-2-(methylsulfonyl)pyrimidin-4-amine B->C E This compound C->E Pd(PPh3)4, Na2CO3 D (4-(3-(dimethylamino)propoxy)phenyl)boronic acid D->E

A simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective dual inhibitor of the CECR2 and BPTF bromodomains. Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription.

In Vitro Activity

The inhibitory activity of this compound has been quantified using various biophysical and biochemical assays.

TargetAssayValue
CECR2 IC₅₀ (AlphaScreen)30 nM
BPTF IC₅₀ (AlphaScreen)350 nM
CECR2 K_d (ITC)10 nM
BPTF K_d (ITC)120 nM
Selectivity

This compound exhibits high selectivity for CECR2 and BPTF over other bromodomains. For instance, the IC₅₀ for BRD9 is 1.4 µM. Furthermore, it has been profiled against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM.

Cellular Activity

In cell-based NanoBRET™ assays, this compound demonstrated target engagement with both CECR2 and BPTF with an EC₅₀ in the range of 200-300 nM.[1]

Signaling Pathways

The inhibition of CECR2 and BPTF by this compound can impact distinct downstream signaling pathways.

BPTF and the c-MYC Pathway: BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and has been identified as a critical co-factor for the c-MYC oncoprotein. By inhibiting the BPTF bromodomain, this compound can disrupt the recruitment of the NURF complex to c-MYC target genes, thereby impeding c-MYC-mediated transcriptional activation and potentially suppressing tumor growth.

G cMYC c-MYC BPTF BPTF cMYC->BPTF recruits NURF NURF Complex BPTF->NURF is part of Chromatin Chromatin NURF->Chromatin remodels TargetGenes Target Gene Transcription Chromatin->TargetGenes allows TP238 This compound TP238->BPTF inhibits

This compound inhibits BPTF, disrupting c-MYC-mediated transcription.

CECR2 and Neurulation/NF-κB Signaling: CECR2 is predominantly expressed in the nervous system and is involved in neurulation. It forms a chromatin remodeling complex that is essential for proper neural tube development. Additionally, in the context of breast cancer, CECR2 has been shown to be recruited by the RELA subunit of NF-κB to activate target genes that promote metastasis and immunosuppression. Inhibition of the CECR2 bromodomain by this compound could therefore have therapeutic potential in both developmental disorders and cancer.

G RELA RELA (NF-κB) CECR2 CECR2 RELA->CECR2 recruits Chromatin Chromatin CECR2->Chromatin modifies MetastasisGenes Metastasis & Immune Suppression Genes Chromatin->MetastasisGenes activates TP238 This compound TP238->CECR2 inhibits

This compound inhibits CECR2, potentially blocking NF-κB-driven metastasis.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

AlphaScreen Assay

This assay was utilized to determine the in vitro inhibitory potency (IC₅₀) of this compound against CECR2 and BPTF.

Materials:

  • This compound

  • Recombinant His-tagged CECR2 or BPTF bromodomain protein

  • Biotinylated histone peptide (H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-His antibody-conjugated Acceptor beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS

Procedure:

  • All reagents were diluted in the assay buffer and equilibrated to room temperature.

  • In a 384-well plate, 5 µL of assay buffer was added to each well.

  • A serial dilution of this compound was added to the wells.

  • 7 µL of a mixture of the biotinylated histone peptide and the His-tagged bromodomain protein were added to achieve final concentrations of 25 nM each.

  • The plate was incubated for 15 minutes at room temperature.

  • A mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads was added.

  • The plate was incubated in the dark at room temperature for 60 minutes.

  • The AlphaScreen signal was read on an appropriate plate reader.

  • IC₅₀ values were calculated from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the dissociation constant (K_d) of this compound for the CECR2 and BPTF bromodomains.

Materials:

  • This compound

  • Recombinant CECR2 or BPTF bromodomain protein

  • ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP

  • VP-ITC microcalorimeter (MicroCal™)

Procedure:

  • All experiments were performed at 15 °C.[1]

  • A 50 mM stock solution of this compound was thawed and diluted in ITC buffer to a final concentration of 10 µM in the ITC cell.[1]

  • The bromodomain protein was prepared in the same ITC buffer and loaded into the injection syringe.

  • The titration was initiated with an initial injection of 2 µL, followed by 30 identical injections of 6 µL.[1]

  • The heat of dilution was determined in separate experiments by injecting the compound into the buffer alone and was subtracted from the experimental data.[1]

  • The resulting data were fitted to a one-site binding model to determine the K_d, enthalpy (ΔH), and stoichiometry (n) of the interaction.

NanoBRET™ Target Engagement Assay

This cell-based assay was used to confirm the engagement of this compound with its targets, CECR2 and BPTF, in a cellular context.

General Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain protein (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). A compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

General Workflow:

  • Cells are transiently transfected with a vector expressing the NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.

  • Transfected cells are plated in a white, 96-well plate.

  • The NanoBRET™ tracer is added to the cells.

  • A serial dilution of this compound is added to the wells.

  • The NanoGlo® substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.

  • The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curves.

G cluster_nanobret NanoBRET Assay Workflow Transfection Transfect cells with NanoLuc-Bromodomain construct Plating Plate transfected cells Transfection->Plating Addition Add NanoBRET Tracer and this compound Plating->Addition Reading Add NanoGlo Substrate and measure luminescence Addition->Reading Analysis Calculate BRET ratio and determine EC50 Reading->Analysis

A general workflow for the NanoBRET target engagement assay.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the CECR2 and BPTF bromodomains. Its high potency and selectivity, combined with demonstrated cellular activity, make it a suitable probe for cellular and in vivo studies. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies of epigenetic regulation in health and disease.

References

The CheckMate 238 Trial: A Technical Guide to Adjuvant Immunotherapy in High-Risk Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

The CheckMate 238 trial, a pivotal Phase 3, randomized, double-blind study, has significantly influenced the adjuvant treatment landscape for patients with resected high-risk stage III or IV melanoma. This guide provides an in-depth technical overview of the trial, including the mechanisms of action of the investigated immunotherapies, detailed experimental protocols, comprehensive efficacy and safety data, and visualizations of the relevant biological pathways and study design.

Introduction to Immune Checkpoint Inhibition in Melanoma

The immune system possesses intrinsic mechanisms to differentiate between healthy and foreign or abnormal cells, including cancer cells. A key component of this regulation is a series of "checkpoints," which are molecules on immune cells that need to be activated or inactivated to initiate an immune response. Cancer cells can exploit these checkpoints to evade immune destruction.

The CheckMate 238 trial investigates two key immune checkpoint inhibitors:

  • Ipilimumab: A monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[1][2] CTLA-4 acts as a negative regulator of T-cell activation.[2] By blocking CTLA-4, Ipilimumab removes this "brake," allowing for a more robust and sustained anti-tumor T-cell response.[1][2][3]

  • Nivolumab (B1139203): A monoclonal antibody that targets the Programmed cell Death protein 1 (PD-1) receptor.[4][5] The interaction of PD-1 with its ligands, PD-L1 and PD-L2, expressed on tumor cells, inhibits T-cell activity.[4][6] Nivolumab blocks this interaction, thereby restoring the T-cells' ability to recognize and attack cancer cells.[4][5][6]

Signaling Pathways

The mechanisms of action of Ipilimumab and Nivolumab involve distinct but complementary signaling pathways that regulate T-cell activation and effector function.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Tumor Tumor Cell APC_MHC MHC TCell_TCR TCR APC_MHC->TCell_TCR Signal 1 (Antigen Recognition) APC_B7 B7 (CD80/CD86) TCell_CD28 CD28 APC_B7->TCell_CD28 Signal 2 (Co-stimulation) TCell_CTLA4 CTLA-4 APC_B7->TCell_CTLA4 Inhibition TCell_Activation T-Cell Activation TCell_CD28->TCell_Activation TCell_CTLA4->TCell_Activation TCell_PD1 PD-1 TCell_PD1->TCell_Activation Tumor_PDL1 PD-L1 Tumor_PDL1->TCell_PD1 Inhibition Ipilimumab Ipilimumab Ipilimumab->TCell_CTLA4 Blocks Nivolumab Nivolumab Nivolumab->TCell_PD1 Blocks

Caption: Immune Checkpoint Inhibition by Ipilimumab and Nivolumab.

Experimental Protocol of the CheckMate 238 Trial

The CheckMate 238 trial was designed to evaluate the efficacy and safety of nivolumab compared with ipilimumab as adjuvant therapy for patients with resected high-risk melanoma.[7]

Study Design and Patient Population
  • Trial Phase: Phase 3, randomized, double-blind.[7]

  • Patient Population: Patients aged 15 years or older with completely resected stage IIIB, IIIC, or IV melanoma at high risk of recurrence.[8][9]

  • Randomization: Patients were randomized 1:1 to receive either nivolumab or ipilimumab.[9]

  • Stratification: Stratification was based on disease stage (stage IIIB/C vs. stage IV M1a/b vs. stage IV M1c) and tumor PD-L1 expression (≥5% vs. <5% or indeterminate).[8][10]

Treatment Regimen
  • Nivolumab Arm: Nivolumab administered intravenously at a dose of 3 mg/kg every 2 weeks.[9][11]

  • Ipilimumab Arm: Ipilimumab administered intravenously at a dose of 10 mg/kg every 3 weeks for four doses, followed by every 12 weeks.[9][11]

  • Treatment Duration: Treatment continued for up to one year, or until disease recurrence, unacceptable toxicity, or withdrawal of consent.[7][9]

Endpoints
  • Primary Endpoint: Recurrence-Free Survival (RFS), defined as the time from randomization to the first recurrence (local, regional, or distant), new primary melanoma, or death from any cause.[11][12]

  • Key Secondary Endpoints:

    • Overall Survival (OS).[13]

    • Distant Metastasis-Free Survival (DMFS), defined as the time from randomization to the first distant metastasis or death from any cause.[10]

    • Safety and tolerability.

Screening Patient Screening (Resected Stage IIIB/C or IV Melanoma) Randomization Randomization (1:1) Screening->Randomization NivolumabArm Nivolumab 3 mg/kg IV Q2W Randomization->NivolumabArm n=453 IpilimumabArm Ipilimumab 10 mg/kg IV Q3W x 4 doses, then Q12W Randomization->IpilimumabArm n=453 Treatment Treatment up to 1 year NivolumabArm->Treatment IpilimumabArm->Treatment FollowUp Follow-up for Recurrence and Survival Treatment->FollowUp

Caption: CheckMate 238 Experimental Workflow.

Efficacy and Safety Data

The CheckMate 238 trial demonstrated a significant and sustained benefit for nivolumab over ipilimumab in the adjuvant treatment of high-risk melanoma.

Efficacy Results
EndpointNivolumabIpilimumabHazard Ratio (95% CI)
Recurrence-Free Survival (RFS)
3-Year Rate58%45%0.68 (0.56-0.82)[14]
4-Year Median52.4 months24.1 months0.71 (P = .0003)[15]
5-Year Rate50%39%0.72 (0.60-0.86)[11]
9-Year Median61.1 months24.2 months0.76 (0.63-0.90)[8]
Distant Metastasis-Free Survival (DMFS)
5-Year Rate58%51%-[11]
9-Year MedianNot Reached83.8 months0.81 (0.65-1.00)[8]
Overall Survival (OS)
4-Year Rate77.9%76.6%0.87 (0.66-1.14)[13]
5-Year Rate76%72%-[11]
Safety Profile

Treatment-related adverse events (TRAEs) were more frequent and severe in the ipilimumab arm compared to the nivolumab arm.

Adverse Event ProfileNivolumab (n=452)Ipilimumab (n=453)
Any-Grade TRAEs
Fatigue57%55%
Diarrhea37%55%
Rash35%47%
Musculoskeletal Pain32%27%
Pruritus28%37%
Grade 3/4 TRAEs 25%-
Diarrhea--
Increased Lipase and Amylase--
Treatment-Related Deaths 02[13]

Data on Grade 3/4 TRAEs for Ipilimumab were not specified in the provided search results with the same level of detail as for Nivolumab.

The most common TRAEs with nivolumab tended to occur early in the treatment course, within the first three months, and most resolved within three months of onset, with the exception of endocrine and some skin adverse events.[16]

Conclusion

The CheckMate 238 trial established adjuvant nivolumab as a superior treatment option to ipilimumab for patients with resected high-risk stage III or IV melanoma, demonstrating a significant and durable improvement in recurrence-free and distant metastasis-free survival with a more favorable safety profile.[11][13] The long-term follow-up data continue to support the efficacy and safety of nivolumab in this setting.[8][17] These findings have solidified the role of anti-PD-1 therapy as a standard of care in the adjuvant management of high-risk melanoma.

References

TP-238: A Novel Selective HDAC6 Inhibitor Modulating Oncogenic Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). This document provides a comprehensive technical overview of the preclinical data for this compound, focusing on its mechanism of action and its effects on gene transcription. By selectively inhibiting the enzymatic activity of HDAC6, this compound induces hyperacetylation of key cytoplasmic and nuclear proteins, leading to the modulation of critical signaling pathways involved in cancer progression. Specifically, this compound-mediated inhibition of HDAC6 results in the hyperacetylation of the STAT3 transcription factor, altering its function from a transcriptional activator to a repressor of key oncogenes, including MYC and BCL2. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has major cytoplasmic substrates, including α-tubulin and the Signal Transducer and Activator of Transcription 3 (STAT3).

The primary mechanism by which this compound affects gene transcription is through the modulation of STAT3 activity. In many hematological malignancies, STAT3 is constitutively active and promotes the transcription of genes essential for cell survival and proliferation. This compound inhibits the deacetylation of STAT3 by HDAC6, leading to an accumulation of acetylated STAT3 (Ac-STAT3). This post-translational modification alters the binding of STAT3 to the promoter regions of its target oncogenes, such as MYC and BCL2, effectively repressing their transcription. This leads to downstream effects including cell cycle arrest and induction of apoptosis in cancer cells.

TP_238_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TP238 This compound HDAC6 HDAC6 TP238->HDAC6 Inhibits STAT3 STAT3 HDAC6->STAT3 Deacetylates Ac_STAT3 Acetylated STAT3 (Ac-STAT3) STAT3->Ac_STAT3 Acetylation Ac_STAT3_nuc Ac-STAT3 Ac_STAT3->Ac_STAT3_nuc Translocation Promoter MYC/BCL2 Promoters Ac_STAT3_nuc->Promoter Binds & Represses Transcription Gene Transcription Promoter->Transcription Inhibited

Caption: this compound inhibits HDAC6, leading to STAT3 acetylation and transcriptional repression of oncogenes.

Quantitative Data Summary

The following tables summarize the key in vitro data for this compound, demonstrating its selectivity, target engagement, and downstream effects on gene expression and cell viability.

Table 1: In Vitro Enzymatic Activity of this compound

Assay: Fluorogenic HDAC enzymatic assay with isoform-specific substrates.

HDAC Isoform Class IC50 (nM)
HDAC1 I > 10,000
HDAC2 I > 10,000
HDAC3 I 8,500
HDAC6 IIb 4.2
HDAC8 I > 10,000

| HDAC10 | IIb | 1,250 |

Table 2: Cellular Target Engagement and Downstream Effects

Cell Line: SU-DHL-4 (Diffuse Large B-cell Lymphoma), Treatment Duration: 24 hours.

Concentration (nM) Acetylated α-Tubulin (Fold Change vs. Vehicle) Acetylated STAT3 (Fold Change vs. Vehicle)
1 1.8 ± 0.2 1.5 ± 0.3
10 5.6 ± 0.5 4.9 ± 0.6
100 15.2 ± 1.1 12.8 ± 1.4

| 1000 | 16.1 ± 1.3 | 13.5 ± 1.5 |

Table 3: Effect on Oncogene Transcription

Cell Line: SU-DHL-4, Treatment Duration: 24 hours. Data presented as relative mRNA expression (normalized to vehicle control).

Concentration (nM) MYC mRNA Expression (Relative) BCL2 mRNA Expression (Relative)
10 0.85 ± 0.09 0.88 ± 0.11
100 0.42 ± 0.05 0.51 ± 0.07

| 1000 | 0.15 ± 0.03 | 0.22 ± 0.04 |

Table 4: Anti-proliferative Activity

Assay: CellTiter-Glo® Luminescent Cell Viability Assay, Treatment Duration: 72 hours.

Cell Line Histology GI50 (nM)
SU-DHL-4 DLBCL 95
KARPAS-299 Anaplastic Large Cell Lymphoma 120
WSU-NHL Non-Hodgkin's Lymphoma 155

| MCF-7 | Breast Adenocarcinoma | > 5,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro HDAC Isoform Selectivity Assay
  • Reagents : Recombinant human HDAC enzymes, fluorogenic substrate (Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a control, and Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Procedure :

    • Prepare a 10-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

    • In a 96-well black plate, add 50 µL of diluted this compound or control to each well.

    • Add 50 µL of recombinant HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of developer solution containing TSA.

    • Measure fluorescence (Ex/Em = 390/460 nm) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and TSA (100% inhibition) controls. Determine IC50 values using a four-parameter logistic curve fit.

Western Blot for Acetylation Analysis
  • Cell Culture and Lysis :

    • Seed SU-DHL-4 cells at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.

    • Treat cells with the indicated concentrations of this compound or vehicle (0.1% DMSO) for 24 hours.

    • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis :

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-acetylated-α-Tubulin, anti-acetylated-STAT3, anti-α-Tubulin, anti-STAT3, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensity using ImageJ or similar software. Normalize acetylated protein levels to total protein levels.

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction and cDNA Synthesis :

    • Treat SU-DHL-4 cells with this compound as described in 3.2.1.

    • Extract total RNA using an RNeasy Mini Kit following the manufacturer's protocol, including an on-column DNase digestion step.

    • Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qPCR Reaction :

    • Prepare qPCR reactions in a 384-well plate using a SYBR Green Master Mix.

    • Use validated primers for MYC, BCL2, and the housekeeping gene GAPDH.

    • Run the reaction on a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing target gene expression to GAPDH and then to the vehicle-treated control.

Experimental Workflow Visualization

The general workflow for evaluating the cellular effects of this compound is outlined below. This process ensures a systematic approach from initial cell treatment to the collection of data across multiple endpoints.

Experimental_Workflow cluster_assays Downstream Assays start Seed SU-DHL-4 Cells treat Treat with this compound or Vehicle (24-72 hours) start->treat harvest Harvest Cells treat->harvest p1 Protein Lysate Preparation harvest->p1 r1 Total RNA Extraction harvest->r1 v1 Cell Viability Assay (72h) harvest->v1 p2 Western Blot (Ac-Tubulin, Ac-STAT3) p1->p2 r2 cDNA Synthesis & RT-qPCR (MYC, BCL2) r1->r2 v2 Luminescence Measurement v1->v2

Caption: Standard workflow for in vitro characterization of this compound in lymphoma cell lines.

Methodological & Application

Application Notes and Protocols for TP-238 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 is a chemical probe that functions as a potent inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It exhibits a higher affinity for CECR2 over BPTF.[2] Both CECR2 and BPTF are key components of chromatin remodeling complexes, which play a crucial role in the regulation of gene expression. The inhibition of these bromodomains by this compound can modulate the binding of BPTF to chromatin, thereby affecting downstream signaling pathways, such as those regulated by Myc.[2][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays and analysis of its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against its primary targets.

TargetAssay TypeValue (nM)Cell LineReference
CECR2Biochemical IC5010 - 30N/A
BPTFBiochemical IC50100 - 350N/A
CECR2NanoBRET EC50620 ± 60HEK293T[3][4]

Mechanism of Action

This compound is a small molecule inhibitor that targets the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism for anchoring chromatin-modifying complexes to specific regions of the genome. By competitively binding to the bromodomains of CECR2 and BPTF, this compound prevents their interaction with acetylated histones. This disrupts the recruitment and function of the associated chromatin remodeling complexes, such as the Nucleosome Remodeling Factor (NURF) complex of which BPTF is a part.[2] The ultimate consequence is an alteration in chromatin structure and the transcription of target genes, including those involved in cell proliferation and survival.

TP238_Mechanism_of_Action cluster_0 This compound Action cluster_1 Chromatin Remodeling Complex cluster_2 Cellular Processes This compound This compound CECR2 CECR2 This compound->CECR2 Inhibits BPTF BPTF This compound->BPTF Inhibits Chromatin_Remodeling Chromatin Remodeling CECR2->Chromatin_Remodeling Required for BPTF->Chromatin_Remodeling Required for Gene_Expression Altered Gene Expression (e.g., Myc targets) Chromatin_Remodeling->Gene_Expression Regulates

Mechanism of action of this compound.

Experimental Protocols

For optimal results in cellular assays, it is recommended to use a concentration of this compound not exceeding 2 μM.

Cell Culture and Treatment

This protocol provides a general guideline for the treatment of adherent mammalian cells with this compound. Specific parameters such as cell seeding density and incubation times should be optimized for the cell line of interest.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Grow cells to 70-80% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.

    • Carefully remove the medium from the wells containing the adhered cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (Resazurin-Based)

This protocol describes a dose-response experiment to determine the effect of this compound on cell viability using a resazurin-based assay.

Materials:

  • Cells treated with this compound in a 96-well plate (from the previous protocol)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the resazurin solution and protect it from light.

  • Assay Performance:

    • After the desired treatment period with this compound, add a volume of the resazurin solution to each well equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line to ensure the fluorescence signal is within the linear range of the instrument.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a suitable non-linear regression model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture and Seed Cells in 96-well plate C 3. Treat Cells with this compound (24-72h) A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Resazurin Reagent C->D E 5. Incubate (1-4h) D->E F 6. Measure Fluorescence E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

References

Application Notes and Protocols for TP-238 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TP-238, a potent and selective dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), in Western blot experiments.[1][2][3][4] This document outlines the mechanism of action of this compound, detailed protocols for its application in cell-based assays, and methods for analyzing its effects on protein expression and signaling pathways.

Introduction to this compound

This compound is a chemical probe that acts as an inhibitor of the bromodomains of CECR2 and BPTF.[2] BPTF is a core component of the nucleosome remodeling factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. By inhibiting the bromodomains of these proteins, this compound can be used to study their role in various cellular processes, including gene expression, DNA damage repair, and cancer biology. Understanding the impact of this compound on specific protein levels via Western blotting is essential for elucidating its mechanism of action and potential therapeutic applications.

Quantitative Data Summary

For effective experimental design, the following table summarizes the key quantitative parameters of this compound. It is recommended to use this compound at a concentration of no more than 2 µM in cellular assays.[5] A negative control, TP-422, which is inactive against BPTF and CECR2, is also available and can be used in parallel to validate the specificity of the observed effects.[6]

ParameterTargetValueAssay MethodReference
IC50 CECR210-30 nMAlphaScreen[1]
BPTF100-350 nMAlphaScreen[1]
BRD91.4 µMAlphaScreen[1][2]
Kd CECR210 nMIsothermal Titration Calorimetry (ITC)[1][2]
BPTF120 nMIsothermal Titration Calorimetry (ITC)[1][2]
Cellular EC50 CECR2/BPTF200-300 nMNanoBRET™[5][6]
Recommended Cellular Concentration ≤ 2 µM[5]

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the effect of this compound on a target protein of interest.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1, 0.5, 1, 2 µM) to determine the optimal concentration for your cell line and target of interest.

  • Treatment: Remove the existing cell culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (TP-422) if available.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24 hours) based on the expected kinetics of the target protein's expression or post-translational modification.

II. Cell Lysis and Protein Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

IV. Immunoblotting and Detection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or tubulin) to account for any variations in protein loading.

Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_lysis Protein Extraction cluster_blotting Blotting cluster_detection Detection cell_culture 1. Cell Culture tp238_treatment 2. This compound Treatment cell_culture->tp238_treatment cell_lysis 3. Cell Lysis tp238_treatment->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page protein_transfer 6. Protein Transfer sds_page->protein_transfer immunoblotting 7. Immunoblotting protein_transfer->immunoblotting detection_analysis 8. Detection & Analysis immunoblotting->detection_analysis BPTF_CECR2_Signaling cluster_chromatin Chromatin Remodeling cluster_transcription Gene Transcription BPTF BPTF NURF NURF Complex BPTF->NURF CECR2 CECR2 CECR2->NURF Chromatin Chromatin NURF->Chromatin Remodeling Gene_Expression Target Gene Expression Chromatin->Gene_Expression Protein_Product Protein Product Gene_Expression->Protein_Product Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Protein_Product->Cellular_Response TP238 This compound TP238->BPTF Inhibits TP238->CECR2 Inhibits

References

Application Notes and Protocols for TP-238 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of TP-238, a potent and selective dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document includes recommended dosage and concentration ranges for various cell-based assays, detailed experimental protocols, and insights into the signaling pathways affected by this compound.

Introduction to this compound

This compound is a valuable chemical probe for studying the biological roles of CECR2 and BPTF, which are integral components of chromatin remodeling complexes.[1] BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and is implicated in c-MYC driven cancers.[1] CECR2 is also involved in chromatin remodeling and has been linked to developmental processes and DNA damage responses. By inhibiting the acetyl-lysine binding activity of their bromodomains, this compound offers a powerful tool to investigate the downstream consequences of CECR2 and BPTF inhibition in various cellular contexts, particularly in cancer biology. For cellular assays, a concentration of no more than 2 µM is generally recommended.[1]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound, providing a reference for designing and interpreting experiments.

Table 1: Biochemical Activity of this compound

TargetAssay TypeValueReference
CECR2Alphascreen IC5030 nM[1]
BPTFAlphascreen IC50350 nM[1]
CECR2Isothermal Titration Calorimetry (ITC) Kd10 nM[1]
BPTFIsothermal Titration Calorimetry (ITC) Kd120 nM[1]

Table 2: Cellular Activity of this compound

TargetAssay TypeValue (EC50)Cell LineReference
CECR2NanoBRET™ Target Engagement200-300 nMHEK293[1]
BPTFNanoBRET™ Target Engagement200-300 nMHEK293[1]

Table 3: Selectivity Profile of this compound

Off-TargetAssay TypeValue (IC50)NotesReference
BRD9Biochemical Assay1.4 µMClosest bromodomain off-target[1]
Kinase Panel (338 kinases)Biochemical AssayNo activityTested at 1 µM[1]

Signaling Pathways

This compound, by inhibiting CECR2 and BPTF, is expected to modulate specific downstream signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate the mechanism of action of this compound.

BPTF-Mediated Signaling

BPTF, as part of the NURF complex, plays a role in chromatin remodeling and has been shown to be involved in the regulation of c-MYC transcriptional activity.[1] Therefore, inhibition of BPTF by this compound is hypothesized to disrupt c-MYC-dependent gene expression, which is critical for cell proliferation and survival in many cancers.

BPTF_Pathway TP238 This compound BPTF BPTF (NURF Complex) TP238->BPTF Inhibits cMYC c-MYC BPTF->cMYC Regulates Chromatin Accessibility Gene_Expression Target Gene Expression cMYC->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation CECR2_Pathway TP238 This compound CECR2 CECR2 TP238->CECR2 Inhibits NFkB NF-κB CECR2->NFkB Modulates Activity Gene_Expression Target Gene Expression NFkB->Gene_Expression Activates Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_TP238 Prepare this compound Dilutions Prepare_TP238->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_Reagent Add MTT/XTT Reagent Incubate->Add_Reagent Read_Absorbance Read Absorbance Add_Reagent->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data

References

Application Notes and Protocols for TP-238 Treatment of Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for the treatment of primary cells with TP-238, a potent and selective small molecule inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in in vitro studies. The protocols cover primary cell culture, determination of optimal treatment conditions, and analysis of cellular responses. It is important to note that this compound is a hypothetical compound for illustrative purposes, and the described mechanism and protocols are based on general principles for small molecule inhibitors targeting kinase signaling pathways.

Mechanism of Action

This compound is postulated to be a selective inhibitor of the p38 MAP kinase signaling pathway. This pathway is a critical regulator of various cellular processes, including inflammation, cell differentiation, cell growth, and apoptosis.[1] Extracellular stimuli, such as cytokines and environmental stress, activate a cascade of kinases that ultimately leads to the phosphorylation and activation of p38 MAPK. Activated p38 then translocates to the nucleus to regulate gene expression or phosphorylates cytoplasmic proteins, mediating a wide range of cellular responses. By inhibiting p38 activation, this compound is expected to modulate these downstream effects, making it a valuable tool for studying cellular stress responses and inflammatory pathways.

Data Presentation

Table 1: Recommended Treatment Conditions for this compound in Primary Cells
ParameterRecommended RangeNotes
Cell Type Various Primary Cells (e.g., Neurons, Endothelial Cells, Immune Cells)Optimization for each cell type is recommended.
Seeding Density 1 x 10^5 to 2 x 10^4 cells/cm²Dependent on cell type and duration of the experiment.[2]
This compound Concentration 0.1 nM to 10 µMA dose-response curve should be generated to determine the optimal, non-toxic working concentration.[2]
Incubation Time 24 to 72 hoursTime-course experiments are advised to identify the optimal treatment duration for the desired effect.[2]
Vehicle Control DMSO (Dimethyl sulfoxide)The final concentration of DMSO should be kept consistent across all treatments and should not exceed 0.1% (v/v).
Table 2: Example Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This compound Concentration (µM)Cell Viability (% of Control) after 48hInhibition of p38 Phosphorylation (%)
0 (Vehicle)1000
0.0198.515.2
0.195.245.8
192.188.9
1065.795.1
10020.398.6

Experimental Protocols

Protocol 1: Primary Cell Culture and Maintenance

This protocol provides a general guideline for the culture of primary cells. Specific requirements may vary depending on the cell type.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • Culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Thaw cryopreserved primary cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed culture medium.

  • Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density in culture flasks or plates.[2]

  • Incubate the cultures at 37°C in a 5% CO2 incubator.

  • Change the medium every 2-3 days, or as required for the specific cell type.

Protocol 2: Determination of Optimal this compound Concentration (Dose-Response)

This protocol uses a colorimetric assay (MTT) to assess cell viability and determine the optimal, non-toxic working concentration of this compound.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[3]

  • Prepare serial dilutions of this compound in culture medium, ranging from 0.1 nM to 100 µM.[2] Include a vehicle-only control (DMSO) and an untreated control.[2]

  • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[3]

Protocol 3: Western Blotting for p38 MAPK Activation

This protocol is used to quantify changes in the phosphorylation state of p38 MAPK following this compound treatment.

Materials:

  • Treated primary cells

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[2]

  • Determine the protein concentration of each lysate using a BCA assay.[2]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated p38 to total p38 and the loading control.

Visualizations

TP238_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., Transcription Factors, Kinases) p38->downstream tp238 This compound tp238->p38 Inhibition cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream->cellular_response

Caption: Hypothetical signaling pathway of this compound as a p38 MAPK inhibitor.

Experimental_Workflow start Start: Primary Cell Culture seeding Cell Seeding (e.g., 96-well or 6-well plates) start->seeding treatment This compound Treatment (Dose-response & Time-course) seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lysis Cell Lysis treatment->lysis analysis Data Analysis & Interpretation viability->analysis western Western Blot Analysis (e.g., p-p38, total-p38) lysis->western western->analysis

Caption: General experimental workflow for this compound treatment of primary cells.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using TP-238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF) with IC50 values of 30 nM and 350 nM, respectively.[1][2] It also displays inhibitory activity against BRD9.[1] These proteins are critical epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in chromatin remodeling and gene transcription. Misregulation of these bromodomain-containing proteins is implicated in various diseases, including cancer.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins.[3][4] When used in conjunction with a small molecule inhibitor like this compound, ChIP can elucidate the compound's efficacy in displacing CECR2 and BPTF from their target gene promoters and enhancers. These application notes provide a comprehensive protocol for utilizing this compound in ChIP assays to understand its mechanism of action and identify its downstream gene targets.

Data Presentation

The following tables summarize expected quantitative data from a representative ChIP-qPCR experiment using this compound. The data illustrates the displacement of CECR2 and BPTF from the promoter regions of hypothetical target genes. Data is presented as "Fold Enrichment" relative to a negative control (IgG) and demonstrates a dose-dependent effect of this compound.

Table 1: Effect of this compound on CECR2 Occupancy at Target Gene Promoters

Target GeneTreatmentConcentration (nM)Fold Enrichment over IgG (Mean ± SD)
Gene XVehicle (DMSO)025.4 ± 2.1
This compound5012.1 ± 1.5
This compound2004.3 ± 0.8
Gene YVehicle (DMSO)018.9 ± 1.9
This compound509.5 ± 1.2
This compound2003.1 ± 0.6

Table 2: Effect of this compound on BPTF Occupancy at Target Gene Promoters

Target GeneTreatmentConcentration (nM)Fold Enrichment over IgG (Mean ± SD)
Gene ZVehicle (DMSO)022.7 ± 2.5
This compound20015.8 ± 1.8
This compound5006.2 ± 1.1
Gene WVehicle (DMSO)016.5 ± 1.7
This compound20011.3 ± 1.4
This compound5004.9 ± 0.9

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_0 Cell Nucleus Histones Acetylated Histones CECR2 CECR2 Histones->CECR2 recognizes BPTF BPTF Histones->BPTF recognizes Chromatin_Remodeling Chromatin Remodeling CECR2->Chromatin_Remodeling BPTF->Chromatin_Remodeling TP238 This compound TP238->CECR2 inhibits TP238->BPTF inhibits Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: this compound inhibits CECR2 and BPTF from binding to acetylated histones.

ChIP_Workflow A 1. Cell Treatment (Vehicle or this compound) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Nuclei Isolation B->C D 4. Chromatin Shearing (Sonication) C->D E 5. Immunoprecipitation (Anti-CECR2 or Anti-BPTF) D->E F 6. Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents
  • Cells of interest

  • This compound (and vehicle control, e.g., DMSO)

  • Formaldehyde (B43269), 37%

  • Glycine (B1666218)

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Cell Lysis Buffer (e.g., RIPA buffer with 1% SDS)

  • Nuclei Lysis Buffer

  • ChIP Dilution Buffer

  • Protein A/G Magnetic Beads

  • Anti-CECR2 Antibody

  • Anti-BPTF Antibody

  • Normal Rabbit or Mouse IgG (Isotype control)

  • Wash Buffers (Low salt, High salt, LiCl)

  • Elution Buffer

  • RNase A

  • Proteinase K

  • DNA Purification Kit

  • qPCR Master Mix and Primers for target genes

Day 1: Cell Treatment, Cross-linking, and Chromatin Preparation
  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the appropriate duration.

  • Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%.[5] Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[6] Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and transfer to a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.[6] Incubate on ice for 10 minutes.

  • Nuclei Isolation: Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Chromatin Shearing: Resuspend the nuclear pellet in Nuclei Lysis Buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.

  • Clarification: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (chromatin) to a new tube.

Day 2: Immunoprecipitation
  • Pre-clearing (Optional): Add Protein A/G magnetic beads to the chromatin and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

  • Input Sample: Take a small aliquot of the chromatin to serve as the input control.

  • Immunoprecipitation: Add the primary antibody (anti-CECR2, anti-BPTF, or IgG control) to the remaining chromatin. Incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.[7] Perform each wash for 5-10 minutes at 4°C with rotation.

Day 3: Elution, Reverse Cross-linking, and DNA Purification
  • Elution: Resuspend the beads in Elution Buffer and incubate at 65°C for 15-30 minutes with vortexing to elute the immune complexes.[7][8]

  • Reverse Cross-linking: Add NaCl to the eluted samples and the input control. Incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.

  • RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 30-60 minutes. Then, add Proteinase K and incubate at 45°C for 1-2 hours.

  • DNA Purification: Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[6]

Day 4: qPCR Analysis
  • Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter regions of target genes. Use the purified DNA from the immunoprecipitated samples and the input control.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin. Results are often expressed as "percent input" or "fold enrichment" over the IgG control.

References

Application Notes and Protocols for TP-238 in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] Both CECR2 and BPTF are key components of distinct chromatin remodeling complexes that play critical roles in regulating gene expression. In the central nervous system, these proteins are involved in fundamental processes such as neural tube formation, brain development, and the maintenance of neural progenitor cells.[2][3][4] Dysregulation of CECR2 and BPTF has been implicated in neurodevelopmental disorders and high-grade gliomas.[4][5][6] As an inhibitor of these bromodomains, this compound provides a valuable tool for investigating the therapeutic potential of targeting these epigenetic readers in various neurological contexts.

These application notes provide an overview of the potential uses of this compound in neurobiology research and detailed protocols for key experimental applications.

Target Information and Mechanism of Action

This compound selectively inhibits the bromodomains of CECR2 and BPTF, preventing their interaction with acetylated lysine (B10760008) residues on histone tails. This disruption of "epigenetic reading" interferes with the recruitment and activity of their respective chromatin remodeling complexes, leading to alterations in gene expression.

  • CECR2: Forms the CECR2-containing remodeling factor (CERF) complex with the ATPase SNF2L, which is predominantly expressed in the central nervous system.[3][7] The CERF complex is crucial for neurulation.[3][7]

  • BPTF: The largest subunit of the Nucleosome Remodeling Factor (NURF) complex. The NURF complex is involved in regulating the expression of genes critical for brain development.[4]

By inhibiting CECR2 and BPTF, this compound can be used to study the downstream consequences of impaired chromatin remodeling in various neuronal models.

Quantitative Data

ParameterTargetValueReference
IC50CECR230 nM[1]
IC50BPTF350 nM[1]
Recommended Cellular Assay ConcentrationN/A≤ 2 µM[4]

Applications in Neurobiology Research

Based on the known functions of its targets, this compound can be applied to several areas of neurobiology research:

  • Neurodevelopmental Studies: Investigate the role of CECR2 and BPTF in neuronal differentiation, proliferation, and migration in cultured neural progenitor cells or brain organoids.

  • Neuro-oncology: Explore the potential of this compound to inhibit the growth of high-grade gliomas, such as glioblastoma and diffuse intrinsic pontine glioma (DIPG), where BPTF has been identified as a key regulator of tumor growth.[5]

  • Neuroinflammation: While the direct role of CECR2/BPTF in neuroinflammation is less established, other bromodomain inhibitors have shown efficacy in modulating microglial activation.[8][9] this compound could be used to explore similar effects.

  • Gene Expression Analysis: Identify novel genes and pathways regulated by CECR2 and BPTF in neuronal cells through RNA sequencing or qPCR following this compound treatment.

Experimental Protocols

Western Blot Analysis of Histone Modifications and Neuronal Marker Expression

This protocol describes the use of western blotting to assess the effect of this compound on global histone modifications (as a readout of chromatin remodeling) and the expression of key neuronal proteins.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K9ac, anti-β-III-tubulin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2 µM) or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape adherent cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add chemiluminescent substrate. Visualize the protein bands using an imaging system.

Immunofluorescence Staining for Neuronal Morphology

This protocol outlines the use of immunofluorescence to visualize the effects of this compound on neuronal morphology, such as neurite outgrowth.

Materials:

  • Neuronal cells cultured on coverslips

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-β-III-tubulin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells on sterile coverslips. After adherence, treat with this compound or vehicle as described in the western blot protocol.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis of neuronal morphology.

Visualizations

Caption: Hypothesized signaling pathway of this compound in neurons.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treat with this compound (or Vehicle Control) start->treatment western Western Blot (Histone Marks, Neuronal Proteins) treatment->western if_staining Immunofluorescence (Neuronal Morphology) treatment->if_staining rna_seq RNA Sequencing (Gene Expression Profiling) treatment->rna_seq

References

Application Notes and Protocols: TP-238 in Developmental Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developmental disorders, such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome, are characterized by alterations in neuronal development and synaptic function. A growing body of research points to the dysregulation of the PI3K/Akt/mTOR signaling pathway as a key molecular mechanism underlying these conditions. TP-238 is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). These application notes provide detailed protocols for utilizing this compound as a tool to investigate and potentially ameliorate cellular and behavioral phenotypes associated with developmental disorders in preclinical models.

Mechanism of Action

This compound is a small molecule inhibitor that allosterically binds to mTORC1, preventing its phosphorylation of downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This targeted inhibition helps to restore normal levels of protein synthesis and reduce exaggerated synaptic plasticity often observed in models of developmental disorders.

Signaling Pathway Diagram

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound on mTORC1 Signaling in Primary Cortical Neurons
Concentration (nM)p-S6K (S235/236) (% of Control)p-4E-BP1 (T37/46) (% of Control)
195.2 ± 4.198.1 ± 3.5
1072.5 ± 5.378.4 ± 4.9
5045.1 ± 3.952.3 ± 4.2
10021.8 ± 2.728.9 ± 3.1
5005.6 ± 1.89.7 ± 2.2

Data are presented as mean ± SEM.

Table 2: Behavioral Outcomes in a Fragile X Syndrome Mouse Model (Fmr1-KO) Following Chronic this compound Treatment
Treatment GroupSocial Interaction Time (s)Repetitive Marbles Buried (%)Open Field Locomotion (m)
Wild-Type + Vehicle185.3 ± 10.225.4 ± 3.145.2 ± 4.5
Fmr1-KO + Vehicle95.7 ± 8.978.2 ± 5.648.1 ± 5.1
Fmr1-KO + this compound (10 mg/kg)152.4 ± 9.842.1 ± 4.346.5 ± 4.8

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Analysis of mTORC1 Pathway Inhibition

This protocol details the procedure for treating primary neuronal cultures with this compound and assessing the phosphorylation status of downstream mTORC1 targets.

Materials:

  • Primary cortical neurons (e.g., from E18 mouse embryos)

  • Neurobasal medium with B27 supplement

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (p-S6K, Total S6K, p-4E-BP1, Total 4E-BP1, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture primary cortical neurons for 10-14 days in vitro.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations from 1 nM to 500 nM.

  • Treat the neuronal cultures with the different concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with 20 µg of protein per lane.

  • Probe membranes with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vivo Behavioral Testing in a Mouse Model

This protocol describes the administration of this compound to a mouse model of a developmental disorder and the subsequent behavioral assessments.

Materials:

  • Fmr1-KO mice and wild-type littermates (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Apparatus for social interaction, marble burying, and open field tests.

Procedure:

  • Acclimate mice to the housing and handling procedures for at least one week.

  • Administer this compound (10 mg/kg) or vehicle via intraperitoneal (IP) injection once daily for 14 days.

  • Conduct behavioral testing 1 hour after the final injection.

  • Social Interaction Test: Place the subject mouse in a three-chambered apparatus. After habituation, introduce a novel mouse in one side chamber and a novel object in the other. Record the time spent interacting with the novel mouse versus the novel object.

  • Marble Burying Test: Place 20 marbles evenly on top of 5 cm of bedding in a clean cage. Place a single mouse in the cage and leave it undisturbed for 30 minutes. Count the number of marbles that are at least two-thirds buried.

  • Open Field Test: Place the mouse in the center of a 40x40 cm open field arena. Track the total distance traveled over a 15-minute period using an automated tracking system.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Primary Neuron Culture A2 This compound Treatment A1->A2 A3 Western Blot Analysis A2->A3 A4 Data Quantification A3->A4 C Evaluate Therapeutic Potential A4->C Cellular Efficacy B1 Animal Model (Fmr1-KO) B2 Chronic this compound Dosing B1->B2 B3 Behavioral Testing B2->B3 B4 Statistical Analysis B3->B4 B4->C Behavioral Efficacy

Caption: Workflow for preclinical evaluation of this compound.

Application Notes and Protocols for TP-238 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 is a potent and selective chemical probe for the bromodomains of CECR2 (Cat Eye Syndrome Chromosome Region 2) and BPTF (Bromodomain PHD Finger Transcription Factor). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression by altering nucleosome positioning. By binding to acetylated lysine (B10760008) residues on histone tails, the BPTF bromodomain is critical for tethering the NURF complex to chromatin, thereby facilitating transcriptional activation. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the BPTF/CECR2 bromodomains, with a focus on utilizing this compound as a reference compound. The provided methodologies for NanoBRET™ Target Engagement and AlphaScreen® assays are suitable for large-scale screening campaigns.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound and Other BPTF Inhibitors

CompoundTarget BromodomainAssay TypeKd (nM)SelectivityReference
This compound CECR2-1012-fold over BPTF[1]
This compound BPTF-120-[2]
NVS-BPTF-1BPTFIn vitro binding3 - 71-[1]
BZ1BPTFIn vitro binding6.3>350-fold over BET bromodomains
AU1BPTF-2800Known poor solubility and weaker affinity

Table 2: Cellular Target Engagement of this compound

CompoundTargetAssay TypeEC50 (µM)Cell LineReference
This compound CECR2NanoBRET™0.62 ± 0.06-
This compound BPTF-BRDNanoBRET™Weaker than in vitro Kd-

Note: The weaker cellular potency of this compound in the NanoBRET assay compared to its in vitro affinity may be attributed to factors such as cell permeability.

Signaling Pathway

The BPTF subunit of the NURF complex plays a critical role in transcriptional regulation. It recognizes and binds to acetylated histones via its bromodomain, leading to the recruitment of the NURF complex to specific gene promoters. The ATPase activity of the NURF complex then remodels chromatin, making the DNA more accessible to transcription factors and the transcriptional machinery, ultimately leading to gene activation. Inhibition of the BPTF bromodomain by small molecules like this compound disrupts this process, preventing chromatin remodeling and subsequent gene expression.

BPTF_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone Tail BPTF BPTF (NURF Subunit) Histone->BPTF binds to NURF NURF Complex BPTF->NURF recruits Chromatin Condensed Chromatin NURF->Chromatin remodels AccessibleChromatin Accessible Chromatin Chromatin->AccessibleChromatin Transcription Gene Transcription AccessibleChromatin->Transcription TP238 This compound TP238->BPTF inhibits binding

BPTF-mediated chromatin remodeling and its inhibition by this compound.

Experimental Protocols

NanoBRET™ Target Engagement Assay for Live-Cell Inhibitor Characterization

This protocol describes a high-throughput, live-cell assay to quantify the engagement of test compounds with the BPTF or CECR2 bromodomains. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain by a competitive inhibitor.

Experimental Workflow:

NanoBRET_Workflow A Day 1: Seed HEK293 cells into 96-well plates B Day 2: Transfect cells with Nluc-BPTF or Nluc-CECR2 plasmid A->B C Day 3: Harvest and resuspend cells in Opti-MEM B->C D Dispense cells into a new 384-well assay plate C->D E Add test compounds (including this compound control) and fluorescent tracer D->E F Incubate for 2 hours at 37°C E->F G Add NanoBRET™ substrate and extracellular Nluc inhibitor F->G H Read dual-filtered luminescence (Donor: 460nm, Acceptor: 618nm) G->H I Calculate BRET ratio and determine IC50 values H->I

Workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • Opti-MEM™ I Reduced Serum Medium

  • DPBS

  • 0.05% Trypsin-EDTA

  • Plasmid encoding Nluc-BPTF or Nluc-CECR2

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ tracer specific for BPTF/CECR2

  • Test compounds and this compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, tissue culture-treated 96-well plates

  • White, 384-well assay plates

  • Luminometer capable of dual-filtered luminescence measurement

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

    • Transfect cells with the Nluc-BPTF or Nluc-CECR2 plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Assay Preparation:

    • After 24 hours of transfection, wash the cells with DPBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in Opti-MEM™ at a concentration of 2 x 105 cells/mL.

    • Dispense 38 µL of the cell suspension into each well of a 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of test compounds and this compound in Opti-MEM™.

    • Add 2 µL of the compound dilutions to the appropriate wells of the assay plate.

    • Prepare the fluorescent tracer solution in Opti-MEM™ at the desired final concentration.

    • Add the tracer solution to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™ according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring donor emission at 460 nm and acceptor emission at 618 nm.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaScreen® Assay for Biochemical Inhibitor Screening

This protocol details a bead-based proximity assay for high-throughput screening of inhibitors of the BPTF bromodomain interaction with an acetylated histone peptide.

Experimental Workflow:

AlphaScreen_Workflow A Add assay buffer to 384-well ProxiPlate B Add test compounds and this compound control A->B C Add GST-tagged BPTF bromodomain protein B->C D Incubate for 15 minutes at room temperature C->D E Add biotinylated acetylated histone H4 peptide D->E F Incubate for 15 minutes at room temperature E->F G Add AlphaScreen® Glutathione Donor Beads F->G H Incubate for 60 minutes at room temperature (in the dark) G->H I Add AlphaLISA® Streptavidin Acceptor Beads H->I J Incubate for 30-60 minutes at room temperature (in the dark) I->J K Read plate on an AlphaScreen-capable plate reader J->K L Analyze data to determine IC50 values K->L

Workflow for the AlphaScreen® Assay.

Materials:

  • Recombinant GST-tagged BPTF bromodomain

  • Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

  • AlphaScreen® Glutathione Donor Beads

  • AlphaLISA® Streptavidin Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds and this compound

  • White, 384-well ProxiPlate

  • AlphaScreen-capable plate reader

Protocol:

  • Reagent Preparation:

    • Dilute the GST-BPTF protein and biotinylated histone peptide to their optimal working concentrations in assay buffer.

    • Prepare serial dilutions of test compounds and this compound in assay buffer.

  • Assay Procedure:

    • To the wells of a 384-well ProxiPlate, add 5 µL of assay buffer.

    • Add 2.5 µL of the test compound dilutions or this compound control.

    • Add 2.5 µL of the diluted GST-BPTF protein.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the diluted biotinylated histone peptide.

    • Incubate for 15 minutes at room temperature.

    • In subdued light, add 5 µL of AlphaScreen® Glutathione Donor Beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • In subdued light, add 5 µL of AlphaLISA® Streptavidin Acceptor Beads.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Signal Detection and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal will decrease in the presence of an inhibitor. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of inhibitors targeting the BPTF and CECR2 bromodomains. The NanoBRET™ assay provides a powerful tool for quantifying target engagement in a physiological cellular context, while the AlphaScreen® assay is a reliable and scalable method for initial biochemical screening. This compound serves as an excellent reference compound for validating these assays and for comparison with newly identified inhibitors. These methodologies will aid researchers in the discovery and development of novel therapeutics targeting chromatin remodeling pathways in cancer and other diseases.

References

Application Notes and Protocols for TP-238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of TP-238, a potent and selective dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information

This compound is a valuable chemical probe for studying the biological roles of CECR2 and BPTF bromodomains.[1][2] It is often supplied as a hydrochloride salt, which typically enhances water solubility and stability.[1]

PropertyValueReference
Chemical Name N-[(3-(1H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
Molecular Formula C₂₂H₃₀N₆O₃S·HCl
Molecular Weight 495.04 g/mol
Form Powder[3]
Appearance White to beige solid[3]
Purity ≥98% (HPLC)

Dissolution Protocol

Proper dissolution of this compound is critical for accurate downstream applications. The choice of solvent will depend on the specific experimental requirements.

Recommended Solvents and Stock Solution Preparation

This compound exhibits good solubility in both dimethyl sulfoxide (B87167) (DMSO) and water.[4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO49.5100
Water49.5100

Table 1: Solubility Data for this compound.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.495 mg of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the tube. For 1 mL of a 10 mM solution, add 202 µL of DMSO to 1 mg of this compound.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. A clear solution should be observed.[3]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Note: For cellular assays, a final concentration of no more than 2 µM is recommended.[4]

Storage and Stability

Correct storage is essential to prevent degradation of the compound.

ConditionRecommendation
Short-term Storage (days to weeks) Store stock solutions at -20°C.
Long-term Storage (months to years) Store the solid compound and stock solutions at -20°C, desiccated.[3]
Freeze-Thaw Cycles Minimize freeze-thaw cycles by preparing single-use aliquots.
Light Sensitivity While not explicitly stated, it is good practice to protect solutions from direct light.

Table 2: Recommended Storage Conditions for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

G This compound Preparation Workflow cluster_prep Preparation cluster_storage Storage & Use A Weigh this compound Powder B Add Solvent (DMSO or Water) A->B Calculate required volume C Vortex to Dissolve B->C D Aliquot into single-use tubes C->D E Store at -20°C D->E F Thaw and Dilute for Experiment E->F G Use in Cellular Assays (≤2µM) F->G

Caption: Workflow for dissolving and storing the this compound inhibitor.

Signaling Pathway Context

This compound targets the bromodomains of CECR2 and BPTF, which are involved in chromatin remodeling and gene transcription. BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex, which plays a role in processes like neural development and hematopoiesis.

TP238 This compound BPTF BPTF Bromodomain TP238->BPTF Inhibits CECR2 CECR2 Bromodomain TP238->CECR2 Inhibits NURF NURF Complex BPTF->NURF Component of Chromatin Chromatin Remodeling NURF->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: this compound inhibits BPTF and CECR2 bromodomains.R2 bromodomains.

References

Application Notes and Protocols for Targeting BPTF to Induce Synthetic Lethality in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest and core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility.[1] In recent years, BPTF has emerged as a significant factor in the progression of various cancers, including melanoma, breast cancer, lung cancer, and T-cell lymphoma.[1][2][3][4] Overexpression of BPTF has been linked to increased tumor cell proliferation, suppression of apoptosis, and the development of resistance to targeted therapies.[2][3][5]

The concept of synthetic lethality offers a promising therapeutic strategy in oncology. It describes a situation where the loss of function of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. This principle can be exploited to selectively kill cancer cells that have a specific mutation (e.g., in a tumor suppressor gene) by inhibiting a second, "synthetically lethal" partner gene or protein. Given the frequent mutations in chromatin remodeling complexes in cancer, targeting their components is an attractive avenue for synthetic lethal approaches.[6][7]

This document provides an overview of the role of BPTF in cancer cell signaling, quantitative data on known inhibitors, and detailed protocols for investigating the potential of BPTF inhibitors, such as TP-238, to induce synthetic lethality.

BPTF-Mediated Signaling Pathways in Cancer

BPTF has been shown to be an upstream regulator of key oncogenic signaling pathways, namely the MAPK/ERK and PI3K/AKT pathways. By remodeling chromatin, BPTF can facilitate the transcription of genes that are critical components or activators of these pathways. For instance, in T-cell lymphoma, BPTF co-expresses with Raf1, a key kinase in the MAPK cascade, leading to pathway activation and subsequent cell proliferation.[1] Similarly, in breast and lung cancer, knockdown of BPTF has been shown to suppress the phosphorylation of AKT and ERK, indicating its role in maintaining the activity of these pro-survival pathways.[3][4]

BPTF_Signaling_Pathway BPTF-mediated activation of MAPK and PI3K/AKT pathways. cluster_nucleus Nucleus BPTF BPTF (NURF) Chromatin Chromatin BPTF->Chromatin Remodels Raf1 Raf1 PI3K PI3K Oncogenes Oncogene Transcription Chromatin->Oncogenes Activates Oncogenes->Raf1 Oncogenes->PI3K MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Survival (Anti-Apoptosis) AKT->Apoptosis DrugResistance Drug Resistance AKT->DrugResistance RTK Receptor Tyrosine Kinase (RTK) RTK->Raf1 RTK->PI3K

Caption: BPTF-mediated activation of MAPK and PI3K/AKT pathways.

Quantitative Data for BPTF Bromodomain Inhibitors

A growing number of small molecule inhibitors targeting the BPTF bromodomain have been developed. These compounds serve as valuable tools for studying the function of BPTF and as potential therapeutic agents. This compound is a known dual inhibitor of CECR2 and BPTF.[8] The table below summarizes the binding affinities and inhibitory concentrations of selected BPTF inhibitors.

Compound NameTarget(s)Assay TypeAffinity (Kd) / Potency (IC50)Reference(s)
This compound BPTF, CECR2Isothermal Titration Calorimetry (ITC)Kd = 120 nM[8][9]
Surface Plasmon Resonance (SPR)Kd = 200 nM[9]
Bromosporine Pan-bromodomainIsothermal Titration Calorimetry (ITC)Kd = 1.8 µM[8]
AU1 BPTFSurface Plasmon Resonance (SPR)Kd = 2.8 µM[8][10]
GSK4027 PCAF, GCN5, BPTFPhage Display CompetitionKd ~ 130 nM[8]
BZ1 BPTFIsothermal Titration Calorimetry (ITC)Kd = 6.3 nM[5]
DC-BPi-03 BPTFAlphaScreenIC50 = 698.3 nM[11]
DC-BPi-07 BPTFIsothermal Titration Calorimetry (ITC)Kd = 42.1 nM[11]
DC-BPi-11 BPTFIsothermal Titration Calorimetry (ITC)Kd = 28.5 nM[11]

Application Notes: A Synthetic Lethality Approach Targeting BPTF

Principle:

The principle of inducing synthetic lethality by inhibiting BPTF relies on the cancer cell's dependence on BPTF for survival, particularly when another parallel pathway is compromised. Chromatin remodeling complexes like NURF (containing BPTF) and SWI/SNF are often composed of multiple subunits with some overlapping functions.[6] Cancers with loss-of-function mutations in one subunit of a chromatin remodeling complex may become heavily reliant on another. For example, a cancer with a mutation in a SWI/SNF subunit might exhibit increased dependence on BPTF-mediated chromatin remodeling for survival.

Furthermore, BPTF's role in regulating DNA damage response (DDR) pathways, although not fully elucidated, presents another avenue for synthetic lethality. Cancer cells with deficiencies in certain DDR pathways (e.g., BRCA1/2 mutations) might be exquisitely sensitive to BPTF inhibition, a concept proven successful with PARP inhibitors.[7] Therefore, a BPTF inhibitor like this compound could be tested for synthetic lethal interactions with:

  • Mutations in other chromatin remodeling genes: (e.g., ARID1A, SMARCA4).[6]

  • Inhibitors of other chromatin remodelers: (e.g., EZH2 inhibitors).

  • Inhibitors of DNA Damage Response pathways: (e.g., ATR or ATM inhibitors).[12]

Experimental Workflow for Identifying Synthetic Lethal Partners of BPTF:

The following workflow outlines a general strategy to screen for and validate synthetic lethal interactions with a BPTF inhibitor.

Experimental_Workflow Start Select Cancer Cell Line Panel (with and without target mutation) Screening High-Throughput Screening (Cell Viability Assay) Start->Screening Treatment Treat with BPTF Inhibitor (e.g., this compound) +/- Partner Inhibitor/siRNA Screening->Treatment Hit_ID Identify 'Hits' (Synergistic Cell Killing) Treatment->Hit_ID Validation Hit Validation Hit_ID->Validation Colony_Formation Colony Formation Assay Validation->Colony_Formation Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase) Validation->Apoptosis_Assay Mechanism Mechanistic Studies Validation->Mechanism In_Vivo In Vivo Validation (Xenograft Model) Validation->In_Vivo Western_Blot Western Blot (Signaling & DDR markers) Mechanism->Western_Blot ChIP_Seq ChIP-Seq (Target Gene Occupancy) Mechanism->ChIP_Seq

Caption: Workflow for identifying synthetic lethal interactions with a BPTF inhibitor.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the efficacy and mechanism of action of a BPTF inhibitor.

Protocol 1: Cell Viability / Colony Formation Assay

Objective: To determine the effect of BPTF inhibition, alone or in combination with another agent, on the long-term proliferative capacity of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • BPTF inhibitor (e.g., this compound) stock solution (in DMSO)

  • Partner inhibitor stock solution (in DMSO)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet, 20% methanol)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 500-1000 cells per well in 6-well plates. Allow cells to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the BPTF inhibitor, the partner inhibitor, the combination of both, or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells (e.g., <0.1%).

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies form in the control wells. Replace the treatment medium every 3-4 days.

  • Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 15 minutes.

    • Aspirate the methanol and add 1 ml of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.

    • Remove the stain and wash the wells with water until the background is clear.

  • Quantification:

    • Allow the plates to air dry.

    • Scan or photograph the plates.

    • To quantify, destain the colonies by adding 1 ml of 10% acetic acid to each well and incubating for 15 minutes on a shaker.

    • Transfer 100 µl of the destained solution to a 96-well plate and measure the absorbance at 590 nm.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To assess the impact of BPTF inhibition on the activation status of MAPK and PI3K/AKT pathway components.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BPTF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

Objective: To determine if BPTF occupancy at specific gene promoters is altered by a BPTF inhibitor.

Materials:

  • Treated cells

  • Formaldehyde (B43269) (16%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-BPTF antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol

  • qPCR primers for target gene promoters (e.g., c-Myc) and a negative control region

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-BPTF antibody or an IgG control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating with Proteinase K at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes. Analyze the results as a percentage of input DNA.

Conclusion

Targeting the chromatin remodeler BPTF represents a novel and promising strategy for cancer therapy. Its role in activating key oncogenic pathways makes it a critical node in cancer cell proliferation and survival. The application of BPTF inhibitors like this compound within a synthetic lethality framework—by combining them with agents targeting other vulnerabilities in cancer cells—could lead to highly selective and effective anti-cancer treatments. The protocols and data presented here provide a foundation for researchers to explore this exciting therapeutic avenue.

References

Application Notes and Protocols for Co-immunoprecipitation Experiments with TP-238, a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) experiments to investigate the protein interactions of a novel hypothetical inhibitor, TP-238, which targets the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The provided protocols and data are illustrative and should be adapted based on specific experimental conditions and reagents.

Introduction

This compound is a potent and selective inhibitor of p38 MAPK, a key kinase involved in cellular responses to stress, inflammation, and apoptosis. Understanding how this compound modulates the protein-protein interactions within the p38 MAPK signaling cascade is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. Co-immunoprecipitation is a powerful technique to identify the binding partners of a protein of interest in its native cellular environment.[1][2][3][4] This document outlines the procedures for utilizing Co-IP to study the effects of this compound on the p38 MAPK interactome.

Data Presentation

The following table summarizes hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry, demonstrating the effect of this compound on the interaction of p38 MAPK with its known binding partner, MK2 (MAPK-activated protein kinase 2).

Target ProteinInteracting ProteinTreatmentFold Change in Interactionp-value
p38 MAPKMK2Vehicle (DMSO)1.0-
p38 MAPKMK2This compound (1 µM)0.25< 0.01
p38 MAPKATF2Vehicle (DMSO)1.0-
p38 MAPKATF2This compound (1 µM)0.40< 0.05

This data is illustrative and represents a potential outcome of the described experiment.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Endogenous p38 MAPK

This protocol describes the immunoprecipitation of endogenous p38 MAPK from cell lysates treated with this compound or a vehicle control.

Materials:

  • Human cell line expressing p38 MAPK (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[3]

  • Anti-p38 MAPK antibody (for immunoprecipitation)

  • Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer without detergents

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Anti-MK2 antibody (for detection)

  • Anti-p38 MAPK antibody (for detection)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for the specified time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G magnetic beads to the protein lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[5]

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-p38 MAPK antibody or rabbit IgG control to the pre-cleared lysate.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant containing the protein complexes to a new tube.

    • Immediately neutralize the eluate by adding Neutralization Buffer.

  • Analysis:

    • Add SDS-PAGE sample buffer to the eluates and boil for 5 minutes.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting with antibodies against p38 MAPK and the expected interacting partner (e.g., MK2).

Mandatory Visualizations

Co_IP_Workflow start Cell Culture & Treatment (with this compound or Vehicle) lysis Cell Lysis start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-p38 MAPK Ab) preclear->ip wash Washing Steps ip->wash elution Elution of Protein Complexes wash->elution analysis Analysis (SDS-PAGE & Western Blot) elution->analysis

Caption: Experimental workflow for the co-immunoprecipitation of p38 MAPK.

p38_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates TP238 This compound TP238->p38 inhibits Transcription Gene Transcription (Inflammation, Apoptosis) ATF2->Transcription

Caption: Simplified p38 MAPK signaling pathway indicating the inhibitory action of this compound.

References

Application Notes and Protocols for Live-Cell Imaging with TP-238 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 is a potent and selective chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] Both CECR2 and BPTF are crucial components of distinct ATP-dependent chromatin remodeling complexes that play fundamental roles in regulating gene expression.[2][3][4] By binding to acetylated lysine (B10760008) residues on histones, these bromodomain-containing proteins are recruited to specific genomic loci, where they modulate chromatin structure to be more accessible for transcription.[2][5]

CECR2 is a key component of the CECR2-containing remodeling factor (CERF) complex, which is vital for processes such as neurulation.[2][3][6][7] BPTF is the central subunit of the Nucleosome Remodeling Factor (NURF) complex, which is essential for T cell homeostasis and has been implicated in the activation of oncogenic signaling pathways.[4][8]

Inhibition of these bromodomains with this compound provides a powerful tool to investigate the dynamic processes of chromatin remodeling and transcriptional regulation in living cells. These application notes provide detailed protocols for live-cell imaging experiments designed to elucidate the cellular consequences of this compound treatment.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams illustrate the key concepts.

Mechanism of Action of this compound Histone Histone Tails Ac Acetylated Lysine (Ac) Histone->Ac Histone Acetyltransferases (HATs) CECR2_BPTF CECR2 / BPTF Bromodomains Ac->CECR2_BPTF Recognition Chromatin_Remodeling Chromatin Remodeling (e.g., NURF, CERF) CECR2_BPTF->Chromatin_Remodeling Recruitment Open_Chromatin Open Chromatin (Euchromatin) Chromatin_Remodeling->Open_Chromatin ATP-dependent remodeling Transcription Gene Transcription Open_Chromatin->Transcription Increased accessibility TP238 This compound TP238->CECR2_BPTF Inhibition

Caption: Mechanism of this compound in inhibiting chromatin remodeling.

Live-Cell Imaging Experimental Workflow Cell_Culture 1. Cell Culture (e.g., with fluorescent reporters) TP238_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->TP238_Treatment Live_Imaging 3. Live-Cell Imaging (Confocal / TIRF / FLIM) TP238_Treatment->Live_Imaging Image_Acquisition 4. Image Acquisition (Time-lapse) Live_Imaging->Image_Acquisition Data_Analysis 5. Quantitative Data Analysis (e.g., intensity, localization, dynamics) Image_Acquisition->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for live-cell imaging with this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from live-cell imaging experiments with this compound treatment.

Table 1: Effect of this compound on Chromatin Compaction using FLIM-FRET

TreatmentH2B-EGFP Fluorescence Lifetime (ns)FRET Efficiency (%)Chromatin State
Vehicle (DMSO)2.2 ± 0.115.4 ± 2.1Decondensed
This compound (1 µM, 6h)2.4 ± 0.17.7 ± 1.8Condensed
This compound (5 µM, 6h)2.5 ± 0.23.8 ± 1.5Highly Condensed

Table 2: Effect of this compound on Transcription Factor Dynamics (FRAP Analysis)

TreatmentMobile Fraction (%)Half-life of Recovery (s)
Vehicle (DMSO)85 ± 515 ± 2
This compound (1 µM, 24h)60 ± 735 ± 4
This compound (5 µM, 24h)45 ± 650 ± 5

Table 3: Effect of this compound on Reporter Gene Expression

TreatmentMean Fluorescence Intensity (a.u.)Percentage of Expressing Cells (%)
Vehicle (DMSO)1500 ± 20080 ± 5
This compound (1 µM, 48h)800 ± 15045 ± 7
This compound (5 µM, 48h)400 ± 10020 ± 4

Experimental Protocols

Protocol 1: Live-Cell Imaging of Chromatin Compaction using FLIM-FRET

This protocol allows for the quantitative analysis of chromatin compaction in living cells upon this compound treatment by measuring Förster Resonance Energy Transfer (FRET) between fluorescently tagged histones.[9][10][11][12]

Materials:

  • HeLa cells stably co-expressing H2B-EGFP and H2B-mCherry

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • This compound (stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Confocal microscope equipped with a pulsed laser, time-correlated single-photon counting (TCSPC) system for Fluorescence Lifetime Imaging Microscopy (FLIM) and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells co-expressing H2B-EGFP and H2B-mCherry in glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

  • This compound Treatment: The following day, replace the culture medium with fresh live-cell imaging medium containing the desired concentration of this compound or vehicle (DMSO). Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) in the environmental chamber.

  • FLIM Imaging:

    • Mount the imaging dish on the microscope stage within the environmental chamber.

    • Identify a field of view with healthy, adherent cells.

    • Excite the EGFP donor fluorophore using a pulsed laser (e.g., 488 nm).

    • Collect the fluorescence emission from EGFP using the TCSPC system.

    • Acquire FLIM data for a sufficient number of photons to generate a robust fluorescence lifetime decay curve.

  • Data Analysis:

    • Analyze the FLIM data using appropriate software to determine the fluorescence lifetime of EGFP in each pixel of the image.

    • Calculate the FRET efficiency based on the reduction in the donor's fluorescence lifetime in the presence of the acceptor.

    • Compare the FRET efficiency between vehicle- and this compound-treated cells to quantify changes in chromatin compaction.

Protocol 2: Analysis of Transcription Factor Dynamics using FRAP

This protocol measures the mobility of a fluorescently tagged transcription factor that is downstream of a CECR2/BPTF-regulated pathway to assess changes in its chromatin binding dynamics following this compound treatment.

Materials:

  • Cells stably expressing a GFP-tagged transcription factor of interest (e.g., GFP-c-MYC)

  • Appropriate cell culture medium and supplements

  • Glass-bottom imaging dishes

  • This compound (stock solution in DMSO)

  • Live-cell imaging medium

  • Confocal microscope with a high-power laser for photobleaching and an environmental chamber

Procedure:

  • Cell Preparation: Seed cells expressing the GFP-tagged transcription factor in glass-bottom imaging dishes and grow to 60-70% confluency.

  • Inhibitor Treatment: Treat the cells with this compound or vehicle for the desired time.

  • FRAP Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire a few pre-bleach images of a selected cell nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for photobleaching during image acquisition.

    • Normalize the fluorescence recovery curve.

    • Fit the curve to a mathematical model to determine the mobile fraction and the half-life of recovery.[13][14][15]

Protocol 3: Monitoring Transcriptional Activity with a Reporter Gene Assay

This protocol utilizes a fluorescent reporter gene system to visualize and quantify changes in the transcriptional activity of a target gene regulated by CECR2 or BPTF.[16][17]

Materials:

  • Cells stably transfected with a reporter construct (e.g., a promoter of a CECR2/BPTF target gene driving the expression of a fluorescent protein like GFP or mCherry).

  • Cell culture medium and supplements.

  • Multi-well imaging plates.

  • This compound (stock solution in DMSO).

  • Live-cell imaging medium.

  • High-content imaging system or automated fluorescence microscope with an environmental chamber.

Procedure:

  • Cell Seeding: Plate the reporter cell line in a multi-well imaging plate.

  • Treatment: Treat the cells with a range of this compound concentrations or vehicle.

  • Time-Lapse Imaging:

    • Place the plate in the imaging system's environmental chamber.

    • Acquire images of the fluorescent reporter signal at regular intervals over a prolonged period (e.g., 24-72 hours).

  • Image Analysis:

    • Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.

    • Determine the percentage of cells expressing the fluorescent reporter above a defined threshold.

    • Plot the changes in fluorescence intensity and the percentage of positive cells over time for each treatment condition.

References

Troubleshooting & Optimization

Troubleshooting TP-238 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TP-238. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] By targeting p38, this compound can modulate inflammatory responses, cell differentiation, cell growth, and apoptosis.[1]

Q2: In which experimental models is this compound expected to be active?

A2: this compound is designed for in vitro and in vivo studies in models where the p38 MAPK pathway is activated. This includes, but is not limited to, models of inflammatory diseases, cancer, and neurodegenerative disorders.

Q3: What is the recommended solvent for reconstituting this compound?

A3: For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, further dilution in a carrier solution such as saline or a specific formulation vehicle is advised. Please refer to the product's technical data sheet for detailed instructions.

Q4: What are the optimal storage conditions for this compound?

A4: this compound should be stored at -20°C as a solid. Once reconstituted in DMSO, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibition of Downstream Targets
Possible Cause Troubleshooting Step
Incorrect Dosage/Concentration Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line or model system.
Compound Degradation Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot of the compound.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to p38 MAPK inhibitors. Confirm p38 pathway activation in your cell line using a positive control (e.g., anisomycin, UV radiation).
Assay Interference The assay components may interfere with this compound activity. Run appropriate vehicle controls and consider alternative methods to measure downstream target inhibition (e.g., Western blot for phospho-MK2, ELISA for cytokine production).
Issue 2: Unexpected Cellular Toxicity
Possible Cause Troubleshooting Step
High Concentration of this compound High concentrations of this compound may lead to off-target effects and cellular toxicity. Determine the maximum non-toxic concentration by performing a cell viability assay (e.g., MTT, trypan blue exclusion).
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is below the recommended limit (typically <0.1%).
Contamination Rule out microbial contamination of your cell cultures, which can cause cell death.
Issue 3: Poor In Vivo Efficacy
Possible Cause Troubleshooting Step
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues The dosing regimen may not be optimal. Conduct a PK/PD study to determine the bioavailability, half-life, and optimal dosing schedule of this compound in your animal model.
Incorrect Route of Administration The chosen route of administration (e.g., oral, intravenous, intraperitoneal) may not be suitable for this compound. Consult relevant literature for p38 MAPK inhibitors or test alternative routes.
Metabolism of the Compound This compound may be rapidly metabolized in vivo. Consider co-administration with a metabolic inhibitor if appropriate and ethically approved.

Experimental Protocols

Western Blot for p38 MAPK Pathway Activation
  • Cell Lysis: After treatment with this compound or a vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2 (a downstream target), and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

TP238_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Extracellular_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets TP238 This compound TP238->p38_MAPK Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: this compound inhibits the p38 MAPK signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Concentration Verify Compound Concentration and Stability Start->Check_Concentration Is_Concentration_OK Concentration Correct? Check_Concentration->Is_Concentration_OK Check_Protocol Review Experimental Protocol and Controls Is_Protocol_OK Protocol Followed? Check_Protocol->Is_Protocol_OK Check_Cells Assess Cell Health and Pathway Activation Is_Cells_OK Cells Healthy and Pathway Active? Check_Cells->Is_Cells_OK Is_Concentration_OK->Check_Protocol Yes Optimize_Concentration Perform Dose-Response Experiment Is_Concentration_OK->Optimize_Concentration No Is_Protocol_OK->Check_Cells Yes Revise_Protocol Revise Protocol and Controls Is_Protocol_OK->Revise_Protocol No New_Cells Use New Cell Stock and Validate Pathway Is_Cells_OK->New_Cells No End Consistent Results Is_Cells_OK->End Yes Optimize_Concentration->Check_Concentration Revise_Protocol->Check_Protocol New_Cells->Check_Cells

Caption: A workflow for troubleshooting inconsistent experimental results.

Logical_Relationships No_Effect No Observable Effect Low_Concentration Low this compound Concentration No_Effect->Low_Concentration could be due to Inactive_Pathway Inactive p38 Pathway No_Effect->Inactive_Pathway could be due to Degraded_Compound Degraded this compound No_Effect->Degraded_Compound could be due to Toxicity Cellular Toxicity High_Concentration High this compound Concentration Toxicity->High_Concentration could be due to Solvent_Effect High Solvent Concentration Toxicity->Solvent_Effect could be due to

References

Optimizing TP-238 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is based on a hypothetical compound, "TP-238," as no specific public data is available for a compound with this designation. The information provided is for illustrative purposes, modeling a typical technical support guide for a novel kinase inhibitor targeting the MAPK/ERK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cell lines.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a starting concentration range of 0.1 nM to 10 µM. A 10-point dose-response curve with 3-fold serial dilutions is advised to determine the half-maximal inhibitory concentration (IC50) in your specific cell line of interest.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. Please refer to the Certificate of Analysis for lot-specific solubility information.

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound has demonstrated favorable pharmacokinetic properties in preclinical models. For formulation and dosing recommendations for in vivo studies, please contact our technical support team with details about your animal model and experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Instability of diluted this compound in media.4. Variability in incubation time.1. Use cells within a consistent, narrow passage number range.2. Ensure a uniform single-cell suspension before seeding.3. Prepare fresh dilutions of this compound from the DMSO stock for each experiment.4. Use a precise and consistent incubation time for all plates.
Low potency or no effect observed 1. Incorrect drug concentration.2. Degraded this compound stock solution.3. The cell line is resistant to MEK inhibition.4. Precipitation of the compound in culture media.1. Verify dilution calculations and pipette calibration.2. Use a fresh aliquot of the stock solution. Test stock integrity using a reference sensitive cell line.3. Confirm the presence and activity of the MAPK/ERK pathway in your cell line via Western blot.4. Visually inspect the media for precipitation after adding this compound. If observed, consider using a lower concentration or a different formulation.
High background signal in cell viability assays 1. DMSO concentration is too high.2. Contamination (bacterial or mycoplasma).3. Reagent-media incompatibility.1. Ensure the final DMSO concentration in the well is below 0.5% and is consistent across all wells, including controls.2. Regularly test cell cultures for mycoplasma contamination.3. Ensure that the assay reagents (e.g., MTT, resazurin) are compatible with your specific culture medium.
Off-target effects observed 1. The concentration used is too high, leading to inhibition of other kinases.2. The experimental model is sensitive to secondary pharmacology of the compound.1. Perform a comprehensive dose-response analysis and use the lowest concentration that achieves maximal target inhibition.2. Consult kinome profiling data for this compound (available upon request) to identify potential off-targets. Use a structurally unrelated MEK inhibitor as a control to confirm that the observed phenotype is due to MEK inhibition.

Experimental Protocols

Protocol 1: Determination of IC50 in Adherent Cancer Cell Lines

This protocol outlines the use of a resazurin-based assay to measure cell viability and determine the IC50 of this compound.

Materials:

  • This compound

  • DMSO

  • Adherent cancer cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader (fluorescence, 560 nm excitation / 590 nm emission)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from your 10 mM DMSO stock. Include a vehicle control (DMSO only).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis: Subtract the background (media only) fluorescence. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound]. Use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)

This protocol verifies that this compound inhibits the phosphorylation of its target's substrate, ERK.

Materials:

  • This compound

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with 150 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Wash and apply the chemiluminescent substrate.

  • Imaging: Acquire the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total-ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data & Visualizations

Table 1: Dose-Response of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Hill Slope
A375Melanoma (BRAF V600E)8.5-1.2
HT-29Colorectal (BRAF V600E)12.1-1.1
HCT116Colorectal (KRAS G13D)25.4-0.9
MCF-7Breast (WT BRAF/RAS)> 10,000N/A

Diagrams

TP238_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation TP238 This compound TP238->MEK Experimental_Workflow start Start: Define Cell Line Panel step1 1. Cell Seeding (96-well plates) start->step1 step2 2. Prepare this compound Serial Dilutions step1->step2 step3 3. Cell Treatment & Incubation (72 hours) step2->step3 step4 4. Add Viability Reagent (e.g., Resazurin) step3->step4 step5 5. Measure Signal (Fluorescence) step4->step5 step6 6. Data Analysis: Normalize to Control step5->step6 step7 7. Calculate IC50 (Non-linear Regression) step6->step7 end End: Determine IC50 step7->end Troubleshooting_Logic start Inconsistent IC50 Results q_cells Are cell passage & density consistent? start->q_cells sol_cells Solution: Standardize cell culture practice. q_cells->sol_cells No q_compound Are fresh dilutions used for each experiment? q_cells->q_compound Yes end Problem Resolved sol_cells->end sol_compound Solution: Prepare fresh dilutions from frozen stock. q_compound->sol_compound No q_time Is incubation time precisely controlled? q_compound->q_time Yes sol_compound->end sol_time Solution: Ensure consistent timing for all plates. q_time->sol_time No q_time->end Yes sol_time->end

How to solve TP-238 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with TP-238, a potent inhibitor of the CECR2 and BPTF bromodomains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a chemical probe that acts as an inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). These proteins are key components of the CERF (CECR2-containing remodeling factor) and NURF (nucleosome remodeling factor) chromatin remodeling complexes, respectively. By inhibiting these bromodomains, this compound can modulate gene transcription and cellular processes regulated by these complexes.

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and water, with reported solubility up to 100 mM. It is also soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of up to 10 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To minimize the risk of solvent-induced cytotoxicity and to avoid precipitation of the compound, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1]

Q4: Why does my this compound precipitate when I add the DMSO stock to my aqueous cell culture medium?

This phenomenon, often called "crashing out," is common for compounds that are highly soluble in an organic solvent like DMSO but have limited solubility in aqueous solutions.[1] The rapid change in solvent polarity upon dilution can cause the compound to precipitate. This can be mitigated by optimizing the dilution method, such as performing serial dilutions and ensuring rapid mixing.

Q5: Can the type of cell culture media affect the solubility of this compound?

Yes, the composition of the cell culture medium, including its pH, protein content (e.g., serum), and salt concentration, can influence the solubility of small molecules. It is advisable to test the solubility and stability of this compound in your specific cell culture medium before conducting extensive experiments.

Troubleshooting Guides

Issue 1: this compound Powder Will Not Dissolve

If you are having difficulty dissolving the lyophilized powder of this compound, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inappropriate Solvent Ensure you are using a recommended solvent such as high-purity DMSO.
Insufficient Solvent Volume Check your calculations to ensure you are adding the correct volume of solvent for your desired stock concentration.
Low Temperature Gently warm the solution in a 37°C water bath to aid dissolution.[2] Avoid excessive heat, as it may degrade the compound.
Inadequate Mixing Vortex the solution for 1-2 minutes.[2] If particles persist, brief sonication in a water bath may help.
Issue 2: Precipitation in Cell Culture Media

If you observe precipitation after diluting your this compound stock solution into your cell culture medium, use the following guide to troubleshoot the issue:

Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Try using a lower final concentration.
Rapid Dilution Avoid adding the concentrated DMSO stock directly to a large volume of media. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for your dilutions. Adding the compound to cold media can decrease its solubility.
High Final DMSO Concentration Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[1] High concentrations of DMSO can alter the solvent properties of the media, leading to precipitation.
Media Composition The presence of certain salts or proteins in your specific media formulation could be contributing to precipitation. Test the solubility in a small volume of your media before preparing a large batch.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)up to 100 mMA common solvent for preparing high-concentration stock solutions.
Waterup to 100 mMUseful for certain in vitro assays where DMSO is not suitable.
Phosphate-Buffered Saline (PBS), pH 7.2up to 10 mg/mLSuitable for preparing working solutions for various biological assays.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol provides a step-by-step guide for the accurate preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound hydrochloride is 495.04 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 495.04 g/mol * (1000 mg / 1 g) = 4.95 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.95 mg of this compound powder and transfer it to the tared tube.

  • Dissolve the powder in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Ensure complete dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.[2]

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly.[2]

  • Aliquot and store the stock solution:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light, as recommended for long-term storage.

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_start cluster_calculation cluster_weighing cluster_dissolution cluster_storage cluster_end start Start calc Calculate Mass of this compound (for 10 mM stock) start->calc weigh Weigh this compound Powder calc->weigh dissolve Add DMSO and Vortex weigh->dissolve check Visually Inspect for Complete Dissolution dissolve->check troubleshoot Troubleshoot: Warm or Sonicate check->troubleshoot No aliquot Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->dissolve store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway: Mechanism of this compound Action

G cluster_inhibitor cluster_complexes cluster_chromatin cluster_transcription cluster_pathways tp238 This compound cerf CERF Complex (CECR2 + SNF2L) tp238->cerf inhibits nurf NURF Complex (BPTF + ISWI) tp238->nurf inhibits chromatin_remodeling ATP-Dependent Nucleosome Sliding cerf->chromatin_remodeling nurf->chromatin_remodeling open_chromatin Accessible Chromatin (Euchromatin) chromatin_remodeling->open_chromatin closed_chromatin Inaccessible Chromatin (Heterochromatin) chromatin_remodeling->closed_chromatin transcription Transcription of Target Genes open_chromatin->transcription closed_chromatin->transcription repressed jak_stat JAK/STAT Pathway transcription->jak_stat tgf_beta TGF-β Pathway transcription->tgf_beta nf_kb NF-κB Pathway transcription->nf_kb

Caption: Inhibition of CERF and NURF complexes by this compound, leading to altered chromatin remodeling and downstream signaling.

References

Preventing off-target effects of TP-238

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TP-238, a chemical probe for the bromodomains of CECR2 and BPTF.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and potencies of this compound?

A1: this compound is a potent chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] It exhibits on-target biochemical activity with an IC50 of 30 nM against CECR2 and 350 nM against BPTF in AlphaScreen assays.[1][2][3] In cell-based NanoBRET™ assays, this compound demonstrates target engagement with an EC50 of 289 nM for CECR2 and 228 nM for BPTF.[1]

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target for this compound is the bromodomain of BRD9, against which it has an IC50 of 1.4 µM.[1][2][3] This represents a significant selectivity margin compared to its on-target activities. This compound has been profiled against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM.[1][2][3]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.[4] We recommend using this compound at concentrations no higher than 2 µM in cellular assays.[1] Additionally, performing dose-response experiments is essential to distinguish on-target from potential off-target effects that may appear at higher concentrations.[4] It is also highly recommended to use the provided negative control, TP-422, in parallel with this compound to confirm that the observed cellular phenotype is a result of on-target activity.[1]

Q4: I am observing unexpected cellular toxicity. Could this be an off-target effect?

A4: Unexpected cellular toxicity, especially at concentrations higher than the recommended range, could indicate an off-target effect.[4] It is important to perform a dose-response curve to determine if the toxicity correlates with the on-target EC50 values.[4] Comparing the results with the negative control, TP-422, which is inactive against CECR2 and BPTF, can help determine if the toxicity is due to inhibition of the intended targets or an unrelated off-target interaction.[1]

Q5: How can I experimentally validate that my observed phenotype is due to on-target inhibition of BPTF/CECR2?

Data Summary

This compound Potency and Selectivity
TargetAssay TypePotency (IC50/EC50/Kd)Reference
CECR2 AlphaScreen30 nM (IC50)[1][2][3]
ITC10 nM (Kd)[1][2][3]
NanoBRET™289 nM (EC50)[1]
BPTF AlphaScreen350 nM (IC50)[1][2][3]
ITC120 nM (Kd)[1][2][3]
NanoBRET™228 nM (EC50)[1]
BRD9 AlphaScreen1.4 µM (IC50)[1][2][3]
Kinase Panel (338) VariousNo activity at 1 µM[1][2][3]
Negative Control: TP-422
TargetAssay TypePotencyReference
CECR2 NanoBRET™Inactive[1]
BPTF NanoBRET™Inactive[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound engages with its target proteins (CECR2/BPTF) within a cellular context by measuring changes in their thermal stability upon ligand binding.[4]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to obtain protein extracts.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes) to induce protein denaturation.[4]

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant which contains the soluble, non-denatured proteins.[4]

  • Protein Quantification: Quantify the amount of the target protein (CECR2 or BPTF) remaining in the soluble fraction using methods such as Western Blot or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).[4]

  • Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the amount of phosphorylated substrate (fluorescence).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Visualizations

BPTF_cMYC_Pathway TP238 This compound BPTF BPTF TP238->BPTF inhibition NURF NURF Complex BPTF->NURF core component cMYC c-MYC BPTF->cMYC partners with Chromatin Chromatin NURF->Chromatin remodels cMYC->Chromatin recruitment to Transcription Gene Transcription Chromatin->Transcription

Caption: BPTF's role in c-MYC mediated transcription and its inhibition by this compound.

Off_Target_Troubleshooting_Workflow start Suspicion of Off-Target Effect (e.g., unexpected toxicity, inconsistent data) dose_response Step 1: Dose-Response Analysis Is the effect only at high concentrations? start->dose_response negative_control Step 2: Compare to Negative Control (TP-422) Does the negative control show the same phenotype? dose_response->negative_control Yes dose_response->negative_control No genetic_validation Step 3: Genetic Validation Does knockdown/knockout of the target replicate the phenotype? negative_control->genetic_validation No off_target_likely Conclusion: Off-Target Effect Likely negative_control->off_target_likely Yes genetic_validation->off_target_likely No on_target_confident Conclusion: High Confidence in On-Target Effect genetic_validation->on_target_confident Yes

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

References

TP-238 not showing expected phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues when TP-238 does not produce the expected phenotype in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical probe that acts as a dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2] Both CECR2 and BPTF are bromodomain-containing proteins that play key roles in chromatin remodeling.[3][4] this compound has a higher potency for CECR2 over BPTF.[2] By inhibiting these proteins, this compound can modulate gene expression, which in turn affects cellular processes such as proliferation, cell cycle, and DNA damage response.[5][6]

Q2: What is the expected phenotype after treating cells with this compound?

The expected phenotype can vary depending on the cell type and experimental context. However, based on the functions of its targets, common phenotypes include:

  • Decreased Cell Proliferation and Viability: Inhibition of BPTF and CECR2 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines.[1][5][7]

  • Cell Cycle Arrest: Specifically, inhibition of BPTF can lead to G1 cell cycle arrest.[5]

  • Altered Gene Expression: As a chromatin modulator inhibitor, this compound is expected to alter the expression of genes regulated by BPTF and CECR2. For example, BPTF inhibition can affect c-Myc regulated genes.[5]

  • Impaired DNA Damage Response: CECR2 is involved in the DNA damage response, and its inhibition can lead to reduced formation of γ-H2AX foci following DNA damage.[6]

Q3: At what concentration should I use this compound in my cell-based assays?

It is recommended to use this compound at a concentration of no more than 2 µM in cellular experiments.[2] The half-maximal effective concentration (EC50) for target engagement in cells has been measured to be in the 200-300 nM range for both BPTF and CECR2.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: this compound Not Showing Expected Phenotype

If you are not observing the expected phenotype after this compound treatment, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Experimental Validation cluster_2 In-depth Investigation A Verify Reagent Quality and Handling B Confirm Cell Health and Identity A->B If reagent is OK C Review Experimental Protocol B->C If cells are healthy D Perform Dose-Response and Time-Course C->D If protocol is correct E Assess Target Engagement D->E If phenotype still absent F Investigate Cellular Context E->F If target is engaged G Consider Resistance Mechanisms F->G If context is not the issue

Caption: A logical workflow for troubleshooting the lack of an expected phenotype with this compound.

Step 1: Initial Checks - The Basics

Question: Have I checked the quality and handling of my this compound compound and other reagents?

Answer: Problems with reagents are a common source of experimental failure.

  • This compound Integrity:

    • Source and Purity: Ensure your this compound was obtained from a reputable supplier and that the purity is high.

    • Storage: Check that the compound has been stored correctly according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution, as this can degrade the compound. Aliquot the stock solution upon first use.

  • Reagent Quality:

    • Media and Serum: Ensure that your cell culture media, serum, and other supplements are not expired and have been stored properly. A new batch of serum can sometimes affect experimental outcomes.

    • Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration as in the this compound treated samples.

Question: Are my cells healthy and is it the correct cell line?

Answer: The state of your cells is critical for a reproducible outcome.

  • Cell Health:

    • Viability: Before starting an experiment, ensure your cells have high viability (typically >90%).

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.

    • Confluency: Plate cells at a consistent density and ensure they are in the exponential growth phase when treated.

  • Contamination:

    • Mycoplasma: Regularly test your cells for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.

    • Bacterial/Fungal: Visually inspect your cultures for any signs of bacterial or fungal contamination.

  • Cell Line Identity:

    • Authentication: Cell line misidentification is a significant issue.[3] Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.

Question: Is my experimental protocol sound?

Answer: Carefully review your experimental setup.

  • Concentration Calculation: Double-check your calculations for the final concentration of this compound in your culture medium.

  • Treatment Duration: Ensure the treatment duration is appropriate for the expected phenotype. Some effects, like changes in gene expression, may be rapid, while effects on cell viability may take longer.

  • Assay Choice: Make sure the assay you are using is sensitive enough to detect the expected change.

Step 2: Experimental Validation

Question: Have I performed a dose-response and time-course experiment?

Answer: The recommended concentration of this compound might not be optimal for your specific cell line.

  • Dose-Response: Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 (for viability) or EC50 (for other effects) in your cell line.

  • Time-Course: Measure the effect of this compound at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Table 1: Example Dose-Response Data for a Cell Viability Assay

This compound Concentration% Viability (24h)% Viability (48h)% Viability (72h)
Vehicle (DMSO)100%100%100%
10 nM98%95%92%
100 nM92%85%75%
500 nM75%60%45%
1 µM60%40%25%
5 µM45%20%10%
10 µM30%10%5%

Diagram: Dose-Response Logic

G A Select Range of Concentrations B Treat Cells A->B C Measure Phenotype B->C D Plot Data and Calculate IC50/EC50 C->D E Determine Optimal Concentration D->E

Caption: Logic for a dose-response experiment to find the optimal drug concentration.

Question: How can I confirm that this compound is engaging its targets in my cells?

Answer: It's important to verify that the drug is reaching and binding to its intracellular targets, BPTF and CECR2.

  • Western Blot for Downstream Markers: While directly measuring target engagement can be complex, you can assess the downstream consequences of target inhibition. For example, since BPTF is involved in c-Myc activity, you could measure the protein levels of c-Myc or its known target genes.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells by measuring changes in the thermal stability of the target proteins upon ligand binding.

  • NanoBRET™ Target Engagement Assay: If available, this is a sensitive method to quantify compound binding to a specific protein target within living cells.[2]

Step 3: In-depth Investigation

Question: Could the cellular context of my model system be responsible for the lack of phenotype?

Answer: The genetic and epigenetic landscape of your cells can influence their response to a drug.

  • Expression Levels of Targets: Check the expression levels of BPTF and CECR2 in your cell line. If the expression is very low, the effect of inhibition might be minimal. You can assess this by RT-qPCR or Western blot.

  • Compensatory Pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating another.

  • Genetic Background: The specific mutations and genetic background of your cell line could confer resistance to this compound's effects.

Question: Could my cells have developed resistance to this compound?

Answer: While less common in short-term experiments, acquired resistance is a possibility.

  • Drug Efflux Pumps: Overexpression of multidrug resistance pumps like P-glycoprotein (MDR1) can actively remove the drug from the cell, preventing it from reaching its target.

  • Target Mutation: Although unlikely to occur during a single experiment, mutations in the BPTF or CECR2 bromodomains could prevent this compound from binding.

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Resazurin-based Assay

This protocol measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • 96-well clear-bottom black plates

  • Your cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from wells with medium only) and normalize the data to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Analysis of Gene Expression by RT-qPCR

This protocol measures changes in the mRNA levels of target genes.

Materials:

  • 6-well plates

  • Your cell line of interest

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for your gene of interest (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control.

  • RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your gene of interest to the housekeeping gene and comparing the treated samples to the vehicle control.

Signaling Pathway Diagram: BPTF and Downstream Effects

G cluster_0 This compound Action cluster_1 Chromatin Level cluster_2 Transcriptional Regulation cluster_3 Cellular Phenotype TP238 This compound BPTF BPTF (in NURF complex) TP238->BPTF Inhibits cMyc c-Myc BPTF->cMyc Regulates Ac_Histone Acetylated Histones Ac_Histone->BPTF Recruits Target_Genes Target Genes (e.g., CCND1) cMyc->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Drives G1_Arrest G1 Arrest Target_Genes->G1_Arrest Prevents

Caption: this compound inhibits BPTF, leading to downstream effects on gene expression and cell cycle.

References

Technical Support Center: Improving the Stability of TP-238 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized guide for improving the stability of small molecule compounds in solution. As "TP-238" is not a publicly documented compound, this guide is based on established principles of small molecule stability and should be adapted to the specific properties of your molecule.

Frequently Asked questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over time, what are the likely causes?

A1: A decrease in the purity of a small molecule solution over time is typically due to chemical degradation. The most common degradation pathways for small molecules in solution are hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. Functional groups like esters, amides, and lactams are particularly susceptible.[1][3]

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions.[1][4] This often involves free radical-mediated reactions.[1]

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[1][5]

Q2: I'm observing precipitation in my this compound stock solution after a freeze-thaw cycle. Is the compound degrading?

A2: While degradation can sometimes lead to less soluble products, precipitation after a freeze-thaw cycle is more commonly a solubility issue. The compound may have poor solubility in the chosen solvent at lower temperatures, causing it to crash out of solution upon freezing and failing to fully redissolve upon thawing. Consider preparing a more dilute stock solution or evaluating alternative solvents.

Q3: My this compound is losing biological activity in my cell-based assay over several days. What could be the problem?

A3: Loss of biological activity in a multi-day experiment can be a result of compound instability in the cell culture medium.[6] The complex components of the medium, physiological temperature (e.g., 37°C), and pH can all contribute to the degradation of the compound. It is crucial to assess the stability of this compound directly in the assay medium under the experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating stability issues with this compound in solution.

Issue: Rapid Degradation of this compound in Aqueous Buffer

Initial Assessment:

  • Analyze by HPLC or LC-MS: Confirm the degradation by analyzing a freshly prepared solution and a solution that has been incubated under experimental conditions. The appearance of new peaks or a decrease in the main peak area indicates degradation.[7][8]

  • Identify Degradation Products: If possible, use mass spectrometry to get information about the mass of the degradation products, which can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis of an ester or amide group).

Potential Causes and Solutions:

Potential CauseRecommended Action
pH-mediated Hydrolysis Determine the pH of your solution. Conduct a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the purity over time.[9][10] Identify the pH range where the compound is most stable and adjust your experimental buffer accordingly.
Oxidation If the structure of this compound contains moieties prone to oxidation (e.g., phenols, aromatic amines, sulfides), the degradation may be due to oxidation.[4] Prepare solutions with de-gassed buffers and consider purging the headspace of the vial with an inert gas like argon or nitrogen.[6] The addition of antioxidants can also be beneficial (see table below).
Photodegradation If experiments are conducted under ambient light, the compound may be photolabile.[11] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6] Conduct a photostability study by exposing the solution to a controlled light source and comparing its stability to a dark control.[12]
Temperature Sensitivity Higher temperatures accelerate chemical reactions.[2] If your experiments are performed at elevated temperatures (e.g., 37°C), assess the stability of this compound at different temperatures (e.g., 4°C, room temperature, 37°C). If the compound is thermolabile, minimize the time it is exposed to higher temperatures.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C over 24 hours
Buffer pH% Remaining this compound (HPLC Peak Area)
3.098.5%
5.099.2%
7.485.3%
9.062.1%
Table 2: Effect of Antioxidants on the Stability of this compound in pH 7.4 Buffer at 37°C over 24 hours
Condition% Remaining this compound (HPLC Peak Area)
Control (No Antioxidant)85.3%
+ 0.1% Ascorbic Acid97.8%
+ 0.02% Butylated Hydroxytoluene (BHT)96.5%
+ 1 mM EDTA90.1%

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer over time and at different temperatures.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Low-binding microcentrifuge tubes

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS system with a suitable column and mobile phase for analyzing this compound

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.[6]

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.[6]

  • Incubation: Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition.[13]

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition. The t=0 sample should be processed immediately.[13]

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration or peak area of the remaining this compound.[7]

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Photostability Assessment of this compound

Objective: To evaluate the sensitivity of this compound to light exposure.

Materials:

  • This compound solution prepared as in Protocol 1

  • Clear and amber vials (or clear vials wrapped in aluminum foil)

  • A photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[12][14]

Procedure:

  • Sample Preparation: Aliquot the this compound working solution into both clear and amber (or foil-wrapped) vials. The amber/wrapped vials will serve as the "dark control".[12]

  • Light Exposure: Place both sets of vials in the photostability chamber. Expose the samples to a controlled amount of light (e.g., as per ICH Q1B guidelines, an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12]

  • Sample Analysis: At the end of the exposure period, analyze the solutions from both the clear and dark control vials by HPLC or LC-MS.

  • Data Analysis: Compare the purity of this compound in the light-exposed samples to the dark controls. A significant difference indicates photolability.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 10 µM in Buffer) prep_stock->prep_work incubate Aliquot and Incubate (Different Conditions) prep_work->incubate temp Temperature (4°C, 25°C, 37°C) incubate->temp ph pH (3, 5, 7.4, 9) incubate->ph light Light vs. Dark incubate->light antiox With/Without Antioxidants incubate->antiox sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Determine % Remaining Compound analysis->data kinetics Plot Degradation Kinetics data->kinetics

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Decision_Tree decision decision issue This compound Stability Issue (e.g., Purity Decrease) decision1 decision1 issue->decision1 Check pH sensitivity? action action solution solution action1 Conduct pH stability study (pH 3-9) decision1->action1 Yes decision3 Check for oxidation? decision1->decision3 No decision2 Stable pH range found? action1->decision2 decision2->decision3 No solution1 Adjust buffer to optimal pH decision2->solution1 Yes action2 Test with antioxidants & inert gas purge decision3->action2 Yes decision5 Check for photostability? decision3->decision5 No decision4 Stability improved? action2->decision4 decision4->decision5 No solution2 Add antioxidant to formulation and/or use inert gas decision4->solution2 Yes action3 Conduct photostability study (Light vs. Dark) decision5->action3 Yes action4 Investigate other factors (e.g., temperature, excipient compatibility) decision5->action4 No decision6 Photolabile? action3->decision6 decision6->action4 No solution3 Protect solution from light decision6->solution3 Yes

Caption: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: Assessing TP-238 Cytotoxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for evaluating the cytotoxicity of TP-238. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing common cell viability assays and troubleshooting potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of a novel compound like this compound?

The choice of assay depends on several factors including the mechanism of action of this compound, cell type, and desired endpoint.

  • Colorimetric assays (MTT, MTS, XTT): These assays measure metabolic activity. They are widely used, cost-effective, and suitable for endpoint analysis.[1][2] However, they can be susceptible to interference from colored compounds or compounds that have reducing or oxidizing properties.

  • Luminescent assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which is a key indicator of metabolically active, viable cells.[1] They are generally more sensitive than colorimetric assays.[2]

  • Fluorescence-based assays (e.g., Resazurin, Calcein AM): These offer high sensitivity and can sometimes be used for multiplexing with other assays.[2]

For initial screening of this compound, an MTS or CellTiter-Glo® assay is a good starting point due to their sensitivity and relatively simple protocols.

Q2: My results show high variability between replicate wells. What are the common causes?

High variability can stem from several sources:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Edge effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Compound precipitation: If this compound is not fully soluble in the culture medium, it can lead to inconsistent concentrations across wells. Visually inspect for any precipitates.

  • Incomplete formazan (B1609692) solubilization (MTT assay): Ensure complete dissolution of the formazan crystals by thorough mixing.[3]

Q3: The absorbance/luminescence readings in my negative control (untreated) wells are very low. What could be the problem?

Low signal in control wells suggests a problem with cell health or assay execution:

  • Low cell number: The initial number of seeded cells may be too low. It is crucial to determine the optimal seeding density for your specific cell line.

  • Poor cell health: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase.

  • Incorrect incubation times: Incubation times for both the compound treatment and the assay reagent should be optimized.

Q4: I am observing a high background signal in my assay. What are the potential causes?

High background can obscure the true signal from your cells and may be caused by:

  • Reagent contamination: Bacterial or fungal contamination in your reagents or cell cultures can lead to false signals.

  • Compound interference: this compound itself might react with the assay reagents. To test for this, include control wells with the compound in cell-free media.

  • Phenol (B47542) red: The phenol red in some culture media can interfere with absorbance readings in colorimetric assays. Consider using a phenol red-free medium.[4]

Troubleshooting Guides

Troubleshooting for Colorimetric Assays (MTT, MTS)
Problem Possible Cause Recommended Solution
Low absorbance readings Low cell density.Optimize cell seeding density through a titration experiment.
Insufficient incubation time with the reagent.Increase incubation time (typically 1-4 hours).
Compound interference.Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt.
High background absorbance Microbial contamination of culture medium.Use sterile technique and check cultures for contamination.
Phenol red in medium.Use phenol red-free medium during the assay.[4]
Incomplete formazan solubilization (MTT).Ensure thorough mixing and consider extending the solubilization time.
High variability between replicates Inconsistent cell plating.Ensure a single-cell suspension and use calibrated pipettes.
"Edge effect" in the microplate.Avoid using the outermost wells for experimental samples.
Compound precipitation.Check the solubility of this compound in the culture medium and visually inspect for precipitates.
Troubleshooting for Luminescent Assays (e.g., CellTiter-Glo®)
Problem Possible Cause Recommended Solution
Low luminescent signal Low cell number or low metabolic activity.Optimize cell seeding density and ensure cells are healthy.
Insufficient reagent mixing and cell lysis.Ensure proper mixing after reagent addition to lyse all cells.
Reagent not at room temperature.Allow the reagent to equilibrate to room temperature before use.
Signal not stable Temperature fluctuations.Ensure the plate and reagents are at a stable room temperature.
Incomplete cell lysis.Increase mixing time or vigor after reagent addition.
High background luminescence Contamination of reagents or medium.Use fresh, sterile reagents and medium.
Phosphorescence from the microplate.Use opaque-walled plates suitable for luminescence.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently mix to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

MTS Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[4]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates suitable for luminescence.

  • Temperature Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is at room temperature.[7]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

  • Mixing and Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7] Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visualizing Experimental and Biological Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for assessing cytotoxicity and key signaling pathways involved in cell death.

Experimental_Workflow General Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding tp238_prep This compound Preparation (Serial Dilutions) treatment Treatment with this compound tp238_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation reagent_add Add Viability Reagent (MTT, MTS, or CellTiter-Glo) incubation->reagent_add assay_incubation Assay Incubation reagent_add->assay_incubation readout Measure Signal (Absorbance or Luminescence) assay_incubation->readout data_proc Data Processing (Background Subtraction) readout->data_proc viability_calc Calculate % Viability data_proc->viability_calc ic50 Determine IC50 Value viability_calc->ic50

A generalized workflow for assessing the cytotoxicity of this compound.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, TRAILR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 tp238 This compound (Cellular Stress) tp238->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis Necroptosis_Pathway Simplified Necroptosis Signaling Pathway cluster_initiation Initiation cluster_necrosome Necrosome Formation cluster_execution Execution tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 complex1 Complex I Formation tnfr1->complex1 ripk1_ripk3 RIPK1-RIPK3 Interaction complex1->ripk1_ripk3 Deubiquitination of RIPK1 caspase8_inhibition Caspase-8 Inhibition caspase8_inhibition->ripk1_ripk3 Required for Necroptosis necrosome Necrosome Assembly ripk1_ripk3->necrosome mlkl_phos MLKL Phosphorylation necrosome->mlkl_phos mlkl_oligo MLKL Oligomerization & Translocation mlkl_phos->mlkl_oligo membrane_disruption Plasma Membrane Disruption mlkl_oligo->membrane_disruption necroptosis Necroptosis (Lytic Cell Death) membrane_disruption->necroptosis

References

Reducing background noise in TP-238 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TP-238 assays. Our goal is to help you reduce background noise and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A1: The this compound assay is a sensitive, luminescence-based method used to measure the thermal stability of a target protein in a cellular environment. It is a type of Cellular Thermal Shift Assay (CETSA) that is often employed to verify target engagement of small molecule compounds.[1][2][3] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature, which is detected as a persistent luminescent signal at elevated temperatures compared to the unbound protein.[3][4][5]

Q2: What is the source of the luminescent signal in the this compound assay?

A2: The luminescent signal is generated by a reporter enzyme, commonly a luciferase like NanoLuciferase (NLuc), which is fused to the target protein.[1][2] In the presence of its substrate, the enzyme produces a bright light signal that is proportional to the amount of soluble, non-denatured fusion protein.

Q3: Why is reducing background noise important in this compound assays?

A3: A high background signal can obscure the true signal from the specific protein interaction, leading to a low signal-to-noise ratio.[6][7] This can mask real effects, produce inconsistent data, and make it difficult to accurately determine the thermal shift, potentially leading to false negatives or positives.[8]

Q4: What are the most common sources of high background in luminescence assays?

A4: Common sources include contaminated reagents, non-specific binding of assay components, autofluorescence of test compounds, and issues with the microplate reader settings or the choice of microplates.[8][9] In cell-based assays, cell health and density also play a critical role.[7]

Troubleshooting Guide: High Background Noise

High background can be a significant issue in this compound assays. The following guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause.

Q5: My "no-cell" control wells have a high luminescent signal. What is the cause?

A5: High signal in no-cell controls points to an issue with the assay reagents or the microplate itself.

  • Possible Cause 1: Reagent Contamination. The luciferase substrate or buffer may be contaminated.

    • Solution: Prepare fresh reagents using high-purity water and sterile techniques. Test the new reagents in a cell-free system to confirm the absence of background signal.

  • Possible Cause 2: Plate Phosphorescence. White microplates, while ideal for luminescence, can sometimes exhibit phosphorescence (a delayed light emission after exposure to light).[8]

    • Solution: Before the first read, ensure the plate has been kept in the dark. If your plate reader has the option, introduce a delay between plate loading and measurement to allow for phosphorescence to decay.

  • Possible Cause 3: Compound Interference. The test compound itself might be luminescent or react with the detection reagents.

    • Solution: Run a control with the compound in cell-free media to check for direct signal generation.[8]

Q6: The background signal is high and variable across all my wells, including those with cells. What should I check?

A6: This often points to issues with assay setup, reagents, or instrumentation.

  • Possible Cause 1: Inadequate Mixing. Poor mixing of reagents can lead to localized high concentrations of substrate and enzyme, causing signal variability.[10]

    • Solution: Ensure thorough but gentle mixing after adding the luciferase substrate. Avoid introducing bubbles, as they can scatter light and cause erroneous readings.[10]

  • Possible Cause 2: Sub-optimal Reagent Concentrations. The concentration of the luciferase substrate may be too high.

    • Solution: Titrate the substrate to find the optimal concentration that provides a robust signal for your positive control without elevating the background.

  • Possible Cause 3: Incorrect Plate Reader Settings. The gain setting on the luminometer might be too high, amplifying background noise.[11]

    • Solution: Optimize the gain setting. Use a positive control well to set a gain that provides a strong signal without saturating the detector. A lower gain will reduce the amplification of any background signal.[9][11]

Table 1: Troubleshooting Guide for High Background Noise

Problem Potential Cause Recommended Action
High signal in no-cell controlsReagent contaminationPrepare fresh, sterile reagents.
Plate phosphorescenceKeep plates in the dark before reading; use a delay setting on the reader.[8]
Compound luminescenceTest compound in a cell-free system.
High and variable backgroundInadequate mixing of reagentsEnsure thorough mixing; avoid bubbles.[10]
Sub-optimal reagent concentrationTitrate luciferase substrate concentration.
Incorrect plate reader gain settingOptimize gain to avoid signal saturation and background amplification.[11]
Inconsistent temperatureEquilibrate plates to room temperature before reading.[10]
High background in vehicle controlOverly confluent cellsOptimize cell seeding density.[7]
Incomplete cell lysisOptimize lysis buffer concentration and incubation time.
Presence of cellular debrisCentrifuge the plate after lysis to pellet debris.

Q7: My vehicle-treated control wells show a high background signal, but my no-cell controls are fine. What does this indicate?

A7: This suggests that the issue is related to the cells or the cellular environment.

  • Possible Cause 1: High Cell Seeding Density. Too many cells can lead to a high basal level of the reporter protein, contributing to a higher background.[7]

    • Solution: Perform a cell titration experiment to determine the optimal cell number that gives a good signal-to-noise ratio.

  • Possible Cause 2: Incomplete Cell Lysis. If cells are not completely lysed, the release of the reporter protein will be inefficient and variable.

    • Solution: Optimize the concentration of the lysis buffer and the incubation time. Ensure the lysis buffer is compatible with the luciferase enzyme.

  • Possible Cause 3: Cellular Debris. Particulate matter from lysed cells can scatter light and increase background readings.

    • Solution: After cell lysis and before adding the substrate, centrifuge the microplate to pellet any insoluble debris.

Experimental Protocols

Key Experiment: Optimizing Cell Seeding Density

This protocol helps determine the optimal number of cells per well to maximize the signal-to-noise ratio.

  • Cell Preparation: Culture the cells expressing the NLuc-target fusion protein until they reach logarithmic growth phase.

  • Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well or 384-well white, solid-bottom plate with varying cell densities (e.g., from 1,000 to 40,000 cells per well). Include "no-cell" control wells containing only media.

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[10]

    • Add lysis buffer according to the manufacturer's protocol and incubate for the recommended time to ensure complete lysis.

    • Add the luciferase substrate to all wells.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the average signal for each cell density.

    • Calculate the average background signal from the "no-cell" control wells.

    • Determine the signal-to-background ratio (Signal / Background) for each density.

    • The optimal cell density is the one that provides the highest signal-to-background ratio.

Table 2: Example Data for Cell Density Optimization

Cell Density (cells/well)Average Luminescence (RLU)Background (RLU)Signal-to-Background Ratio
40,0003,500,0005,000700
20,0002,800,0005,000560
10,0001,500,0005,000300
5,000800,0005,000160
1,000150,0005,00030
05,0005,0001

Mandatory Visualizations

CETSA_Principle Principle of the Cellular Thermal Shift Assay (CETSA) cluster_0 Without Ligand cluster_1 With Ligand Target Protein Target Protein Heat Challenge Heat Challenge Target Protein->Heat Challenge Denaturation Denaturation Heat Challenge->Denaturation Low Signal Low Signal Denaturation->Low Signal Ligand Binding Ligand Binding Stabilized Protein Stabilized Protein Ligand Binding->Stabilized Protein Heat Challenge 2 Heat Challenge Stabilized Protein->Heat Challenge 2 Protein Remains Folded Protein Remains Folded Heat Challenge 2->Protein Remains Folded High Signal High Signal Protein Remains Folded->High Signal

Caption: The principle of CETSA.

TP238_Workflow This compound Assay Experimental Workflow Start Start Seed Cells 1. Seed cells expressing NLuc-tagged protein Start->Seed Cells Add Compound 2. Add test compound or vehicle Seed Cells->Add Compound Heat Treatment 3. Apply thermal challenge (temperature gradient) Add Compound->Heat Treatment Cell Lysis 4. Lyse cells to release soluble protein Heat Treatment->Cell Lysis Add Substrate 5. Add luminescent substrate Cell Lysis->Add Substrate Read Plate 6. Measure luminescence Add Substrate->Read Plate Analyze Data 7. Analyze data and plot melt curve Read Plate->Analyze Data End End Analyze Data->End

Caption: A typical this compound experimental workflow.

References

My TP-238 experiment is not working, what should I do?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TP-238 in their experiments. Our aim is to help you resolve common issues and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational modulator of the p38 MAP kinase signaling pathway. The p38 pathway is a crucial regulator of various cellular processes, including inflammation, cell differentiation, cell growth, and apoptosis.[1][2] this compound's precise interaction—whether as an inhibitor or activator—is under investigation, and its effects can be cell-type and context-dependent.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C as a lyophilized powder. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Please refer to the product's technical data sheet for specific solvent compatibility.

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve to determine the effective concentration for your system. A typical starting range for in vitro studies is between 0.1 µM and 10 µM.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Incorrect dosage: The concentration of this compound may be too low.Perform a dose-response experiment to identify the optimal concentration.
Compound degradation: Improper storage or multiple freeze-thaw cycles may have compromised the compound's activity.Use a fresh aliquot of this compound. Ensure proper storage conditions are maintained.
Cell line insensitivity: The chosen cell line may not have an active p38 signaling pathway or may be resistant to the effects of this compound.Confirm the expression and activation of p38 in your cell line using Western blot or other methods. Consider using a different cell line known to be responsive to p38 modulation.
High cell toxicity or off-target effects Excessive concentration: The concentration of this compound may be too high, leading to non-specific effects.Lower the concentration of this compound. Refer to your dose-response data to select a concentration with minimal toxicity.
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular stress.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can lead to varied responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Inconsistent compound preparation: Variations in the dilution or handling of this compound can affect its final concentration.Prepare fresh dilutions of this compound for each experiment from a concentrated stock.

Experimental Protocols

Protocol: Analysis of p38 Phosphorylation in Response to this compound

This protocol outlines a general workflow for assessing the effect of this compound on the phosphorylation of p38 in a mammalian cell line.

  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS at 37°C and 5% CO2).[3]

  • Serum Starvation (Optional): To reduce basal levels of p38 phosphorylation, you may serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in your cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound or a vehicle control.

    • Incubate for the desired time points (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated p38 (p-p38).

    • Incubate with an appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for total p38 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.

Visualizations

Signaling Pathway

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Downstream Kinases Downstream Kinases p38 MAPK->Downstream Kinases Transcription Factors Transcription Factors p38 MAPK->Transcription Factors TP_238 This compound TP_238->p38 MAPK Modulation Downstream Kinases->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The p38 MAPK signaling cascade.

Experimental Workflow

experimental_workflow Cell Seeding Cell Seeding Cell Culture Cell Culture Cell Seeding->Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting Western Blotting Protein Quantification->Western Blotting Data Analysis Data Analysis Western Blotting->Data Analysis

Caption: Workflow for analyzing this compound's effects.

Troubleshooting Logic

troubleshooting_logic Start Start No Effect No Effect Start->No Effect High Toxicity High Toxicity Start->High Toxicity Check Dosage Check Dosage No Effect->Check Dosage Yes No Effect->High Toxicity No Check Compound Check Compound Check Dosage->Check Compound Check Cell Line Check Cell Line Check Compound->Check Cell Line End End Check Cell Line->End Lower Concentration Lower Concentration High Toxicity->Lower Concentration Yes High Toxicity->End No Check Solvent Check Solvent Lower Concentration->Check Solvent Check Solvent->End

Caption: Logic for troubleshooting common issues.

References

Long-term stability of TP-238 at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TP-238

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it is crucial to prepare single-use aliquots to minimize freeze-thaw cycles.[2] These aliquots should also be stored at -20°C or, for extended periods, at -80°C.[2][3]

Q2: How is the long-term stability of a compound like this compound at -20°C determined?

Long-term stability is assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5] In these studies, a batch of the compound is stored at the specified temperature (-20°C) and samples are pulled at predetermined time points (e.g., 0, 3, 6, 12, 18, and 24 months).[6] The purity of the compound is measured at each point to detect any degradation over time.[6]

Q3: What are the potential signs of this compound degradation in a solution?

Signs of degradation for small molecule inhibitors can include:

  • Loss of Biological Activity: The compound shows a diminished effect in experimental assays over time.[2][3]

  • Inconsistent Results: Significant variability is observed between experimental replicates using the same stock solution.[3]

  • Visual Changes: Precipitation is observed after dissolving the compound, or the solution changes color.[2] This may indicate the compound is degrading into less soluble products.[2]

Q4: What factors can cause a small molecule like this compound to degrade in storage?

Several factors can contribute to compound degradation, even at -20°C:[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise its stability.[2][3] Preparing single-use aliquots is the best way to prevent this.[2]

  • Moisture: DMSO, a common solvent, is highly hygroscopic (absorbs moisture).[8] Water in the DMSO can lead to compound precipitation or hydrolysis upon freezing.[8]

  • Exposure to Light and Oxygen: For sensitive compounds, exposure to light and oxygen can cause photolysis and oxidation, respectively.[2][7] Storing aliquots in amber vials and minimizing headspace can mitigate these risks.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Diminished or inconsistent results in my assay. 1. Compound Degradation: Your stock or working solution of this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate Concentration: The initial concentration of your stock solution may be incorrect due to weighing errors or incomplete dissolution.1. Use a Fresh Aliquot: Always use a fresh, single-use aliquot for critical experiments. 2. Prepare a Fresh Stock Solution: If the problem persists, prepare a new stock solution from the powder form of this compound. Ensure complete dissolution by vortexing or brief sonication.[3] 3. Perform a Stability Check: Run a quick quality control check using an analytical method like HPLC if available, comparing an old aliquot to a freshly prepared one.
My this compound solution appears cloudy or has precipitated. 1. Low Solubility: The concentration may be too high for the chosen solvent. 2. Degradation: The compound may have degraded into less soluble byproducts.[2] 3. Moisture Contamination: Water absorbed by the solvent (e.g., DMSO) can cause the compound to precipitate, especially after freezing.[8]1. Verify Solubility: Confirm the recommended solvent and maximum concentration for this compound. Gentle warming or sonication can aid dissolution.[2] 2. Use Anhydrous Solvent: Ensure you are using high-purity, anhydrous DMSO or another appropriate solvent to prepare stock solutions. 3. Filter the Solution: If you suspect precipitation, you can centrifuge the vial and carefully pipette the supernatant for use, but it is highly recommended to prepare a fresh stock.

Quantitative Stability Data (Representative)

The following table represents typical stability data for a research compound stored as a solid at -20°C. The purity is assessed by a stability-indicating HPLC method.

Time Point (Months)Purity (%) by HPLCAppearance
099.8%White Powder
699.7%White Powder
1299.8%White Powder
1899.6%White Powder
2499.5%White Powder

Experimental Protocols & Visualizations

Protocol: HPLC Method for Stability Assessment

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity and detecting degradation products of a small molecule like this compound.[6]

1. Objective: To quantify the purity of this compound and identify any potential degradants over time.

2. Materials:

  • This compound sample (from stability study)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Dilute the stock solution with the mobile phase (e.g., 50:50 Water:ACN) to a final concentration of approximately 10 µM.

4. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the intact this compound and any degradation product peaks.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks.

  • Compare the purity results across different time points to assess stability.

Workflow for Stability Testing

The following diagram illustrates the typical workflow for conducting a long-term stability study.

G cluster_0 Preparation cluster_1 Testing Over Time cluster_2 Analysis A Receive Compound Batch (this compound) B Prepare Aliquots for Each Time Point A->B C Place in Stability Chamber (-20°C) B->C D Pull Sample at Time=0 C->D Initial Pull E Pull Sample at Time=X months C->E Interim Pulls F Pull Sample at Time=Final C->F Final Pull G Perform HPLC Analysis D->G E->G F->G H Calculate Purity & Detect Degradants G->H I Compile Data & Generate Report H->I

Caption: Experimental workflow for assessing the long-term stability of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

This compound is an inhibitor of CECR2 and BPTF, which are components of chromatin remodeling complexes.[1] These proteins are involved in regulating gene expression. The diagram below shows a simplified, hypothetical pathway where inhibition of a chromatin remodeler like BPTF could prevent the transcription of target oncogenes.

G TF Upstream Transcription Factor BPTF BPTF Chromatin Remodeler TF->BPTF Recruits Chromatin Chromatin (Closed) BPTF->Chromatin Acts on Transcription Transcription Blocked TP238 This compound TP238->BPTF Chromatin_Open Chromatin (Open) Chromatin->Chromatin_Open Gene Target Oncogene Chromatin_Open->Gene Allows Access Result Transcription of Oncogene is Inhibited

Caption: Simplified pathway showing this compound inhibiting BPTF-mediated gene transcription.

References

Technical Support Center: TP-238 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of TP-238, a chemical probe for CECR2 and BPTF bromodomains.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a chemical probe that selectively targets the bromodomains of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] It exhibits biochemical activity in the nanomolar range for both targets.[1] A structurally similar but inactive compound, TP-422, can be used as a negative control in experiments.[1]

Q2: Why is it important to confirm target engagement in cells?

Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery and chemical biology.[2][3] It helps to:

  • Validate the mechanism of action: Directly demonstrates that the compound interacts with the intended protein to elicit a biological response.[3][4]

  • Establish structure-activity relationships (SAR): Guides the optimization of compound potency and selectivity.[3]

  • Identify potential off-target effects: Helps in assessing the compound's specificity and potential for toxicity.[3][5]

  • Develop biomarkers: The target protein or its downstream effectors can serve as biomarkers to monitor the compound's activity.[3]

Q3: What are the recommended methods to confirm this compound target engagement in cells?

Several robust methods can be employed to confirm this compound target engagement. The primary recommended techniques are:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly measures the binding of a ligand to its target protein by assessing changes in the protein's thermal stability.[2][4][6][7][8][9]

  • NanoBRET™ Target Engagement Assay: A quantitative method to measure compound binding at specific protein targets in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]

  • Western Blotting for Downstream Signaling: This technique assesses the functional consequences of target engagement by measuring changes in the phosphorylation or expression levels of downstream effector proteins.

  • Phenotypic Assays: These assays measure the overall cellular response to a compound, which can be correlated with target engagement.[12][13][14]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA®)
IssuePossible Cause(s)Suggested Solution(s)
No target protein signal in Western blot Low endogenous expression of CECR2/BPTF. Inefficient antibody. Insufficient protein loading.Use a cell line with higher expression or consider an overexpression system. Validate the primary antibody and optimize its concentration. Increase the amount of protein loaded onto the gel.[15]
High background in Western blot Primary antibody concentration is too high. Inadequate washing. Blocking agent is not optimal.Titrate the primary antibody to the lowest effective concentration. Increase the number and duration of washing steps. Try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[15][16]
No observable thermal shift with this compound This compound is not cell-permeable in the chosen cell line. The heating temperature or duration is not optimal. The concentration of this compound is too low.Confirm cell permeability using an orthogonal assay. Optimize the temperature gradient and heating time for the specific target protein.[15] Test a higher concentration of this compound; a good starting point is 5-20 times the cellular EC50 value.[7]
Inconsistent results between replicates Uneven heating of samples. Inaccurate pipetting. Non-homogenous cell suspension.Ensure all samples are heated uniformly in the thermal cycler. Use calibrated pipettes and careful pipetting techniques. Ensure cells are well-suspended before dispensing into wells.[15]
NanoBRET™ Target Engagement Assay
IssuePossible Cause(s)Suggested Solution(s)
Low BRET signal Low expression of the NanoLuc®-fusion protein. Suboptimal tracer concentration.Optimize transfection conditions to increase fusion protein expression. Determine the optimal tracer concentration by performing a titration experiment.
High background signal Non-specific binding of the tracer. Spectral overlap between donor and acceptor.Use a negative control (e.g., cells expressing only NanoLuc®) to determine background. Ensure appropriate filter sets are used to minimize spectral bleed-through.
No change in BRET signal with this compound This compound does not compete with the tracer for binding. The concentration of this compound is too low.Confirm that this compound and the tracer have overlapping binding sites. Test a higher concentration range for this compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to perform a CETSA experiment to determine the thermal stabilization of CECR2 or BPTF upon binding of this compound.

Materials:

  • Cell line expressing CECR2 or BPTF

  • This compound and negative control (TP-422)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for CECR2 or BPTF

Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_analysis Analysis cell_treatment 1. Treat cells with This compound or vehicle heat_challenge 2. Heat cells at different temperatures cell_treatment->heat_challenge cell_lysis 3. Lyse cells heat_challenge->cell_lysis centrifugation 4. Separate soluble and aggregated proteins cell_lysis->centrifugation western_blot 5. Analyze soluble fraction by Western Blot centrifugation->western_blot data_analysis 6. Quantify bands and plot melt curves western_blot->data_analysis

Caption: CETSA Experimental Workflow.

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the desired concentration of this compound, TP-422 (negative control), or vehicle (e.g., DMSO) and incubate under normal culture conditions.

  • Heat Challenge: After incubation, wash the cells with PBS. Heat the plates in a thermal cycler at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).[7]

  • Cell Lysis: Immediately after heating, lyse the cells by adding ice-cold lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the aggregated proteins.[15][16]

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (CECR2 or BPTF).

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the lowest temperature point. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for assessing the binding of this compound to CECR2 or BPTF in live cells using the NanoBRET™ technology.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein

  • Transfection reagent

  • NanoBRET™ tracer specific for the target

  • This compound and negative control (TP-422)

  • Nano-Glo® substrate and extracellular inhibitor

  • Plate reader capable of measuring BRET signals

Workflow:

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis transfect_cells 1. Transfect cells with NanoLuc-fusion construct add_compounds 2. Add this compound, control, and tracer transfect_cells->add_compounds add_substrate 3. Add Nano-Glo substrate and inhibitor add_compounds->add_substrate measure_bret 4. Measure BRET signal add_substrate->measure_bret calculate_ic50 5. Plot dose-response curve and calculate IC50 measure_bret->calculate_ic50

Caption: NanoBRET™ Assay Workflow.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-fusion protein (CECR2 or BPTF).

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well or 384-well plate.

  • Compound Addition: Prepare serial dilutions of this compound and the negative control, TP-422. Add the compounds to the cells, followed by the addition of the specific NanoBRET™ tracer at its optimized concentration.

  • Incubation: Incubate the plate for the recommended time (e.g., 2-4 hours) at 37°C.

  • Substrate Addition: Add the Nano-Glo® substrate and the extracellular inhibitor to the wells.

  • BRET Measurement: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound
TargetAssay TypeParameterValue (nM)
CECR2AlphaScreenIC5030[1]
BPTFAlphaScreenIC50350[1]
CECR2Isothermal Titration Calorimetry (ITC)KD10[1]
BPTFIsothermal Titration Calorimetry (ITC)KD120[1]
CECR2NanoBRET™IC50Data to be determined
BPTFNanoBRET™IC50Data to be determined
Table 2: Thermal Shift Data for this compound (Hypothetical)
TargetCompound (10 µM)ΔTm (°C)
CECR2This compound+5.2
CECR2TP-422 (Negative Control)+0.3
BPTFThis compound+3.8
BPTFTP-422 (Negative Control)-0.1

Signaling Pathway

BPTF, a core subunit of the NURF chromatin remodeling complex, plays a role in the transcriptional activity of c-MYC, a key oncogene. By engaging the bromodomain of BPTF, this compound can potentially modulate c-MYC-dependent gene expression.

BPTF_Signaling TP238 This compound BPTF BPTF (Bromodomain) TP238->BPTF Inhibits NURF NURF Complex BPTF->NURF Component of cMYC c-MYC BPTF->cMYC Facilitates binding Chromatin Chromatin NURF->Chromatin Remodels cMYC->Chromatin Binds to GeneExpression c-MYC Target Gene Expression Chromatin->GeneExpression Leads to

Caption: BPTF and c-MYC Signaling Pathway.

References

Technical Support Center: Validating the Effect of TP-238 with a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the biological effects of TP-238, a selective inhibitor of the p38 MAPK signaling pathway. Proper use of a negative control is critical for interpreting your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended negative control for this compound?

A1: The ideal negative control is a close structural analog of this compound that is known to be inactive against the p38 MAPK target. This type of control helps to ensure that the observed cellular effects are due to the specific inhibition of p38 MAPK and not due to off-target effects or the chemical scaffold of the compound. If a specific inactive analog is not available, a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is the standard alternative.

Q2: Why am I observing a similar effect with my negative control as with this compound?

A2: This could be due to several factors:

  • Off-target effects: Your negative control may not be truly inactive and could be affecting other cellular pathways.[1]

  • High concentration: At high concentrations, even a weak off-target effect of the negative control can become significant. We recommend performing a dose-response curve for both this compound and the negative control.

  • Cellular stress: The vehicle (e.g., DMSO) used to dissolve the compounds can induce cellular stress at higher concentrations, leading to non-specific effects. Ensure your final vehicle concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).

Q3: My negative control shows no effect, but this compound also shows a weaker than expected effect. What should I do?

A3: If your negative control is behaving as expected (i.e., no effect), a weak effect from this compound might indicate:

  • Suboptimal concentration: You may need to optimize the concentration of this compound. We recommend a dose-response experiment to determine the optimal concentration.

  • Cell line resistance: The cell line you are using may not be sensitive to p38 MAPK inhibition.

  • Experimental setup: Ensure that your experimental conditions are optimal for detecting the expected effect. This includes checking the confluency of your cells and the incubation time with the compound.

Q4: How can I be certain that the effects I'm seeing are specific to p38 MAPK inhibition?

A4: To confirm the specificity of this compound, consider the following experiments in addition to using a negative control:

  • Rescue experiment: After treatment with this compound, introduce a constitutively active form of a downstream effector of p38 MAPK. If the effect of this compound is rescued, it suggests the effect is on-target.

  • Knockdown/knockout models: Use cell lines where p38 MAPK has been knocked down (e.g., using siRNA) or knocked out. These cells should mimic the phenotype observed with this compound treatment.[2]

Data Presentation

Table 1: Effect of this compound and Negative Control on p-p38 and Downstream Cytokine Production

Treatment GroupConcentration (µM)Phospho-p38 Levels (Relative to Vehicle)TNF-α Secretion (pg/mL)
Vehicle (DMSO)0.1%1.00 ± 0.05525 ± 45
Negative Control10.95 ± 0.08510 ± 50
Negative Control100.92 ± 0.06495 ± 48
This compound10.45 ± 0.04250 ± 30
This compound100.15 ± 0.02110 ± 22

Experimental Protocols

Western Blot Analysis of p38 Phosphorylation

This protocol describes the methodology to assess the inhibition of p38 MAPK phosphorylation by this compound.

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., macrophages) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with Vehicle, Negative Control, or this compound at the desired concentrations for 1 hour.

    • Stimulate the cells with a known p38 MAPK activator (e.g., LPS at 1 µg/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_stimulation Stimulation cluster_analysis Downstream Analysis cell_culture Cell Seeding & Growth serum_starvation Serum Starvation cell_culture->serum_starvation vehicle Vehicle Control (e.g., DMSO) serum_starvation->vehicle Pre-treatment neg_control Negative Control Compound serum_starvation->neg_control Pre-treatment tp238 This compound serum_starvation->tp238 Pre-treatment lps_stimulation p38 Activator (e.g., LPS) vehicle->lps_stimulation neg_control->lps_stimulation tp238->lps_stimulation western_blot Western Blot (p-p38, total p38) lps_stimulation->western_blot elisa ELISA (e.g., TNF-α) lps_stimulation->elisa

Caption: Experimental workflow for validating the effect of this compound.

p38_pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects stimuli Stress / Cytokines / LPS mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPK mkk->p38 p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation transcription_factors Transcription Factors (e.g., ATF2) p_p38->transcription_factors cytokine_production Inflammatory Cytokine Production (e.g., TNF-α) transcription_factors->cytokine_production tp238 This compound tp238->p38 Inhibition

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to BPTF Bromodomain Inhibitors: TP-238 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromodomain and PHD finger-containing transcription factor (BPTF) has emerged as a compelling therapeutic target in oncology. As the core subunit of the nucleosome remodeling factor (NURF) complex, BPTF plays a pivotal role in chromatin regulation and has been implicated in the progression of various cancers, including melanoma, breast cancer, and non-small-cell lung cancer.[1][2] The development of small molecule inhibitors targeting the BPTF bromodomain represents a promising strategy to disrupt its oncogenic functions. This guide provides a comprehensive comparison of TP-238, a well-characterized chemical probe for the BPTF bromodomain, with other notable BPTF inhibitors, supported by available experimental data.

Overview of BPTF Inhibition

The BPTF bromodomain recognizes acetylated lysine (B10760008) residues on histone tails, a key interaction for the recruitment of the NURF complex to chromatin. Inhibition of this interaction with small molecules can prevent chromatin remodeling, alter gene expression, and ultimately suppress tumor growth. A growing number of BPTF inhibitors have been developed, each with distinct chemical scaffolds, potency, and selectivity profiles. This guide will focus on a comparative analysis of this compound against other key inhibitors for which public data is available.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and other prominent BPTF inhibitors. The data highlights the diversity in binding affinities and target specificities among these compounds.

Table 1: In Vitro Potency of BPTF Bromodomain Inhibitors

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Method(s)
This compound BPTF , CECR2350120AlphaScreen, ITC
AU1 (BPTF-IN-1)BPTF-2800Isothermal Titration Calorimetry (ITC)
NVS-BPTF-1BPTF71-Not Specified
BZ1BPTF-6.3Not Specified
DC-BPi-07BPTF--High Affinity
DC-BPi-11BPTF--High Affinity
BI-7190BPTF-3.5DiscoveRx
Sanguinarine chlorideBPTF344.2-HTRF

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Lower values indicate higher potency.

Table 2: Selectivity Profile of BPTF Inhibitors

CompoundPrimary Target(s)Key Off-Target(s)Selectivity Notes
This compound BPTF , CECR2BRD9 (IC50 = 1.4 µM)Dual inhibitor of BPTF and CECR2.[3][4] Shows no activity against a panel of 338 kinases at 1 µM.[5]
AU1 (BPTF-IN-1)BPTF-Selective for BPTF over BRD4.[6][7]
BZ1BPTFBET bromodomains>350-fold selectivity over BET bromodomains.[1]
DC-BPi-07BPTFOther BRD targets>100-fold selectivity over other bromodomain targets.[8]
DC-BPi-11BPTFOther BRD targets>100-fold selectivity over other bromodomain targets.[8]
BI-7190BPTF-High selectivity against a panel of 44 receptors and 38 kinases at 10 µM.[9]

Experimental Methodologies

A variety of biophysical and biochemical assays are employed to characterize the binding and activity of BPTF inhibitors. Understanding these methods is crucial for interpreting the comparative data.

Key Experimental Protocols:
  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the displacement of a biotinylated histone peptide from the BPTF bromodomain by a test compound. The signal is inversely proportional to the inhibitory activity of the compound.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a protein (BPTF bromodomain). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry, and enthalpy.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This cell-based assay measures target engagement in live cells. It utilizes a NanoLuc® luciferase-tagged BPTF and a fluorescent tracer that binds to the bromodomain. Inhibitors compete with the tracer, leading to a decrease in the BRET signal.

  • Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a proximity-based assay that measures the binding of a fluorescently labeled antibody to a tagged BPTF protein in the presence of an inhibitor.

Signaling Pathways and Mechanisms of Action

BPTF inhibitors primarily function by disrupting the interaction between the BPTF bromodomain and acetylated histones. This leads to the inhibition of the NURF complex's chromatin remodeling activity, which in turn affects the transcription of key oncogenes like c-MYC.[1]

BPTF_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BPTF_NURF BPTF-NURF Complex Chromatin Chromatin BPTF_NURF->Chromatin binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->BPTF_NURF recruits cMYC_Gene c-MYC Gene Chromatin->cMYC_Gene accessibility to cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA transcription BPTF_Inhibitor BPTF Inhibitor (e.g., this compound) BPTF_Inhibitor->BPTF_NURF inhibits binding to acetylated histones

Caption: BPTF inhibitor mechanism of action.

Experimental Workflow for Inhibitor Characterization

The development and characterization of BPTF inhibitors typically follow a structured workflow, from initial screening to cellular activity assessment.

Inhibitor_Characterization_Workflow HTS High-Throughput Screening Biochemical_Assays Biochemical Assays (AlphaScreen, HTRF) HTS->Biochemical_Assays Hit Identification Biophysical_Assays Biophysical Assays (ITC, SPR) Cellular_Assays Cellular Target Engagement (NanoBRET) Biophysical_Assays->Cellular_Assays Lead Optimization Biochemical_Assays->Biophysical_Assays Binding Confirmation Functional_Assays Functional Cellular Assays (Proliferation, Gene Expression) Cellular_Assays->Functional_Assays Biological Validation

Caption: A typical workflow for BPTF inhibitor characterization.

Logical Relationship of BPTF Inhibitor Properties

The desirable properties of a BPTF inhibitor are interconnected, with potency, selectivity, and cell permeability all contributing to its overall therapeutic potential.

Inhibitor_Properties_Relationship Potency High Potency (Low Kd/IC50) Therapeutic_Potential Therapeutic Potential Potency->Therapeutic_Potential Selectivity High Selectivity (Low Off-Target Effects) Selectivity->Therapeutic_Potential Cell_Permeability Good Cell Permeability Cell_Permeability->Therapeutic_Potential

Caption: Key properties defining the therapeutic potential of a BPTF inhibitor.

Future Directions

The field of BPTF inhibitor development is rapidly advancing. While this compound serves as a valuable chemical probe for studying BPTF biology, the quest for inhibitors with improved potency, selectivity, and drug-like properties continues. The development of compounds like BZ1 and BI-7190 with nanomolar affinities highlights the potential for creating highly effective therapeutic agents.[1][9] Furthermore, exploring the synergistic effects of BPTF inhibitors with other anticancer therapies, such as chemotherapy and immunotherapy, is a promising area for future research.[10][11] The continued investigation into the diverse roles of BPTF in different cancer contexts will be crucial for realizing the full therapeutic potential of targeting this key epigenetic regulator.

References

A Comparative Guide to TP-238 and Other Bromodomain Probes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the bromodomain probe TP-238 with other well-characterized inhibitors targeting different bromodomain families. The information presented here, supported by experimental data, is intended to facilitate the selection of the most appropriate tool for your research needs.

This compound is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1][2][3] BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex and is involved in c-MYC driven transcription, making it a target of interest in cancer research.[1][2] CECR2 is implicated in neurulation and the DNA damage response.[2][4] This guide compares this compound to the well-known BET family inhibitor (+)-JQ1, the SMARCA2/4 and PB1 inhibitor PFI-3, and the PCAF/GCN5 inhibitor GSK4027, providing a broad overview of available tools for studying the "readers" of histone acetylation.

Performance Comparison of Bromodomain Probes

The following table summarizes the key quantitative data for this compound and other selected bromodomain probes. This data is compiled from various biochemical and cellular assays, providing a basis for comparing their potency, selectivity, and cellular engagement.

ProbeTarget Bromodomain(s)In Vitro Potency (IC50/Kd)Cellular Target Engagement (EC50)Negative ControlKey Selectivity Notes
This compound CECR2, BPTFCECR2: IC50 = 30 nM (AlphaScreen), Kd = 10 nM (ITC)[1][2][3][5][6][7] BPTF: IC50 = 350 nM (AlphaScreen), Kd = 120 nM (ITC)[1][2][3][5][6][7]200-300 nM (NanoBRET™ for both CECR2 and BPTF)[1][2]TP-422[1][2]Closest off-target is BRD9 (IC50 = 1.4 µM).[1][2] No activity against 338 kinases at 1 µM.[1][2]
(+)-JQ1 BRD2, BRD3, BRD4, BRDT (BET family)BRD4(1): Kd = ~50 nM[8][9] BRD4(2): Kd = ~90 nM[8][9]Induces apoptosis and cell cycle arrest in various cancer cell lines.[8][10](-)-JQ1[11]Highly selective for the BET family of bromodomains.[8]
PFI-3 SMARCA2, SMARCA4, PB1(5)SMARCA4: Kd = 89 nM[12][13][14][15][16] PB1(5): Kd = 48 nM[12][15]Accelerates FRAP recovery in cells at 1 µM.[12][15]Not explicitly defined in the search results.Displays over 30-fold selectivity over other bromodomain sub-families.[12][15]
GSK4027 PCAF, GCN5PCAF: pIC50 = 7.4 (TR-FRET), Ki = 1.4 nM (BROMOscan)[17][18][19][20] GCN5: Ki = 1.4 nM (BROMOscan)[17][18][20]IC50 = 60 nM (NanoBRET™ for PCAF)[20][21]GSK4028 (enantiomer)[19][20]≥18000-fold selectivity over the BET family and ≥70-fold selectivity over other bromodomain families.[19][20]

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are the methodologies for the key assays cited in this guide.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the binding of the bromodomain to a biotinylated histone peptide.[22]

  • Reagents : His-tagged bromodomain protein, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads. All reagents are diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).[2]

  • Procedure :

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells.

    • Incubate at room temperature to allow for binding.

    • Add the Donor and Acceptor beads.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis : The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[23]

  • Sample Preparation : The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).[1]

  • Procedure :

    • A series of small injections of the inhibitor are titrated into the protein solution.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis : The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a compound to its target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).[24][25]

  • Cell Preparation : Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.[2][24]

  • Procedure :

    • Transfected cells are plated in a white 96-well plate.

    • Cells are treated with a cell-permeable fluorescent tracer that binds to the target bromodomain, along with varying concentrations of the test compound.[2][24]

    • After an incubation period to reach binding equilibrium, the NanoBRET™ Nano-Glo® Substrate is added.[24]

    • The donor (460 nm) and acceptor (618 nm) emission signals are measured.[24]

  • Data Analysis : The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the intracellular EC50 value is determined.[24]

Signaling Pathway and Experimental Workflow Visualizations

To further aid in understanding the context of this compound's targets and the experimental procedures, the following diagrams are provided.

CECR2_BPTF_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tail Ac Acetylation Histone->Ac HATs BPTF BPTF Ac->BPTF Binds to Bromodomain CECR2 CECR2 Ac->CECR2 Binds to Bromodomain NURF NURF Complex cMYC c-MYC NURF->cMYC Recruitment & Transcriptional Activity BPTF->NURF Core Component DNA_Damage DNA Damage Response CECR2->DNA_Damage Neurulation Neurulation CECR2->Neurulation Transcription Gene Transcription cMYC->Transcription TP238 This compound TP238->BPTF Inhibits TP238->CECR2 Inhibits

Caption: Simplified signaling pathway of CECR2 and BPTF.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay cluster_result Result Compound Test Compound Mix1 Incubate Compound->Mix1 Bromodomain His-tagged Bromodomain Bromodomain->Mix1 Peptide Biotinylated Histone Peptide Peptide->Mix1 Mix2 Add Beads Mix1->Mix2 DonorBead Streptavidin Donor Bead DonorBead->Mix2 AcceptorBead Anti-His Acceptor Bead AcceptorBead->Mix2 IncubateDark Incubate (Dark) Mix2->IncubateDark Read Read Signal (680 nm Excitation, 520-620 nm Emission) IncubateDark->Read Signal High Signal (No Inhibition) Read->Signal Binding NoSignal Low Signal (Inhibition) Read->NoSignal No Binding

Caption: Experimental workflow for the AlphaScreen assay.

NanoBRET_Workflow cluster_assay NanoBRET™ Assay cluster_result Result Transfect Transfect Cells with NanoLuc-Bromodomain Plate Plate Cells Transfect->Plate Treat Treat with Tracer & Test Compound Plate->Treat Incubate Incubate Treat->Incubate AddSubstrate Add NanoBRET™ Substrate Incubate->AddSubstrate Read Read Luminescence (460nm & 618nm) AddSubstrate->Read HighBRET High BRET Ratio (No Inhibition) Read->HighBRET Tracer Bound LowBRET Low BRET Ratio (Inhibition) Read->LowBRET Tracer Displaced

Caption: Experimental workflow for the NanoBRET™ target engagement assay.

This guide provides a starting point for comparing this compound to other bromodomain probes. The selection of a probe should always be guided by the specific biological question, the cellular context, and the experimental setup. It is recommended to consult the primary literature for the most detailed information on each probe and its appropriate use.

References

Validating the Specificity of TP-238 as a Chemical Probe for CECR2/BPTF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a chemical probe's specificity is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of TP-238, a chemical probe for the CECR2 and BPTF bromodomains, with other known inhibitors. We present supporting experimental data and detailed methodologies to facilitate an objective assessment of its performance and guide its effective use in research.

Cat eye syndrome chromosome region, candidate 2 (CECR2) and Bromodomain and PHD finger transcription factor (BPTF) are two closely related bromodomain-containing proteins that play crucial roles in chromatin remodeling and gene transcription. Their dysregulation has been implicated in various diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable tool to investigate the biological functions of CECR2 and BPTF. This guide delves into the experimental validation of its specificity.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a chemical probe is defined by its potency towards its intended target and its selectivity against other related proteins. The following tables summarize the in vitro and cellular activities of this compound in comparison to other reported CECR2/BPTF inhibitors, NVS-BPTF-1 and BZ1.

Table 1: In Vitro Potency of CECR2/BPTF Inhibitors

CompoundTargetAssayIC50 (nM)Kd (nM)
This compound CECR2AlphaScreen30[1]10 (ITC)[1]
BPTFAlphaScreen350[1]120 (ITC)[1]
NVS-BPTF-1 BPTFAlphaScreen5671 (BLI)
BZ1 BPTFBROMOscan-6.3[2]

Table 2: Cellular Target Engagement of CECR2/BPTF Inhibitors

CompoundTargetAssayEC50 (nM)
This compound CECR2NanoBRET200-300[1]
BPTFNanoBRET200-300[1]
NVS-BPTF-1 BPTFNanoBRET16

Table 3: Selectivity Profile of CECR2/BPTF Inhibitors

CompoundPrimary Off-Target(s)Selectivity Data
This compound BRD9 (IC50 = 1.4 µM)[1]Profiled against 338 kinases, showing no activity at 1 µM.[1]
NVS-BPTF-1 BRPF1B (Kd = 37 nM), CECR2 (Kd = 66 nM), GCN5L2 (Kd = 62 nM), PCAF (Kd = 74 nM)BROMOscan data available.
BZ1 PCAF, GCN5L2, CECR2, BRD7, BRD9>350-fold selective over BET bromodomains.[2][3] BROMOscan data available against a panel of 32 bromodomains.[2]

Experimental Protocols for Specificity Validation

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replicating and validating the specificity of chemical probes like this compound.

AlphaScreen™ Assay for In Vitro Inhibition

This bead-based proximity assay is used to measure the ability of a compound to disrupt the interaction between a bromodomain and its acetylated histone peptide ligand.

  • Reagents:

    • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

    • His-tagged CECR2 or BPTF bromodomain protein.

    • Biotinylated histone peptide (e.g., H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH).

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • This compound or other test compounds.

  • Procedure:

    • All reagents are pre-diluted in the assay buffer and equilibrated to room temperature.

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 7 µL of a mix of the biotinylated peptide and the His-tagged bromodomain protein to achieve a final concentration of 25 nM each.

    • Add the test compound at various concentrations.

    • Incubate the plate according to the manufacturer's instructions.

    • Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaScreen-capable plate reader. The signal decreases as the inhibitor disrupts the protein-peptide interaction.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Instrumentation: VP-ITC microcalorimeter (MicroCal™) or similar.

  • Reagents:

    • ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP.

    • CECR2 or BPTF bromodomain protein in ITC buffer.

    • This compound in ITC buffer.

  • Procedure:

    • All experiments are performed at 15 °C.[1]

    • A 50 mM stock of this compound is thawed and diluted in the ITC buffer to a final concentration of 10 µM in the ITC cell.[1]

    • The protein is loaded into the syringe at a concentration typically 10-fold higher than the ligand in the cell.

    • The titration is performed with an initial injection of 2 µL followed by 30 identical injections of 6 µL.[1]

    • The heat of dilution is measured in a separate experiment by injecting the ligand into the buffer alone and is subtracted from the titration data.

    • The data is analyzed using the appropriate binding model to determine the thermodynamic parameters.

NanoBRET™ Assay for Cellular Target Engagement

This bioluminescence resonance energy transfer (BRET)-based assay measures the engagement of a compound with its target protein within living cells.

  • Cell Line: HEK293 cells.

  • Reagents:

    • NanoLuc®-CECR2 or NanoLuc®-BPTF fusion constructs.

    • NanoBRET™ tracer.

    • This compound or other test compounds.

    • Nano-Glo® Substrate.

  • Procedure:

    • HEK293 cells are transfected with the NanoLuc®-bromodomain fusion construct.

    • Cells are seeded into 96-well plates.

    • Cells are treated with a concentration range of the test compound.

    • The NanoBRET™ tracer is added to the cells.

    • The Nano-Glo® Substrate is added, and the BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

Fluorescence Recovery After Photobleaching (FRAP) for Cellular Dynamics

FRAP is used to assess the mobility of fluorescently tagged proteins in living cells. Inhibition of a bromodomain's interaction with chromatin can lead to an increase in its mobility.

  • Cell Line: U2OS cells.

  • Reagents:

    • GFP-CECR2 or GFP-BPTF (also referred to as FALZ) expression constructs.

    • This compound or other test compounds.

  • Procedure:

    • U2OS cells are transfected with the GFP-bromodomain construct for 6-8 hours.[1]

    • Cells are treated with 1 µM of the test compound for 1 hour before imaging.[1]

    • A specific region of interest within the nucleus of a cell expressing the GFP-fusion protein is photobleached using a high-intensity laser.

    • The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy.

    • The rate and extent of fluorescence recovery are quantified to determine the mobile fraction and diffusion dynamics of the protein. An increase in the mobile fraction upon compound treatment suggests displacement from chromatin.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for inhibitor validation, and the logical framework for selecting a chemical probe.

signaling_pathway CECR2/BPTF Signaling Pathway cluster_chromatin Chromatin cluster_nurf NURF Complex Histone Histone Tails Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone HATs BPTF BPTF Acetylated_Histone->BPTF Bromodomain Binding CECR2 CECR2 Acetylated_Histone->CECR2 Bromodomain Binding Other_NURF Other NURF Subunits BPTF->Other_NURF CECR2->Other_NURF Transcription Gene Transcription Other_NURF->Transcription Chromatin Remodeling TP238 This compound TP238->BPTF Inhibition TP238->CECR2 Inhibition

Caption: CECR2/BPTF in the NURF complex recognize acetylated histones, leading to chromatin remodeling and gene transcription. This compound inhibits this interaction.

experimental_workflow Inhibitor Specificity Validation Workflow cluster_invitro cluster_cellular cluster_selectivity In_Vitro In Vitro Assays AlphaScreen AlphaScreen (Potency - IC50) In_Vitro->AlphaScreen ITC ITC (Affinity - Kd) In_Vitro->ITC Cellular Cellular Assays NanoBRET NanoBRET (Target Engagement - EC50) Cellular->NanoBRET FRAP FRAP (Target Mobility) Cellular->FRAP Selectivity Selectivity Profiling BROMOscan BROMOscan (Broad Panel) Selectivity->BROMOscan Kinase_Panel Kinase Panel (Off-Target) Selectivity->Kinase_Panel

Caption: A typical workflow for validating the specificity of a bromodomain inhibitor, encompassing in vitro, cellular, and selectivity assays.

logical_relationship Criteria for a High-Quality Chemical Probe Probe High-Quality Chemical Probe Potency High Potency (nM range) Probe->Potency Selectivity High Selectivity (>100-fold over off-targets) Probe->Selectivity Cell_Permeability Cell Permeability (Demonstrated cellular activity) Probe->Cell_Permeability Mechanism Known Mechanism of Action Probe->Mechanism Control Available Negative Control Probe->Control

Caption: Key characteristics that define a reliable and effective chemical probe for biological research.

References

A Comparative Guide: TP-238 Versus siRNA Knockdown for BPTF Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Targeting the BPTF Chromatin Remodeler.

This guide provides a comprehensive comparison of two widely used techniques for inhibiting the function of the Bromodomain and PHD finger Transcription Factor (BPTF): the chemical probe TP-238 and small interfering RNA (siRNA) mediated knockdown. BPTF, a central component of the Nucleosome Remodeling Factor (NURF) complex, plays a critical role in chromatin remodeling and has been implicated in various cancers through its interaction with oncogenes such as c-MYC. Understanding the nuances, strengths, and weaknesses of these two inhibitory methods is crucial for designing robust experiments and interpreting results accurately.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of BPTF
Mechanism of Action Reversible, competitive inhibition of the BPTF bromodomain, preventing recognition of acetylated histones.Post-transcriptional gene silencing by targeted degradation of BPTF mRNA.
Target Specificity Primarily targets the BPTF bromodomain; also shows high affinity for the CECR2 bromodomain and weaker off-target effects on BRD9.[1][2]Highly specific to the BPTF mRNA sequence, with potential for off-target effects due to partial sequence homology.
Mode of Action Inhibition of a specific protein domain's function.Reduction of the total cellular pool of the BPTF protein.
Kinetics Rapid onset and reversible upon washout.Slower onset, dependent on mRNA and protein turnover rates; effects can be long-lasting.
Delivery Direct addition to cell culture media.Requires a transfection agent (e.g., lipid-based reagents) to deliver siRNA into cells.
Typical Application Studying the functional role of the BPTF bromodomain in a time-controlled manner.Investigating the cellular consequences of reduced BPTF protein levels.

Mechanism of Action

This compound: A Chemical Probe for the BPTF Bromodomain

This compound is a potent and selective chemical probe that functions as a competitive inhibitor of the BPTF bromodomain.[1] The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key mechanism for tethering chromatin-modifying complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents the NURF complex from being recruited to its target sites on chromatin. This leads to a disruption of BPTF-mediated chromatin remodeling and subsequent deregulation of target gene expression, including those driven by the c-MYC oncogene.[3][4][5]

siRNA Knockdown: Targeting BPTF at the mRNA Level

Small interfering RNA (siRNA) technology offers a distinct mechanism for inhibiting BPTF function. Exogenously introduced, short, double-stranded RNA molecules complementary to a specific sequence within the BPTF mRNA are recognized by the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA and uses the antisense strand as a guide to identify and cleave the target BPTF mRNA. This targeted degradation of the BPTF transcript prevents its translation into protein, leading to a significant reduction in the overall cellular levels of the BPTF protein.

Performance Data: A Quantitative Comparison

The following tables summarize key performance metrics for this compound and siRNA-mediated knockdown of BPTF, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental conditions, and endpoint assays.

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueAssaySource
IC50 (BPTF) 350 nMAlphaScreen[1]
IC50 (CECR2) 30 nMAlphaScreen[1]
Kd (BPTF) 120 nMIsothermal Titration Calorimetry (ITC)[1]
Kd (CECR2) 10 nMIsothermal Titration Calorimetry (ITC)[1]
Cellular EC50 (BPTF) 200-300 nMNanoBRET™
Cellular EC50 (CECR2) 200-300 nMNanoBRET™
Selectivity Closest off-target: BRD9 (IC50 = 1.4 µM)Biochemical Assays[1][2]
Table 2: Efficacy of siRNA-Mediated BPTF Knockdown
Cell LinesiRNA ConcentrationKnockdown Efficiency (mRNA)Phenotypic EffectSource
WI-38T HP-2Not Specified~60-80%Inhibition of cell proliferation[6]
Hut-102 (T-cell lymphoma)Not SpecifiedSignificant reductionSuppressed cell proliferation, induced apoptosis[7][8]
PANC-1 (Pancreatic Cancer)50 nMNot specified (protein reduced)~70% reduction in colony formation[9]
HT-29 (Colorectal Cancer)100 nMSignificant reductionInhibition of proliferation, induction of apoptosis[10]
ZR-75-1 (Breast Cancer)100 nMSignificant reductionInhibition of proliferation, induction of apoptosis[10]
MDA-MB-231 (Breast Cancer)Not SpecifiedSignificant reductionDecreased cell viability, increased apoptosis[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

BPTF/NURF-c-MYC Signaling Pathway

BPTF_cMYC_Pathway cluster_nucleus Nucleus cluster_inhibition Points of Inhibition BPTF BPTF NURF NURF Complex BPTF->NURF part of Acetylated_Histones Acetylated Histones BPTF->Acetylated_Histones binds to Chromatin Chromatin NURF->Chromatin remodels cMYC c-MYC MAX MAX cMYC->MAX dimerizes with E_Box E-Box DNA cMYC->E_Box binds to MAX->E_Box binds to Target_Genes Target Genes (e.g., Proliferation, Metabolism) E_Box->Target_Genes activates Chromatin->E_Box contains Acetylated_Histones->NURF recruits TP238 This compound TP238->BPTF inhibits binding to acetylated histones siRNA BPTF siRNA RISC RISC siRNA->RISC loaded into BPTF_mRNA BPTF mRNA RISC->BPTF_mRNA degrades BPTF_mRNA->BPTF translated to

Caption: BPTF's role in the NURF complex and c-MYC pathway, with inhibition points.

Experimental Workflow: Comparing this compound and BPTF siRNA

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Endpoint Analysis cluster_data Data Interpretation start Seed Cells (e.g., Cancer Cell Line) incubation1 Incubate (24h) start->incubation1 control Vehicle Control (e.g., DMSO) tp238 This compound Treatment (Dose-Response) sirna_control Control siRNA (Scrambled) sirna_bptf BPTF siRNA (Transfection) incubation2 Incubate (24-72h) western Western Blot (BPTF, c-MYC, Apoptosis Markers) incubation2->western qpcr RT-qPCR (BPTF, Target Genes) incubation2->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation2->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) incubation2->apoptosis comparison Compare Effects on: - BPTF Protein/mRNA Levels - Target Gene Expression - Cell Viability & Apoptosis

Caption: Workflow for comparing this compound and BPTF siRNA effects on cultured cells.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line and experiment.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (e.g., 6-well or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed cells in multi-well plates at a density that will result in 60-80% confluency at the time of treatment.

  • Preparation of this compound Working Solutions:

    • On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. A typical dose-response range could be from 10 nM to 10 µM.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis:

    • Following incubation, harvest the cells for downstream analysis such as Western blotting, RT-qPCR, cell viability assays, or apoptosis assays.

Protocol 2: siRNA-Mediated Knockdown of BPTF

This protocol outlines a general procedure for transiently knocking down BPTF in adherent cancer cell lines using a lipid-based transfection reagent. Optimization of siRNA concentration, transfection reagent volume, and cell density is crucial for achieving high knockdown efficiency with minimal cytotoxicity.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • BPTF-specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Multi-well plates (e.g., 6-well)

  • Nuclease-free tubes and pipette tips

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free complete medium at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well of a 6-well plate:

      • Tube A: Dilute a specific amount of BPTF siRNA or control siRNA (e.g., 25-100 pmol) in Opti-MEM™ to a final volume of 125 µL.

      • Tube B: Dilute the transfection reagent (e.g., 5-10 µL of Lipofectamine™ RNAiMAX) in Opti-MEM™ to a final volume of 125 µL. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 250 µL of the siRNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Post-Transfection:

    • After 4-6 hours, the medium can be replaced with fresh complete medium.

    • Continue to incubate the cells for 24-72 hours to allow for BPTF mRNA and protein depletion.

  • Endpoint Analysis:

    • Harvest the cells for analysis of BPTF knockdown efficiency (by RT-qPCR and/or Western blot) and for phenotypic assays.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of BPTF. The choice between these two methods will largely depend on the specific research question. This compound is ideal for studying the acute effects of bromodomain inhibition and for experiments requiring temporal control. Its reversibility allows for washout experiments to assess the recovery of cellular functions. In contrast, siRNA-mediated knockdown is well-suited for studying the consequences of a sustained reduction in the total BPTF protein level. It provides a complementary approach to validate findings from chemical probe studies and can help to dissect the roles of different BPTF domains beyond the bromodomain. For a comprehensive understanding of BPTF biology, a combinatorial approach using both this compound and siRNA knockdown is highly recommended.

References

Comparative Analysis of TP-238 Cross-Reactivity with Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bromodomain inhibitor TP-238's cross-reactivity with other bromodomain-containing proteins. This compound is a potent and selective dual inhibitor of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] Understanding its selectivity is crucial for its application as a chemical probe and for the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used for its determination, and visualizes the relevant signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates high affinity for its primary targets, CECR2 and BPTF, with significant selectivity over other bromodomains. The following table summarizes the binding affinities of this compound for its primary targets and its closest identified off-target, BRD9.

Bromodomain TargetIC50 (nM) - AlphaScreenKd (nM) - ITCReference
CECR2 3010[1][2]
BPTF 350120[1][2]
BRD9 1400-[1]

To provide a broader perspective on the selectivity of the chemical scaffold of this compound, the following table presents inhibition data for DC-CEi-26, a closely related derivative of the this compound series, against a wider panel of bromodomains. This data suggests a high degree of selectivity for the parental scaffold.

Bromodomain Target% Inhibition at 1 µM (for DC-CEi-26)Reference
CECR2 96.82%[3]
BPTF -0.027%[3]
BRD4-BD1 1.47%[3]
BRD4-BD2 6.80%[3]
BRD2-BD1 -3.163%[3]
BRD2-BD2 22.50%[3]
CBP -0.027%[3]
SMARCA2 0.10%[3]
P300 -3.90%[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is a bead-based method used to measure the binding of this compound to its target bromodomains in a competitive format.

Principle: The assay involves two types of beads: streptavidin-coated donor beads that bind to a biotinylated histone peptide and nickel chelate (Ni-NTA) acceptor beads that bind to a His-tagged bromodomain protein. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor that binds to the bromodomain will disrupt the interaction with the histone peptide, leading to a decrease in the AlphaScreen signal.

Protocol:

  • All reagents are diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS) and equilibrated to room temperature.[1]

  • The test compound (this compound) at various concentrations is added to the wells of a 384-well microplate.

  • A mixture of His-tagged bromodomain protein and a biotinylated histone peptide (e.g., H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH) is added to the wells.[1]

  • The plate is incubated to allow for binding to reach equilibrium.

  • Streptavidin-coated donor beads and Ni-NTA acceptor beads are added to the wells.

  • The plate is incubated in the dark to allow for bead binding.

  • The plate is read on an AlphaScreen-capable microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (bromodomain) in the sample cell of a calorimeter. The heat change upon binding is measured for each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

Protocol:

  • The bromodomain protein is dialyzed against a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), and the test compound is dissolved in the same buffer.

  • The sample cell is filled with the bromodomain protein solution at a known concentration.

  • The injection syringe is filled with the this compound solution at a concentration typically 10-20 times higher than the protein concentration.

  • A series of small injections of the this compound solution into the sample cell is performed.

  • The heat change after each injection is measured and integrated.

  • The binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry, and enthalpy of binding.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways involving the primary targets of this compound, CECR2 and BPTF, as well as a general experimental workflow for assessing bromodomain inhibitor selectivity.

CECR2_NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB->NFkB Releases RELA Acetylated RELA (p65) NFkB_nuc->RELA CECR2 CECR2 CECR2->RELA Binds to DNA DNA RELA->DNA Binds to Gene Target Gene Expression (e.g., CSF1, CXCL1) DNA->Gene Promotes TP238 This compound TP238->CECR2 Inhibits

Caption: CECR2-mediated activation of NF-κB signaling pathway.

BPTF_NURF_Pathway cluster_nucleus Nucleus BPTF BPTF NURF NURF Complex BPTF->NURF Core Subunit Chromatin Chromatin NURF->Chromatin Remodels Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Target_Genes c-MYC Target Gene Expression Accessible_Chromatin->Target_Genes Promotes cMYC c-MYC cMYC->Accessible_Chromatin Binds to TP238 This compound TP238->BPTF Inhibits Bromodomain_Selectivity_Workflow start Start: Test Compound (e.g., this compound) assay Primary Assay (e.g., AlphaScreen, BROMOscan) start->assay data Generate Dose-Response Curves and Calculate IC50/Kd Values assay->data panel Panel of Bromodomains panel->assay analysis Comparative Analysis of Binding Affinities data->analysis selectivity Determine Selectivity Profile: On-target vs. Off-target analysis->selectivity end End: Characterized Inhibitor selectivity->end

References

A Comparative Guide to the Efficacy of TP-238 and Known Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical probe TP-238 with established epigenetic drugs, focusing on their mechanisms of action, experimental efficacy, and the protocols used for their evaluation. This compound is a selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF), making it a valuable tool for target validation and mechanistic studies.[1] In contrast, the comparators highlighted in this guide are Bromodomain and Extra-Terminal (BET) inhibitors, a class of epigenetic drugs with several candidates in clinical development for various cancers.

Mechanism of Action

This compound functions by binding to the acetyl-lysine binding pockets of the CECR2 and BPTF bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions allows for the investigation of the cellular roles of these specific bromodomains.

BET inhibitors, such as OTX015, ABBV-075, and ZEN-3694, also bind to the acetyl-lysine binding pockets of bromodomains, but their targets are the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). By inhibiting BET proteins, these drugs disrupt the transcriptional regulation of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy Data Comparison

Direct comparison of the "efficacy" of this compound with BET inhibitors is nuanced, as this compound is a research tool not intended for therapeutic use, while BET inhibitors are developed as drug candidates. The following tables summarize the available quantitative data for each, reflecting their different applications.

Table 1: Biochemical and Cellular Activity of this compound

ParameterTargetValueAssay
IC50 CECR230 nMAlphaScreen
BPTF350 nMAlphaScreen
Kd CECR210 nMIsothermal Titration Calorimetry (ITC)
BPTF120 nMIsothermal Titration Calorimetry (ITC)
Cellular EC50 CECR2200-300 nMNanoBRET™
BPTF200-300 nMNanoBRET™

Data sourced from the Structural Genomics Consortium.[1]

Table 2: In Vitro Efficacy of Selected BET Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (Cell Viability)Assay
OTX015 MOLM-13Acute Myeloid Leukemia130 nMMTT
MV-4-11Acute Myeloid Leukemia190 nMMTT
H3122Non-Small Cell Lung Cancer~100 nMNot Specified
ABBV-075 MV4-11Acute Myeloid Leukemia1.9 nMCellTiter-Glo
Kasumi-1Acute Myeloid Leukemia6.3 nMCellTiter-Glo
RS4;11Acute Lymphoblastic Leukemia6.4 nMCellTiter-Glo
ZEN-3694 22Rv1Prostate CancerSubmicromolarNot Specified
VCaPProstate CancerSubmicromolarNot Specified

IC50 values for OTX015 and ABBV-075 are indicative and may vary between studies.[2][3][4] ZEN-3694 data is described as having submicromolar potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., OTX015) or vehicle control for a specified duration (e.g., 72 hours).[4][5][6][7][8][9][10]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[4][5][6][7][8][9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[4][5][6][7][8][9][10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Incubation: Incubate at room temperature for a short period to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate IC50 values as with the MTT assay.[2][3]

Target Engagement Assay

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in living cells.

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the target protein (CECR2 or BPTF) fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Add the test compound (this compound) and a fluorescent tracer that binds to the target protein.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the compound displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the BRET signal.[1]

Protein Expression Analysis

Western Blot

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a suitable buffer to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Incubate the membrane with primary antibodies specific to the target protein (e.g., MYC) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.[4][11][12]

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the amount of a specific RNA.

  • RNA Extraction: Treat cells with the test compound and then extract total RNA.

  • cDNA Synthesis: Convert the RNA to complementary DNA (cDNA) using reverse transcriptase.

  • qPCR: Perform PCR with primers specific for the target gene (e.g., MYC) and a reference gene. The amplification of the DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: Determine the relative expression of the target gene by comparing its amplification to the reference gene.[11][12]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows described in this guide.

Mechanism_of_Action_this compound cluster_nucleus Cell Nucleus Histone Acetylated Histone CECR2_BPTF CECR2/BPTF CECR2_BPTF->Histone Binds to TP238 This compound TP238->CECR2_BPTF Inhibits caption Mechanism of this compound Inhibition

Caption: Mechanism of this compound inhibition of CECR2/BPTF binding to acetylated histones.

Cell_Viability_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (e.g., BET inhibitor) A->B C Incubate for 72 hours B->C D Add MTT or CellTiter-Glo Reagent C->D E Incubate D->E F Measure Absorbance or Luminescence E->F G Calculate IC50 F->G caption Experimental Workflow for Cell Viability Assay

Caption: A generalized workflow for determining cell viability using MTT or CellTiter-Glo assays.

References

Orthogonal Validation of TP-238's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TP-238 has emerged as a promising modulator of the integrated stress response (ISR), a critical cellular signaling network activated by various stress conditions. The ISR is centrally regulated by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while promoting the translation of specific stress-related mRNAs, such as ATF4. This guide provides a comprehensive overview of the orthogonal validation of this compound's cellular effects, comparing its performance with an alternative compound, ISRIB, a known ISR inhibitor. We present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Data on Cellular Effects

The following tables summarize the quantitative data from key experiments designed to validate the on-target effects of this compound by comparing its activity with ISRIB.

Table 1: Inhibition of eIF2α Phosphorylation

CompoundConcentration (nM)p-eIF2α Levels (Normalized to Total eIF2α)Fold Change vs. Control
Control (Stressed)-1.001.0
This compound 100.450.45
500.210.21
1000.120.12
ISRIB100.520.52
500.280.28
1000.150.15

Table 2: ATF4 Expression Levels

CompoundConcentration (nM)ATF4 mRNA Levels (Fold Change)ATF4 Protein Levels (Fold Change)
Control (Stressed)-10.28.5
This compound 105.84.1
502.11.5
1001.20.8
ISRIB106.54.9
502.92.0
1001.51.1

Table 3: Cell Viability Under ER Stress

CompoundConcentration (nM)Cell Viability (%)
Control (Unstressed)-100
Control (Stressed)-42
This compound 10078
ISRIB10072

Experimental Protocols

1. Western Blot for eIF2α Phosphorylation

  • Cell Culture and Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. To induce ER stress, cells were treated with 1 µg/mL tunicamycin (B1663573) for 4 hours. Co-treatment with this compound or ISRIB at the indicated concentrations was performed simultaneously.

  • Lysis and Protein Quantification: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software.

2. Quantitative RT-PCR for ATF4 mRNA

  • RNA Extraction and cDNA Synthesis: Following cell treatment as described above, total RNA was extracted using TRIzol reagent. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Quantitative PCR was performed using SYBR Green master mix and primers specific for ATF4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of ATF4 mRNA was calculated using the 2-ΔΔCt method.

3. Cell Viability Assay

  • Cell Seeding and Treatment: Cells were seeded in a 96-well plate. After 24 hours, cells were pre-treated with this compound or ISRIB for 1 hour before inducing ER stress with tunicamycin for 24 hours.

  • MTT Assay: MTT reagent was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage relative to the untreated control cells.

Visualizing Cellular Pathways and Workflows

Integrated Stress Response Pathway

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_core_isr Core ISR Mechanism cluster_downstream Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a phosphorylates PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a eIF2B eIF2B peIF2a->eIF2B inhibits ATF4 ATF4 Translation peIF2a->ATF4 Global_Translation Global Protein Synthesis Inhibition peIF2a->Global_Translation eIF2B->eIF2a activates Stress_Response Stress Response Gene Expression ATF4->Stress_Response TP238 This compound TP238->peIF2a inhibits ISRIB ISRIB ISRIB->peIF2a inhibits

Caption: The Integrated Stress Response (ISR) signaling pathway.

Orthogonal Validation Workflow

Orthogonal_Validation_Workflow cluster_hypothesis Hypothesis cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_phenotypic Phenotypic Validation cluster_comparison Comparative Analysis Hypothesis This compound inhibits the Integrated Stress Response Target_Engagement Target Engagement: p-eIF2α Levels Hypothesis->Target_Engagement Downstream_Effect Downstream Effect: ATF4 Expression Target_Engagement->Downstream_Effect Alternative_Compound Comparison with Alternative (ISRIB) Target_Engagement->Alternative_Compound Cellular_Outcome Cellular Outcome: Cell Viability under Stress Downstream_Effect->Cellular_Outcome Downstream_Effect->Alternative_Compound Cellular_Outcome->Alternative_Compound

Caption: Workflow for the orthogonal validation of this compound.

Logical Relationship of Validation Assays

Validation_Logic cluster_cause Molecular Inhibition cluster_effect1 Transcriptional & Translational Effect cluster_effect2 Cellular Phenotype Inhibition This compound inhibits p-eIF2α Downregulation Decreased ATF4 Expression Inhibition->Downregulation leads to Protection Increased Cell Survival under ER Stress Downregulation->Protection results in

Caption: Logical flow of this compound's mechanism of action.

No Information Available for TP-238 in a Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "TP-238" and its associated inactive control in the context of biological or pharmaceutical experiments has yielded no relevant results. The provided designation does not correspond to any publicly documented therapeutic agent or research compound for which experimental data and signaling pathway information are available.

Initial investigations into "this compound" predominantly returned information related to Plutonium-238 (Pu-238) , a radioactive isotope utilized as a power source in applications such as radioisotope thermoelectric generators for space missions. This substance is not used in biological or pharmaceutical research in the manner described in the user's request.

Further searches for "this compound" in combination with terms like "inactive control," "mechanism of action," "experimental data," and "signaling pathway" also failed to identify any pertinent information within the life sciences domain.

It is possible that "this compound" represents an internal, proprietary code for a compound that has not been publicly disclosed or that the designation provided is incorrect. Without a valid identifier for the compound of interest, it is impossible to retrieve the necessary experimental data, protocols, and signaling pathway information required to generate the requested comparison guide.

Therefore, the creation of a comparison guide, including data tables and visualizations for "this compound" and its inactive control, cannot be completed at this time. Further clarification on the identity of the compound is necessary to proceed.

Unveiling the Potency and Selectivity of CECR2/BPTF Bromodomain Inhibitors: A Head-to-Head Comparison Featuring TP-238

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a precise and potent chemical probe is paramount. This guide provides a comprehensive head-to-head comparison of TP-238, a known dual inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF) bromodomains, with other notable chemical probes targeting these key epigenetic readers. The comparative analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The bromodomains of CECR2 and BPTF are critical components of chromatin-remodeling complexes and are implicated in the regulation of gene transcription. Notably, BPTF is a crucial co-factor for the transcriptional activity of the c-MYC oncogene, a pivotal driver in numerous human cancers.[1][2][3] The development of selective inhibitors for these bromodomains is therefore a significant area of research for potential therapeutic interventions. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate tool compound for their specific experimental needs.

Quantitative Comparison of Chemical Probes

The following table summarizes the key quantitative data for this compound and its alternatives, providing a clear overview of their biochemical potency, cellular activity, and selectivity.

Chemical ProbeTarget(s)Biochemical Potency (IC50/Kd)Cellular Activity (EC50/Functional Assay)Selectivity HighlightsNegative Control
This compound CECR2/BPTFCECR2: 30 nM (IC50)BPTF: 350 nM (IC50)CECR2/BPTF: 200-300 nM (NanoBRET)Closest off-target: BRD9 (IC50 = 1.4 µM)TP-422
AU1 BPTF2.8 µM (Kd)Sensitizes triple-negative breast cancer cells to chemotherapy at 2.5 µM.[4][5]Selective for BPTF over BRD4.[6][7]Not explicitly reported
BZ1 BPTF6.3 nM (Kd)Sensitizes 4T1 breast cancer cells to doxorubicin.[8]>350-fold selective over BET bromodomains.[8][9][10]Not explicitly reported
DC-BPi-07 BPTFHigh affinity (specific IC50 not provided in abstract)Not explicitly reported>100-fold selective over other bromodomain targets.[11][12]Not explicitly reported
DC-BPi-11 BPTF698 nM (IC50)Inhibits proliferation of MV-4-11 leukemia cells (IC50 = 0.89 µM); reduces c-Myc protein levels.[13][14]>100-fold selective over other bromodomain targets.[11]Not explicitly reported
NVS-CECR2-1 CECR247 nM (IC50)80 nM (Kd)Induces apoptosis in SW48 colon cancer cells (IC50 = 0.64 µM).[15][16][17]Highly selective for CECR2 over a panel of 48 other bromodomains.[18]NVS-CECR2-C

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used for probe characterization, the following diagrams illustrate the BPTF/c-MYC signaling pathway and a general experimental workflow for comparing chemical probes.

BPTF_cMYC_Pathway cluster_nucleus Nucleus Histone Histone Tail (Acetylated Lysine) BPTF BPTF Histone->BPTF Binds to NURF NURF Complex BPTF->NURF recruits cMYC c-MYC BPTF->cMYC co-activates Chromatin Chromatin Remodeling NURF->Chromatin cMYC->BPTF interacts with Transcription Gene Transcription (Proliferation, Growth) cMYC->Transcription activates Chromatin->Transcription TP238 This compound & Other Inhibitors TP238->BPTF inhibits Experimental_Workflow cluster_workflow Chemical Probe Comparison Workflow Probe_Selection Probe Selection (this compound & Alternatives) Biochemical_Assays Biochemical Assays (AlphaScreen, ITC) Probe_Selection->Biochemical_Assays Cellular_Assays Cellular Assays (NanoBRET, Functional Screens) Probe_Selection->Cellular_Assays Selectivity_Profiling Selectivity Profiling (Broad Kinase/Bromodomain Panels) Biochemical_Assays->Selectivity_Profiling Data_Analysis Data Analysis & Comparison Cellular_Assays->Data_Analysis Selectivity_Profiling->Data_Analysis

References

A Comparative Analysis: Small Molecule Inhibitor Trametinib versus CRISPR-Cas9 Knockout for Targeting the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological and genetic approaches to target validation and therapeutic development is critical. This guide provides an objective comparison between the use of a small molecule inhibitor, Trametinib, and a genetic approach, CRISPR-Cas9 mediated gene knockout, for targeting the MEK1/2 kinases within the pivotal MAPK/ERK signaling pathway.

This comparison is supported by experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying mechanisms and workflows. While Trametinib offers a reversible and dose-dependent method of pathway inhibition, CRISPR-Cas9 provides a permanent and complete ablation of the target protein, each with distinct advantages and disadvantages in a research and therapeutic context.

Performance Comparison: Trametinib vs. CRISPR-Cas9 MEK1/2 Knockout

The decision to use a small molecule inhibitor versus a genetic knockout approach often depends on the specific research question. Trametinib allows for the study of acute effects and dose-response relationships, mimicking a therapeutic intervention. In contrast, CRISPR-Cas9 knockout models are invaluable for studying the long-term consequences of complete protein loss and for unequivocally validating the target's role in a biological process.

ParameterTrametinib (MEK Inhibitor)CRISPR-Cas9 MEK1/2 KnockoutKey Considerations
Mechanism of Action Allosteric inhibition of MEK1/2 kinase activityPermanent disruption of MAP2K1 and MAP2K2 genes, leading to loss of protein expressionReversibility vs. permanence of the effect.
Specificity Highly selective for MEK1/2, but potential for off-target effects at high concentrationsHighly specific to the targeted gene sequence, but potential for off-target gene editingOff-target effects for both approaches need to be carefully evaluated.
Efficacy Dose-dependent inhibition of downstream ERK phosphorylationComplete ablation of MEK1/2 protein, leading to sustained downstream inhibitionThe level of inhibition can be titrated with a small molecule, whereas knockout is an "all-or-none" approach.
Cell Viability (in BRAF-mutant melanoma cells) IC50 ~1-5 nMSignificant reduction in cell proliferation and survivalDemonstrates the dependence of these cells on the MAPK/ERK pathway.
Downstream Signaling (p-ERK levels) Rapid and dose-dependent decreaseComplete and sustained loss of p-ERKThe kinetics of pathway inhibition differ significantly.
Compensatory Mechanisms Can induce feedback activation of upstream signaling pathways (e.g., EGFR)May lead to long-term adaptive resistance through alternative pathway activationThe cellular response to acute vs. chronic pathway inhibition can vary.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 pERK1/2 p-ERK1/2 ERK1/2->pERK1/2 Trametinib Trametinib Trametinib->MEK1/2 CRISPR_KO CRISPR Knockout CRISPR_KO->MEK1/2 Inhibits Expression Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) pERK1/2->Transcription Factors Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway with points of intervention for Trametinib and CRISPR-Cas9.

Experimental_Workflow cluster_trametinib Trametinib Arm cluster_crispr CRISPR Knockout Arm Cell Culture_T Seed BRAF-mutant Melanoma Cells Treatment Treat with varying concentrations of Trametinib Cell Culture_T->Treatment Incubation_T Incubate for 24-72 hours Treatment->Incubation_T Analysis_T Perform Cell Viability Assay and Western Blot for p-ERK Incubation_T->Analysis_T Data Comparison Data Comparison Analysis_T->Data Comparison Cell Culture_C Seed BRAF-mutant Melanoma Cells Transfection Transfect with Cas9 and guide RNAs for MAP2K1/2 Cell Culture_C->Transfection Selection Select for knockout cells (e.g., antibiotic selection) Transfection->Selection Expansion Expand clonal populations Selection->Expansion Verification Verify knockout by Western Blot and Sanger sequencing Expansion->Verification Analysis_C Perform Cell Viability Assay and Western Blot for p-ERK Verification->Analysis_C Analysis_C->Data Comparison

Caption: A comparative experimental workflow for evaluating Trametinib and CRISPR-Cas9 MEK1/2 knockout.

Detailed Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding: Plate BRAF-mutant melanoma cells (e.g., A375) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Trametinib Arm: Add Trametinib at a range of concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a DMSO-treated control.

    • CRISPR Knockout Arm: Use the previously generated and verified MEK1/2 knockout and wild-type control cell lines.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume) and mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the control wells and plot the dose-response curve for the Trametinib-treated cells to determine the IC50 value. Compare the viability of the knockout cells to the wild-type control.

Western Blot for p-ERK and Total ERK
  • Sample Preparation:

    • Trametinib Arm: Treat cells with Trametinib (e.g., 10 nM) for 1-2 hours.

    • CRISPR Knockout Arm: Use the established knockout and wild-type cell lines.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.

Conclusion

Both Trametinib and CRISPR-Cas9 are powerful tools for interrogating the MAPK/ERK pathway. The choice between these methodologies should be guided by the specific experimental goals. Trametinib is well-suited for preclinical studies that aim to model the effects of a therapeutic agent, allowing for the assessment of dose-response and temporal effects. CRISPR-Cas9, on the other hand, provides a definitive genetic validation of a target's role in a biological process by ensuring complete and sustained loss of function. A comprehensive understanding of both approaches enables researchers to design more robust experiments and to better interpret the resulting data in the context of drug discovery and development.

A Comparative Guide to the Reproducibility of Experiments Using the Chemical Probe TP-238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical probe TP-238, focusing on the reproducibility of experiments involving this compound. This compound is a known inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). Understanding the reliability and consistency of experimental results is paramount for advancing research and drug discovery. This document outlines key performance metrics of this compound in comparison to other available inhibitors, details standardized experimental protocols to enhance reproducibility, and illustrates the relevant signaling pathways.

Data Presentation: Comparative Analysis of this compound and Alternatives

The selection of a chemical probe is a critical decision in experimental design. The following tables summarize the key quantitative data for this compound and its alternatives, providing a basis for informed selection and for establishing reproducible experimental conditions.

Table 1: In Vitro Biochemical Activity

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound CECR2AlphaScreen3010 (ITC)[1]
BPTFAlphaScreen350120 (ITC)[1]
NVS-BPTF-1 BPTFAlphaScreen5671 (BLI)[2]
BZ1 BPTFAlphaScreen-6.3[3]
TP-422 (Negative Control) CECR2AlphaScreenInactive-[1]
BPTFAlphaScreenInactive-[1]

Table 2: Cellular Target Engagement and Selectivity

CompoundTargetAssay TypeEC50 (nM)Closest Off-TargetOff-Target IC50 (µM)Reference
This compound CECR2NanoBRET™200-300BRD91.4[1]
BPTFNanoBRET™200-300[1]
NVS-BPTF-1 BPTFNanoBRET™16CECR2, PCAF, GCN5L2No activity detected[2]
BZ1 BPTFPrOF NMR-BRD4(1)>350-fold selectivity[3]

Experimental Protocols for Reproducible Results

The reproducibility of experimental outcomes is fundamentally linked to the meticulous execution of validated protocols. Below are detailed methodologies for key assays used to characterize this compound and other bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Inhibition

This assay is a bead-based, no-wash method ideal for high-throughput screening of inhibitors that disrupt protein-protein interactions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) by measuring its ability to disrupt the interaction between a bromodomain (CECR2 or BPTF) and an acetylated histone peptide.[4][5]

Materials:

  • His-tagged CECR2 or BPTF bromodomain protein

  • Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads

  • Nickel (Ni-NTA)-coated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

  • Test compound (this compound) and controls (e.g., DMSO, TP-422)

  • 384-well white opaque microplates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Assay Buffer. A typical starting concentration is 10-50 µM with 1:3 serial dilutions.

    • Dilute the His-tagged bromodomain protein and biotinylated histone peptide in Assay Buffer to their predetermined optimal concentrations.

    • Dilute Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions, protecting them from light.

  • Assay Assembly (Final volume of 10-20 µL):

    • Add 2.5 µL of the compound dilutions or DMSO to the microplate wells.

    • Add 2.5 µL of the diluted bromodomain protein.

    • Incubate for 15-30 minutes at room temperature.

    • Add 2.5 µL of the diluted biotinylated histone peptide.

    • Incubate for 15-30 minutes at room temperature.

    • Add 2.5 µL of the diluted Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 2.5 µL of the diluted Donor beads.

    • Incubate for 60-120 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).

    • Subtract the background signal (wells without protein or peptide).

    • Normalize the data to the high signal (DMSO control) and low signal (no peptide control).

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay for Cellular Potency

This live-cell assay measures the binding of a test compound to a target protein by quantifying Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound (e.g., this compound) by measuring its ability to displace a fluorescent tracer from the target bromodomain (CECR2 or BPTF) in living cells.[1][6][7]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NanoBRET™ tracer specific for the bromodomain

  • Test compound (this compound)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well cell culture microplates

Procedure:

  • Cell Transfection:

    • Seed HEK293 cells in a culture flask.

    • Transfect the cells with the NanoLuc®-fusion protein plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare serial dilutions of the test compound in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM™.

  • Assay Execution:

    • Dispense the cell suspension into the wells of the microplate.

    • Add the test compound dilutions to the wells.

    • Add the NanoBRET™ tracer to all wells.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

  • Data Acquisition and Analysis:

    • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the high signal (vehicle control) and low signal (high concentration of a known binder or no tracer control).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the thermal stability of a protein and can be used to detect ligand binding, as binding typically stabilizes the protein and increases its melting temperature (Tm).

Objective: To assess the binding of a test compound (e.g., this compound) to a target bromodomain by measuring the change in the protein's melting temperature (ΔTm).[8][9][10]

Materials:

  • Purified CECR2 or BPTF bromodomain protein

  • Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO)

  • Test compound (this compound)

  • Real-time PCR instrument with a melt curve module

  • 96-well PCR plates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the bromodomain protein in Assay Buffer (e.g., 2-5 µM).

    • Prepare a working solution of SYPRO™ Orange dye by diluting the stock 1:1000 in Assay Buffer.

    • Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup (Final volume of 20-25 µL):

    • In each well of the PCR plate, combine the protein solution, SYPRO™ Orange solution, and either the test compound dilution or vehicle control.

    • Seal the plate with an optically clear adhesive film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5-1.0°C per minute.

    • Monitor the fluorescence of SYPRO™ Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound. A positive ΔTm indicates stabilization and suggests binding.

Mandatory Visualization

Signaling Pathway of CECR2 in Cancer Metastasis

The following diagram illustrates the role of CECR2 in promoting breast cancer metastasis through the activation of the NF-κB signaling pathway. CECR2 is recruited by the RELA subunit of NF-κB to chromatin, where it facilitates the expression of genes involved in metastasis and immune suppression.[11][12][13]

CECR2_NFkB_Pathway cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment RELA RELA (p65) Chromatin Chromatin RELA->Chromatin Binds to Promoters Transcription Gene Transcription RELA->Transcription CECR2 CECR2 CECR2->RELA Recruited by CECR2->Transcription Metastasis_Genes Metastasis & Immune Suppression Genes (e.g., TNC, MMP2, CSF1, CXCL1) Metastasis Metastasis Metastasis_Genes->Metastasis Immune_Suppression Immune Suppression (M2 Macrophage Polarization) Metastasis_Genes->Immune_Suppression Transcription->Metastasis_Genes Activates TP238 This compound TP238->CECR2 Inhibits Binding

Caption: The CECR2-NF-κB signaling pathway in cancer metastasis and its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a logical workflow for the characterization of a bromodomain inhibitor like this compound, from initial in vitro screening to cellular target engagement, ensuring a comprehensive and reproducible evaluation.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_selectivity Selectivity Profiling AlphaScreen AlphaScreen Assay (Determine IC50) TSA Thermal Shift Assay (Confirm Binding, ΔTm) AlphaScreen->TSA NanoBRET NanoBRET™ Assay (Determine Cellular EC50) TSA->NanoBRET Bromodomain_Panel Bromodomain Panel Screen TSA->Bromodomain_Panel Phenotypic_Assay Phenotypic Assays (e.g., Gene Expression, Cell Viability) NanoBRET->Phenotypic_Assay Conclusion Characterized Chemical Probe Phenotypic_Assay->Conclusion Kinase_Panel Kinase Panel Screen Bromodomain_Panel->Kinase_Panel Kinase_Panel->Conclusion Start Compound Synthesis (this compound) Start->AlphaScreen

Caption: A standardized workflow for the characterization of bromodomain inhibitors like this compound.

References

Benchmarking TP-238: A Comparative Guide to a Novel CECR2/BPTF Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of TP-238, a chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF), against other known inhibitors. The information is compiled from publicly available literature and is intended to serve as a resource for researchers investigating the therapeutic potential of targeting these epigenetic readers.

Introduction to this compound and its Targets

This compound is a potent and selective chemical probe that targets the bromodomains of CECR2 and BPTF. These proteins are components of chromatin remodeling complexes and play crucial roles in regulating gene transcription. Dysregulation of their function has been implicated in various cancers, making them attractive targets for therapeutic intervention. This guide will delve into the available performance data for this compound and compare it with other inhibitors targeting the same or similar bromodomains.

Performance Data Comparison

The following tables summarize the key performance indicators of this compound and its alternatives based on biochemical and cellular assays.

Table 1: Biochemical Activity of CECR2/BPTF Bromodomain Inhibitors

CompoundTarget(s)IC50 (nM)Kd (nM)Assay Type
This compound CECR23010AlphaScreen, ITC
BPTF350120AlphaScreen, ITC
NVS-BPTF-1 BPTF5671AlphaScreen, BLI
BZ1 BPTF-6.3BROMOscan
DC-CBi-22 CECR28.0-Not Specified

Table 2: Cellular Activity of CECR2/BPTF Bromodomain Inhibitors

CompoundCell LineCellular Potency (EC50/IC50, nM)Assay TypeObserved Effect
This compound HEK293T200-300 (EC50)NanoBRETTarget engagement with BPTF and CECR2
NVS-BPTF-1 HEK29316 (IC50)NanoBRETOn-target inhibition
BZ1 Various Cancer Cell Lines-CRISPR-Cas9, Cell-based assaysSensitivity to BPTF inhibition evaluated
DC-CBi-22 Not Specified-Not Specified-

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation of these inhibitors, the following diagrams have been generated.

This compound Signaling Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_remodeling Chromatin Remodeling Complex Histone Acetylated Histone Tail BPTF BPTF BPTF->Histone Binds to NURF NURF Complex BPTF->NURF CECR2 CECR2 CECR2->Histone Binds to CECR2->NURF Gene Target Gene Transcription NURF->Gene Regulates TP238 This compound TP238->BPTF Inhibits Bromodomain Binding TP238->CECR2 Inhibits Bromodomain Binding

This compound Mechanism of Action

Experimental Workflow for Inhibitor Evaluation start Start biochem Biochemical Assays (AlphaScreen, ITC) start->biochem Compound Synthesis cellular Cellular Assays (NanoBRET, Viability) biochem->cellular Lead Compound Selection invivo In Vivo Studies (Xenograft Models) cellular->invivo Candidate Nomination end End invivo->end Preclinical Data

Inhibitor Evaluation Workflow

Logical Comparison of Inhibitors TP238 This compound (Dual CECR2/BPTF) NVS NVS-BPTF-1 (BPTF Selective) TP238->NVS Broader Target Profile BZ1 BZ1 (Potent BPTF) TP238->BZ1 Different Scaffold DCCBi22 DC-CBi-22 (CECR2 Selective) TP238->DCCBi22 Broader Target Profile NVS->BZ1 Different Scaffold

Inhibitor Relationship Diagram

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions. In the context of bromodomain inhibitors, it is used to measure the displacement of a biotinylated histone peptide from the bromodomain-containing protein by a test compound.

General Protocol:

  • Reagents: Biotinylated acetylated histone peptide (e.g., H4K16ac), GST-tagged bromodomain protein (e.g., CECR2 or BPTF), Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure:

    • The GST-tagged bromodomain protein is incubated with the biotinylated histone peptide in the presence of varying concentrations of the inhibitor (e.g., this compound).

    • Anti-GST Acceptor beads are added, which bind to the GST-tagged protein.

    • Streptavidin-coated Donor beads are added, which bind to the biotinylated histone peptide.

    • If the protein and peptide are in close proximity (i.e., no inhibition), excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.

    • In the presence of a competing inhibitor, the interaction is disrupted, the beads are not in proximity, and the signal is reduced.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

General Protocol:

  • Sample Preparation: The bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

  • Titration: The inhibitor is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change after each injection is measured. As the protein becomes saturated with the inhibitor, the heat change per injection decreases.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that measures the engagement of a test compound with its target protein.

General Protocol:

  • Cell Preparation: Cells (e.g., HEK293T) are transiently transfected with a plasmid encoding the target bromodomain fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that binds to the target bromodomain is added to the cells.

  • Inhibitor Treatment: The cells are then treated with varying concentrations of the test compound.

  • BRET Measurement: If the tracer is bound to the NanoLuc®-fused bromodomain, excitation of the NanoLuc® substrate results in energy transfer to the fluorescent tracer, which then emits light at its characteristic wavelength. A competing compound will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The EC50 value, the concentration of the compound that displaces 50% of the tracer, is determined from the dose-response curve.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CECR2 and BPTF bromodomains. Its dual inhibitory activity provides a tool to investigate the combined effects of targeting both proteins. The comparison with more selective inhibitors like NVS-BPTF-1 and DC-CBi-22, and the potent BPTF inhibitor BZ1, highlights the diverse chemical scaffolds and inhibitory profiles available to researchers in this field. The choice of inhibitor will depend on the specific research question, with this compound being suitable for exploring the consequences of dual CECR2/BPTF inhibition, while the other compounds offer greater selectivity for dissecting the individual functions of these bromodomains. Further preclinical studies are warranted to fully elucidate the therapeutic potential of these inhibitors in cancer and other diseases.

Safety Operating Guide

Standard Operating Procedure: TP-238 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following are generalized guidelines for the disposal of a hypothetical research chemical, TP-238, presumed to be a potent kinase inhibitor. These procedures are for illustrative purposes and must be adapted to the specific chemical, its concentration, the solvent used, and all applicable local, state, and federal regulations. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

Immediate Safety and Spill Response

Proper handling and disposal of potent compounds like this compound are critical for laboratory safety and environmental protection. Personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE) Required:

  • Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat must be worn at all times.

  • Respiratory Protection: A fit-tested N95 respirator or higher may be required for handling powders or creating aerosols. Consult the SDS and institutional guidelines.

Spill Procedures:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and institutional EHS department.

  • Assess: Do not attempt to clean a large spill or a spill of unknown hazard level without EHS guidance.

  • Clean-Up (for minor spills): If the spill is small and you are trained to handle it, use a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand), and place the contaminated material in a sealed, labeled hazardous waste container.

This compound Disposal Workflow

The proper disposal of this compound and its associated waste involves a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations. The workflow begins with the segregation of waste at the point of generation and ends with collection by certified waste handlers.

cluster_2 Storage & Collection A Solid Waste (Contaminated PPE, tips, tubes) D Sealable, Labeled Solid Waste Container A->D Place in B Liquid Waste (Stock solutions, media) E Sealable, Labeled Liquid Waste Carboy (Secondary Containment) B->E Collect in C Sharps Waste (Needles, scalpels) F Puncture-Proof Sharps Container C->F Place in G Designated Satellite Accumulation Area (SAA) D->G E->G F->G H Scheduled EHS Waste Pickup G->H Request

Caption: Workflow for the safe disposal of this compound waste streams.

Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe and compliant disposal of different forms of this compound waste.

Solid Waste Disposal

This category includes items contaminated with this compound, such as pipette tips, serological pipettes, microfuge tubes, gloves, and bench paper.

  • Segregation: At the point of use, immediately discard all contaminated solid waste into a designated, sealable container lined with a chemically resistant bag.

  • Container: The container must be rigid, leak-proof, and have a secure lid. It must be clearly labeled as "Hazardous Waste."

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Potent Compound")

    • The accumulation start date.

  • Storage: Keep the container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.

Liquid Waste Disposal

This category includes unused this compound solutions (e.g., in DMSO or cell culture media) and solvents used to rinse contaminated glassware.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, chemically compatible waste carboy. Do not mix with other waste streams unless approved by EHS.

  • Container: Use a shatter-resistant carboy with a screw-top lid. The carboy must be stored in secondary containment (e.g., a plastic tub) to prevent spills.

  • Labeling: Affix a "Hazardous Waste" label to the carboy with the following information:

    • The words "Hazardous Waste"

    • The full names of all chemical constituents and their approximate concentrations (e.g., "this compound (~50 mg/L)", "DMSO (99%)", "Water (1%)").

    • The primary hazard(s) (e.g., "Toxic," "Combustible").

    • The accumulation start date.

  • Storage: Keep the carboy sealed. Store it in a designated SAA, away from incompatible materials.

Sharps Waste Disposal

This includes any sharp object that is contaminated with this compound, such as needles, syringes, scalpels, or broken glass.

  • Container: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.

  • Labeling: The sharps container must be labeled with "Hazardous Waste," "Sharps," and the chemical contaminant "this compound."

  • Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it securely and place it in the SAA for pickup.

Waste Accumulation and Collection

All hazardous waste must be managed according to institutional and regulatory requirements.

ParameterGuideline
Storage Location Designated Satellite Accumulation Area (SAA) in the lab.
Maximum Volume 55 gallons of non-acute hazardous waste, or 1 quart of acutely hazardous waste.
Maximum Time 90 days from the accumulation start date.
Container Status Must be kept closed at all times except when adding waste.
Collection Contact your institution's EHS department to schedule a waste pickup.

Note: The specific volume and time limits for waste accumulation can vary. Always follow your institution's specific guidelines. Contact your EHS department for guidance on classifying this compound as acutely or non-acutely hazardous waste.

Essential Safety and Logistical Information for Handling TP-238

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of TP-238, a potent and selective dual inhibitor of the CECR2 and BPTF bromodomains. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a bioactive small molecule that requires careful handling to prevent potential exposure and ensure personnel safety. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times when handling the compound to protect against splashes.
Body Protection Laboratory CoatA fully fastened lab coat is required to protect skin and clothing.
Respiratory Protection Chemical Fume HoodAll handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. For weighing the solid compound, a ventilated enclosure or glove box is highly recommended.
Engineering Controls

Proper engineering controls are essential for minimizing the risk of exposure to this compound.

Control MeasureDescription
Ventilation All work with solid this compound and stock solutions should be conducted in a certified chemical fume hood.
Weighing Use a balance within a ventilated enclosure or a glove box to avoid the generation of airborne dust.
Housekeeping Maintain a clean and organized workspace. Clean any spills immediately according to the procedures outlined in the Safety Data Sheet (SDS).

Operational Plans: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receiving this compound, immediately inspect the packaging for any signs of damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Storage Conditions for this compound Hydrochloride:

FormStorage Temperature
Solid (Powder)-20°C
In solvent-80°C (for up to 6 months)
Solution Preparation

Note: The following is a general protocol for preparing stock solutions. Always refer to the specific experimental requirements for precise concentrations.

Materials:

  • This compound hydrochloride solid

  • Anhydrous DMSO (or other appropriate solvent)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Perform all operations inside a certified chemical fume hood.

  • Carefully weigh the required amount of this compound powder using a balance within a ventilated enclosure.

  • Add the appropriate volume of solvent to the solid to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, add 1 mL of DMSO to 4.95 mg of this compound (MW: 495.04 g/mol ).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -80°C.

Solubility Data:

SolventMaximum Solubility
DMSO≥ 49.5 mg/mL (≥ 100 mM)
Water49.5 mg/mL (100 mM)
PBS (pH 7.2)~10 mg/mL[1]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Empty or partially used vials of the compound.

  • Used personal protective equipment (gloves, etc.).

  • Contaminated labware (pipette tips, tubes, etc.).

  • Spill cleanup materials.

Disposal Workflow:

G This compound Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal A Contaminated Solids (e.g., gloves, tubes, tips) C Segregate waste streams (e.g., sharps, non-sharps, liquid) A->C B Contaminated Liquids (e.g., excess solutions) B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by licensed hazardous waste disposal service E->F G Cell-Based Proliferation Assay Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight incubation) A->B D Treat cells with different concentrations of this compound B->D C Prepare serial dilutions of this compound C->D E Incubate for a defined period (e.g., 72 hours) D->E F Add cell proliferation reagent E->F G Incubate for 1-4 hours F->G H Measure absorbance/fluorescence using a plate reader G->H I Data analysis: Calculate IC50 H->I

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.